molecular formula C8H9N3 B1525299 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190320-15-0

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B1525299
CAS No.: 1190320-15-0
M. Wt: 147.18 g/mol
InChI Key: MNTCBIKDERKVMW-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTCBIKDERKVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272006
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-15-0
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=1190320-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190320-15-0): A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a heterocyclic compound identified by CAS number 1190320-15-0. As a member of the pyrrolopyridine (or azaindole) class, this molecule represents a structurally significant scaffold in medicinal chemistry. Its core structure is implicated in a range of biological activities, most notably in the development of novel anticancer agents that function as tubulin polymerization inhibitors. The presence of a primary amine at the 3-position offers a versatile synthetic handle for the development of compound libraries aimed at various therapeutic targets, including protein kinases and other critical cellular enzymes. This document, intended for researchers and drug development professionals, will detail the compound's physicochemical properties, propose a robust synthetic strategy, explore its established and potential biological applications, and provide validated experimental protocols for its evaluation.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. They exist as six distinct isomers, each offering a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, which profoundly influences their interaction with biological targets.[1] The pyrrole ring itself is a cornerstone of many natural products and pharmaceuticals, valued for its ability to participate in various biological interactions.[2]

The pyrrolopyridine scaffold is a "privileged" structure in drug discovery, with derivatives showing a wide spectrum of pharmacological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][3][4] For instance, derivatives of the related pyrrolo[3,2-b]pyridine isomer have been investigated as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1) and Phosphodiesterase 4B (PDE4B).[5][6]

The specific 1H-pyrrolo[3,2-c]pyridine isomer has recently garnered significant attention. Research has demonstrated that derivatives based on this scaffold can act as potent colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing cancer cell apoptosis, highlighting its potential in oncology.[7] The subject of this guide, this compound, serves as a crucial building block for harnessing this potential, providing a platform for generating novel therapeutic candidates.[8]

Physicochemical Properties and Structural Analysis

The fundamental properties of this compound are summarized below. A thorough characterization is essential for confirming its identity and purity post-synthesis.

PropertyValueReference
CAS Number 1190320-15-0[9]
Synonyms 3-Amino-6-Methyl-5-azaindole[10]
Molecular Formula C₈H₉N₃[9]
Molecular Weight 147.18 g/mol [9]
Appearance Expected to be a solidN/A

G Figure 1: Chemical Structure cluster_0 mol

Caption: Figure 1: Structure of this compound.

Structural Elucidation

As a Senior Application Scientist, I would advise that structural confirmation relies on a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the amine (NH₂) protons. The pyrrole NH proton would also be visible, likely as a broad singlet.

  • ¹³C NMR: The carbon spectrum would confirm the presence of eight distinct carbon environments, including the aromatic carbons and the aliphatic methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecule would show a prominent [M+H]⁺ ion at approximately m/z 148.0845, consistent with the formula C₈H₁₀N₃⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine and the pyrrole NH group (typically in the 3100-3500 cm⁻¹ region) and C-H stretching for the aromatic and methyl groups.

Synthetic Strategy and Methodologies

While specific synthesis procedures for this exact compound are not widely published, a robust and logical synthetic route can be designed based on established methodologies for analogous pyrrolopyridine systems.[7] The proposed strategy centers on the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Retrosynthetic Analysis

The primary amine functionality is best introduced via the reduction of a nitro group, a reliable and high-yielding transformation. This retrosynthetic approach simplifies the target to a more stable nitro-substituted intermediate, which can be constructed from a commercially available pyridine derivative.

Retrosynthesis Target This compound (Target Molecule) Intermediate1 3-Nitro-6-methyl-1H-pyrrolo[3,2-c]pyridine Target->Intermediate1 Nitro Reduction (e.g., Fe/AcOH) Intermediate2 (E)-2-(4-methyl-2-nitropyridin-3-yl)ethenamine Intermediate1->Intermediate2 Intramolecular Cyclization StartingMaterial 3-bromo-4-methyl-2-nitropyridine (Starting Material) Intermediate2->StartingMaterial Heck or Stille Coupling (Vinyl amine equivalent)

Caption: Figure 2: Retrosynthetic analysis for the target compound.

Proposed Forward Synthesis Protocol

This protocol is designed for trustworthiness; each step employs well-understood reactions and leads to intermediates that can be readily purified and characterized, validating the progress of the synthesis.

Starting Material: 2-Chloro-5-methyl-4-nitropyridine 1-oxide (accessible from 2-chloro-5-methylpyridine).

Step 1: Synthesis of 2-Chloro-3-((dimethylamino)methylene)-5-methyl-4-nitropyridine

  • Rationale: This step introduces a vinyl-equivalent group that is essential for the subsequent formation of the pyrrole ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon electrophile and source of the enamine functionality.

  • Procedure:

    • To a solution of 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in dry N,N-Dimethylformamide (DMF, 5 mL/mmol), add DMF-DMA (3.0 eq).

    • Heat the mixture at 100-110 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the enamine intermediate.

Step 2: Reductive Cyclization to form 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine

  • Rationale: Iron powder in acetic acid is a classic, cost-effective, and highly efficient method for the simultaneous reduction of the nitro group and the N-oxide, which triggers the intramolecular cyclization to form the fused pyrrole ring.

  • Procedure:

    • Suspend the enamine intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and water (4:1, 10 mL/mmol).

    • Heat the suspension to 80 °C and add iron powder (5.0 eq) portion-wise over 30 minutes.

    • Stir the reaction vigorously at 100 °C for 2-3 hours.

    • Cool the mixture, filter through a pad of Celite to remove iron salts, and wash the pad with ethyl acetate.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 3: Reduction to this compound

  • Rationale: A final, clean reduction of the 3-nitro group is required. Tin(II) chloride in ethanol or catalytic hydrogenation (H₂/Pd-C) are both excellent choices that are chemoselective and avoid reduction of the pyridine ring.

  • Procedure (using SnCl₂):

    • Dissolve the 3-nitro intermediate from Step 2 (1.0 eq) in ethanol (15 mL/mmol).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and heat the mixture to reflux (approx. 78 °C) for 1-2 hours.

    • Cool the reaction, pour it into ice water, and basify to pH 8-9 with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer extensively with ethyl acetate or a mixture of chloroform and isopropanol.

    • Combine the organic extracts, dry over sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Figure 3: Proposed workflow for the synthesis of the target compound.

Role in Drug Discovery: Biological Activity and Therapeutic Potential

The true value of this compound lies in its application as a scaffold for potent, biologically active molecules. The 3-amino group is a key point for diversification, allowing for the synthesis of amides, sulfonamides, and other derivatives to explore structure-activity relationships (SAR).

Primary Application: Anticancer Agents Targeting Tubulin

The most compelling application for this scaffold is in oncology. A recent study detailed the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[7]

  • Mechanism of Action: These compounds were found to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton essential for cell division (mitosis). By inhibiting their formation, the compounds induce a cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[7]

  • Therapeutic Implication: Microtubule-targeting agents are a clinically validated and highly successful class of anticancer drugs. The 1H-pyrrolo[3,2-c]pyridine scaffold represents a novel chemotype for developing next-generation agents in this class, potentially overcoming resistance mechanisms associated with existing drugs.

G cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation (Cell Division) Microtubule->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Figure 4: Mechanism of action for tubulin-targeting anticancer agents.

Broader Potential as a Privileged Scaffold

The pyrrolopyridine core is a versatile pharmacophore. The 3-amino group on the target molecule is a gateway to exploring other biological targets where this scaffold may be effective.

Therapeutic TargetPyrrolopyridine IsomerBiological ActivityReference
Tubulin Pyrrolo[3,2-c]Anticancer (Inhibits Polymerization)[7]
FMS Kinase Pyrrolo[3,2-c]Anticancer, Anti-arthritic[1]
SGK-1 Kinase Pyrrolo[2,3-b]Treatment of SGK-1 mediated disorders[11]
NADPH Oxidase 2 Pyrrolo[2,3-b]Neuroprotection, Anti-inflammatory[12]
PI3 Kinases Pyrrolo[3,4-c]Anticancer[3]
PDE4B Pyrrolo[2,3-b]Anti-inflammatory[6]

This table illustrates that the broader pyrrolopyridine family has been successfully utilized to develop inhibitors for a variety of enzymes. Therefore, libraries derived from this compound are highly promising for screening against kinase panels and other targets relevant to inflammatory, neurodegenerative, and metabolic diseases.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of derivatives synthesized from the title compound, standardized in vitro assays are required. The following protocols provide a framework for this evaluation.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC₅₀).

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[7]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

    • Incubation: Incubate the plates for an additional 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Tubulin Polymerization Assay
  • Objective: To directly measure the effect of a test compound on the in vitro polymerization of purified tubulin.

  • Methodology:

    • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which typically includes purified tubulin, GTP, and a fluorescence reporter.

    • Preparation: Reconstitute tubulin in a suitable buffer on ice. Prepare test compounds at various concentrations.

    • Assay Execution: In a 96-well plate, mix the tubulin with GTP and the test compound (or controls: paclitaxel for promotion, colchicine for inhibition).

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence increase (indicative of polymerization) over time (e.g., every minute for 60 minutes).

    • Analysis: Plot fluorescence versus time. Compare the polymerization curves of the test compounds to the positive and negative controls to determine if they inhibit or enhance tubulin polymerization.[7]

Conclusion and Future Perspectives

This compound is more than just a chemical entity; it is a strategic starting point for the discovery of novel therapeutics. Its demonstrated relevance in the development of potent tubulin inhibitors positions it as a high-value scaffold for oncology research.[7] The versatility of the 3-amino group provides a rich opportunity for medicinal chemists to create diverse libraries targeting a wide array of diseases.

Future research should focus on:

  • SAR Expansion: Systematically modifying the 3-amino position to explore its impact on tubulin inhibition and to develop SAR for other target classes, such as kinases.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties (solubility, metabolic stability, oral bioavailability).

  • New Target Identification: Screening libraries derived from this compound against diverse biological targets to uncover new therapeutic applications beyond oncology.

This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this compound in their drug discovery programs.

References

  • ChemicalBook. (n.d.). 1190320-15-0 CAS Manufactory.
  • Arctom. (n.d.). CAS NO. 1190320-15-0 | this compound.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, NIH.
  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • Unknown Author. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • ChemicalBook. (n.d.). 3-AMino-6-Methyl-5-azaindole | 1190320-15-0.
  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • De Clercq, E., et al. (n.d.). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H). PubMed.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
  • Unknown Author. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Hatcher, C. R., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, PubMed Central.
  • MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride.
  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

physicochemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "formulation follows the molecule" has been irrevocably replaced by a more integrated, proactive paradigm. The intrinsic physicochemical properties of a drug candidate are not mere data points to be collected; they are the very determinants of its ultimate success or failure. A molecule with exceptional potency at its target can be rendered therapeutically useless by poor solubility, inadequate permeability, or rapid metabolic degradation. It is for this reason that a comprehensive understanding of a compound's physicochemical profile at the earliest stages of research is not just advantageous, but essential.

This guide is dedicated to a molecule of significant interest: This compound . The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potential as anticancer agents.[1][2] However, to unlock the full therapeutic potential of any new analogue, a rigorous and insightful characterization of its fundamental chemical and physical properties is the critical first step.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process a senior scientist would follow. We will begin with an in-silico prediction of key properties to establish a baseline, followed by detailed, field-proven experimental protocols for their empirical determination. The "why" behind each experimental choice is as important as the "how," and this guide will elucidate the causal links between experimental design and the generation of robust, reliable data. Our objective is to provide a self-validating framework for the comprehensive physicochemical characterization of this compound, and in doing so, to empower researchers to make more informed decisions in their drug development programs.

Molecular Identity and Predicted Physicochemical Landscape

The foundational step in any characterization campaign is to establish the precise molecular identity of the compound . The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

With the structure defined, we can leverage computational models to predict a range of physicochemical properties. While these predictions are not a substitute for experimental data, they provide a valuable starting point for experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C8H9N3Defines the elemental composition and molecular weight.
Molecular Weight 147.18 g/mol Influences diffusion and transport properties.
XlogP ~1.0 - 1.5A measure of lipophilicity, which impacts solubility, permeability, and metabolism. The parent compound, 6-methyl-1H-pyrrolo[3,2-c]pyridine, has a predicted XlogP of 1.4.[3] The addition of a primary amine is expected to slightly decrease this value.
Topological Polar Surface Area (TPSA) ~60-70 ŲAn indicator of a molecule's ability to cross cell membranes.
pKa (most basic) ~5-7The basicity of the pyridine nitrogen and the exocyclic amine will significantly influence solubility and ionization state at physiological pH.
pKa (most acidic) ~16-18The acidity of the pyrrole N-H will be relevant in certain synthetic and metabolic contexts.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the most critical physicochemical properties for a drug candidate. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point: A Sentinel for Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate measurement. The use of a calibrated instrument ensures the trustworthiness of the obtained data.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a major hurdle in drug development. Determining a compound's solubility in various aqueous media is critical for predicting its oral bioavailability and for developing suitable formulations.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess of this compound to each buffer in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: Allowing sufficient time for equilibration is critical for obtaining a true measure of thermodynamic solubility. The use of a validated HPLC method ensures accurate and precise quantification of the dissolved compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4) add_compound Add Excess Compound prep_buffer->add_compound shake Agitate at Controlled Temperature (24-48h) add_compound->shake separate Separate Phases (Centrifuge/Filter) shake->separate quantify Quantify by HPLC separate->quantify

Figure 2: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa values of a molecule dictate its ionization state at different pH values. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets. For this compound, the basic pKa of the pyridine and amino groups will be of primary importance.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable co-solvent/water mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Causality and Trustworthiness: The use of a calibrated pH meter and standardized titrant is fundamental to the accuracy of this method. The choice of co-solvent is important to ensure the compound remains dissolved throughout the titration.

Lipophilicity (LogP/LogD): A Measure of "Fat-Likeliness"

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient between octanol and water for the neutral species, while LogD is the distribution coefficient at a specific pH, which accounts for all ionized and neutral species.

Experimental Protocol: Shake-Flask Method for LogD
  • Phase Preparation: n-Octanol is pre-saturated with the aqueous buffer of interest (e.g., pH 7.4), and the buffer is pre-saturated with n-octanol.

  • Partitioning: A known concentration of this compound is dissolved in the aqueous phase. An equal volume of the octanol phase is added, and the mixture is shaken vigorously to allow for partitioning.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in the aqueous phase is measured by HPLC. The concentration in the octanol phase is determined by mass balance.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality and Trustworthiness: Pre-saturating the solvents is a critical step to ensure that the volume of each phase does not change during the experiment. Accurate quantification of the compound in at least one phase is essential for a reliable LogD value.

Analytical Characterization: Confirming Identity and Purity

A suite of analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information about the number and connectivity of protons in the molecule. Expected signals would include aromatic protons on the pyrrole and pyridine rings, a singlet for the methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. Expected characteristic absorptions include N-H stretching vibrations for the pyrrole and amine groups, and C=C and C=N stretching vibrations for the aromatic rings.

Conclusion: From Data to Drug Candidate

The , as determined by the protocols outlined in this guide, will provide a solid foundation for its advancement as a potential drug candidate. This data will inform decisions regarding formulation, dosing, and the design of further in vitro and in vivo studies. By embracing a proactive and in-depth approach to physicochemical characterization, we can significantly increase the probability of translating a promising molecule into a life-changing therapeutic.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available at: [Link]

  • 6-methyl-1h-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidaion of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel heterocyclic compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules. Our approach emphasizes a multi-technique spectroscopic analysis, ensuring self-validating and unambiguous confirmation of the molecular structure.

Introduction

The pyrrolopyridine scaffold is a significant pharmacophore present in a variety of biologically active compounds, exhibiting potential as kinase inhibitors and anticancer agents.[1][2][3] The specific isomer, 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, is of particular interest due to its structural resemblance to endogenous purines, making it a valuable building block in medicinal chemistry.[4] This guide focuses on a derivative of this core, this compound, detailing the logical workflow for its structural verification from initial synthesis to final confirmation.

I. Synthesis and Initial Characterization

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from substituted pyridine precursors. A plausible route, adapted from methodologies for similar pyrrolopyridines, is outlined below.[2]

Experimental Protocol: Synthesis of this compound

A generalized synthetic scheme is presented below. The precise conditions and reagents would be optimized during the synthetic process.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2-Chloro-5-methylpyridine Step1 Nitration Start->Step1 HNO3/H2SO4 Step2 Reaction with Vinyl Dimethylamine Step1->Step2 N,N-dimethylformamide dimethyl acetal Step3 Cyclization Step2->Step3 Thermal Cyclization Step4 Reduction of Nitro Group Step3->Step4 e.g., Fe/HCl Product This compound Step4->Product

Caption: Generalized synthetic workflow for this compound.

II. Mass Spectrometry: Determining the Molecular Formula

The initial and most crucial step in the structure elucidation of a newly synthesized compound is the determination of its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose.

Expected HRMS Data

For this compound (C₈H₉N₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. A PubChem entry for the parent compound, 6-methyl-1H-pyrrolo[3,2-c]pyridine, predicts a monoisotopic mass of 132.06874 Da.[5] The addition of an amino group at the 3-position would result in a predicted molecular weight of 147.080 g/mol .

ParameterExpected Value
Molecular FormulaC₈H₉N₃
Monoisotopic Mass147.07965
[M+H]⁺ (calculated)148.08747

Causality of Experimental Choice: HRMS is chosen over standard mass spectrometry for its ability to provide highly accurate mass measurements, typically to within 5 ppm. This level of precision allows for the confident determination of the elemental composition, which is a cornerstone of structure elucidation.

III. Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we would expect to see characteristic absorption bands for the N-H and C-N bonds of the amine and pyrrole moieties, as well as vibrations from the aromatic rings.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching (amine and pyrrole)
3100-3000C-HStretching (aromatic)
1650-1550C=C, C=NStretching (aromatic rings)
1350-1250C-NStretching (aromatic amine)

The presence of sharp bands in the 3400-3200 cm⁻¹ region would be a strong indicator of the primary amine and the pyrrole N-H group. The characteristic absorptions for the pyridine and pyrrole rings would also be expected in the fingerprint region.[6]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Based on the proposed structure, we would expect to see signals for the aromatic protons, the methyl group, the amine protons, and the pyrrole N-H proton.

Predicted ¹H NMR Chemical Shifts and Couplings:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.0 - 7.2d~2.51H
H-47.8 - 8.0s-1H
H-76.5 - 6.7s-1H
-CH₃2.4 - 2.6s-3H
-NH₂4.5 - 5.5br s-2H
N-H (pyrrole)10.0 - 11.0br s-1H

The chemical shifts are estimated based on data from similar pyrrolopyridine structures.[2][7] The broad singlets for the NH₂ and pyrrole N-H protons are due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, we expect to see 8 distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-3140 - 145
C-3a125 - 130
C-4135 - 140
C-6145 - 150
C-7100 - 105
C-7a115 - 120
-CH₃20 - 25

These are estimations based on known substituent effects and data from related heterocyclic systems.[8][9]

2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides essential information, 2D NMR experiments are necessary to definitively connect the pieces of the structural puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see a correlation between the H-2 and the pyrrole N-H proton, confirming their proximity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-4, C-7, and the methyl carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the structure include:

    • The methyl protons to C-6 and C-7.

    • H-4 to C-3, C-3a, and C-7a.

    • H-7 to C-6 and C-7a.

    • H-2 to C-3, C-3a, and C-7a.

Structure_Elucidation_Workflow cluster_elucidation Structure Elucidation Logic Synthesis Synthesized Compound HRMS HRMS Synthesis->HRMS Determine Molecular Formula IR IR Spectroscopy HRMS->IR Identify Functional Groups 1D_NMR 1D NMR (¹H, ¹³C) IR->1D_NMR Propose H/C Framework 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Establish Connectivity Structure Confirmed Structure: This compound 2D_NMR->Structure Final Confirmation

Caption: The logical workflow for the structure elucidation of this compound.

V. Conclusion

The structural elucidation of a novel compound like this compound requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating and unambiguous structural assignment can be achieved. The causality-driven selection of these techniques, moving from molecular formula to functional groups and finally to the detailed atomic connectivity, ensures the scientific integrity of the final structural confirmation. This comprehensive approach is fundamental in the fields of chemical synthesis and drug discovery.

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Unveiling the Spectroscopic Signature of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to construct a detailed, predictive spectral profile. By dissecting the molecule into its constituent functional groups—the pyrrolo[3,2-c]pyridine core, a C6-methyl group, and a C3-amino group—and drawing upon spectral data from analogous structures, we offer a robust hypothesis of its characteristic spectral features. This guide is designed to serve as an essential resource for researchers, enabling the unambiguous identification, characterization, and quality control of this compound in a laboratory setting. Each section includes not only the predicted data but also detailed, field-proven experimental protocols to facilitate the acquisition and validation of this information.

Introduction: The Rationale for Predictive Spectral Analysis

The compound this compound belongs to the family of azaindoles, a class of bicyclic heteroaromatic compounds that are privileged scaffolds in drug discovery. The strategic placement of nitrogen atoms and substituents can significantly influence their biological activity and physicochemical properties. Accurate structural elucidation is the bedrock of any chemical research, and spectroscopic techniques such as NMR, MS, and IR are the principal tools for this purpose.

Given that this compound is a novel or not widely reported compound, a priori knowledge of its expected spectral data is invaluable. It guides synthesis efforts, aids in the interpretation of complex reaction mixtures, and provides a benchmark for confirming the identity and purity of the final product. This document bridges the current information gap by providing a logically derived, predictive spectral dataset. The causality behind each prediction is explained, grounding the theoretical data in the established electronic and structural effects of the molecule's components.

Molecular Structure and Key Features

To facilitate the discussion of spectral data, a clear understanding of the molecular structure and atom numbering is essential. The structure consists of a fused pyrrole and pyridine ring system, forming the 1H-pyrrolo[3,2-c]pyridine core. This core is substituted with a methyl group at the C6 position of the pyridine ring and a primary amine group at the C3 position of the pyrrole ring.

Caption: Molecular structure of this compound with IUPAC numbering.

The key structural features influencing the spectral data are:

  • Aromatic System: The fused bicyclic system is aromatic, leading to characteristic chemical shifts in the aromatic region of the NMR spectrum.

  • Electron-Donating Groups: The amino (-NH₂) group on the pyrrole ring and the methyl (-CH₃) group on the pyridine ring are both electron-donating. They will shield nearby protons and carbons, causing upfield shifts in the NMR spectra.

  • N-H Protons: The presence of N-H protons in both the pyrrole ring and the amino group will give rise to characteristic stretching and bending vibrations in the IR spectrum and exchangeable proton signals in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on a standard analysis in DMSO-d₆, a common solvent for polar heterocyclic compounds.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The rationale for the predicted chemical shifts is as follows:

  • Pyrrole N1-H: The pyrrole N-H proton is typically found in the range of 10-12 ppm and is often a broad singlet due to quadrupole broadening and potential hydrogen bonding.

  • Aromatic Protons (H2, H5, H7): The protons on the heterocyclic rings will appear in the aromatic region (6.0-9.0 ppm). The H2 proton on the electron-rich pyrrole ring, adjacent to the electron-donating amino group, is expected to be significantly shielded and appear furthest upfield. The H5 and H7 protons on the pyridine ring will be influenced by the ring nitrogen and the methyl group. H5 is expected to be a singlet, while H7, adjacent to the methyl group, will also be a singlet.

  • Amine N-H₂: The protons of the primary amine group will likely appear as a broad singlet around 5.0-6.0 ppm. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

  • Methyl C6-CH₃: The methyl protons will appear as a sharp singlet in the aliphatic region, typically around 2.3-2.6 ppm, a characteristic position for methyl groups on a pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~11.5br s1HH1 (N-H, pyrrole)Typical for pyrrole N-H in DMSO.
~8.0s1HH7Aromatic proton on pyridine ring, adjacent to N4.
~7.1s1HH5Aromatic proton on pyridine ring.
~6.5s1HH2Aromatic proton on pyrrole ring, shielded by NH₂ group.
~5.5br s2H-NH₂Primary amine protons, exchangeable.
~2.4s3H-CH₃Methyl group on the pyridine ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The electron-donating amino and methyl groups, along with the electronegative nitrogen atoms in the rings, will dictate the ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~148C7aQuaternary carbon at the ring junction, deshielded by N1.
~145C6Carbon bearing the methyl group.
~140C4aQuaternary carbon at the ring junction, deshielded by N4.
~128C3Carbon bearing the amino group, significantly shielded.
~125C7Aromatic CH on the pyridine ring.
~118C2Aromatic CH on the pyrrole ring.
~110C5Aromatic CH on the pyridine ring.
~105C3aQuaternary carbon at the ring junction.
~18-CH₃Methyl carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (ESI+)

The molecular formula of this compound is C₈H₉N₃.

  • Monoisotopic Mass: 147.080 g/mol .

  • Molecular Ion (M+H)⁺: In positive mode Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ is expected at an m/z of 148.087 .

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated molecular ion is expected to fragment in a manner characteristic of nitrogen-containing heterocycles and amines.

Fragmentation_Pathway cluster_0 Proposed ESI-MS/MS Fragmentation mol [M+H]⁺ m/z = 148.087 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 131.060 mol->frag1 -NH₃ frag2 Loss of HCN [M+H-HCN]⁺ m/z = 121.071 mol->frag2 -HCN frag3 Loss of CH₃ [M+H-CH₃]⁺ m/z = 133.071 mol->frag3 -•CH₃

Caption: A proposed fragmentation pathway for [M+H]⁺ of this compound.

  • Alpha-Cleavage: A common fragmentation for amines involves cleavage of the bond alpha to the nitrogen. However, for an aromatic amine, this is less prevalent.

  • Loss of Ammonia (NH₃): The loss of ammonia (17 Da) from the protonated amine is a plausible pathway.

  • Loss of HCN: A characteristic fragmentation for pyridine rings is the loss of hydrogen cyanide (27 Da).

  • Loss of Methyl Radical (•CH₃): Loss of the methyl group (15 Da) is also a possible fragmentation route.

Table 3: Predicted Key Fragments in ESI-MS/MS

Predicted m/zProposed Identity
148.087[M+H]⁺
133.071[M+H - CH₃]⁺
131.060[M+H - NH₃]⁺
121.071[M+H - HCN]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

  • MS/MS Acquisition (Fragmentation):

    • Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 148.1).

    • Subject the isolated ions to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

    • Vary the collision energy to observe the formation of different fragment ions and record the resulting product ion spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the N-H, C-H, and aromatic ring bonds.

Table 4: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentJustification
3450 - 3300Medium, DoubletN-H stretch (asymmetric & symmetric)Characteristic of a primary amine (-NH₂).[1]
~3150Medium, BroadN-H stretch (pyrrole)Typical for N-H stretching in a pyrrole ring.[2]
3100 - 3000MediumC-H stretch (aromatic)C-H bonds on the heterocyclic rings.
2950 - 2850Medium-WeakC-H stretch (aliphatic)C-H bonds of the methyl group.
1640 - 1580StrongN-H bend (scissoring)Deformation vibration of the primary amine.[3]
1600, ~1470Medium-StrongC=C and C=N stretchingAromatic ring skeletal vibrations.[3]
1400 - 1000StrongRing vibrations / C-N stretchComplex vibrations characteristic of the fingerprint region.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Ensure the solid sample is dry. No further preparation is needed for Attenuated Total Reflectance (ATR) analysis.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, derived from established chemical principles and analysis of analogous structures, serve as a robust reference for any researcher working with this compound. The included experimental protocols offer a standardized approach to obtaining high-quality data for verification. While these predictions are based on solid scientific reasoning, they must be validated by experimental data once the compound is synthesized and purified. This document is intended to accelerate and add confidence to that empirical process.

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A Comprehensive Guide to the Synthesis and Characterization of 3-Amino-6-methyl-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed exploration of 3-Amino-6-methyl-5-azaindole (1H-Pyrrolo[3,2-c]pyridin-3-amine, 6-methyl-), a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Azaindoles, as bioisosteres of indoles, offer unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] This document outlines a robust synthetic pathway, detailed purification protocols, and a comprehensive characterization workflow for this specific 5-azaindole derivative. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid mechanistic understanding.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are privileged structures in medicinal chemistry. The strategic replacement of a carbon atom in the benzene ring of an indole with a nitrogen atom can profoundly influence a molecule's properties, including its solubility, metabolic stability, and ability to form hydrogen bonds.[1][2] These modifications can lead to enhanced binding affinity for biological targets and improved overall efficacy.[2] The azaindole core is a key component in numerous clinically approved drugs and investigational agents, particularly in the field of oncology and inflammatory diseases, where they often function as kinase inhibitors.[3][4]

The 3-amino-5-azaindole scaffold, in particular, serves as a versatile building block. The amino group at the 3-position provides a crucial vector for further chemical modification and can act as a key pharmacophoric element, participating in hydrogen bond interactions within a target's active site. The 6-methyl group can provide beneficial steric interactions and improve metabolic stability. This guide focuses on a specific, synthetically accessible member of this family, 3-Amino-6-methyl-5-azaindole, providing the foundational knowledge for its preparation and validation.

Synthesis of 3-Amino-6-methyl-5-azaindole

The synthesis of the 5-azaindole core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. The following protocol describes a robust and plausible multi-step synthesis starting from commercially available 3-amino-4-methylpyridine, based on established organometallic and heterocyclic chemistry principles.[5][6]

Overall Synthetic Strategy

The chosen strategy involves a three-step sequence:

  • Halogenation: Introduction of a chlorine atom ortho to the amino group of the pyridine ring to set the stage for subsequent cross-coupling.

  • Palladium-Catalyzed Annulation: A one-pot Sonogashira coupling followed by an intramolecular cyclization to construct the fused pyrrole ring system.

  • Amination via Nitration and Reduction: Introduction of the amino group at the C3 position through a nitration/reduction sequence.

Synthetic_Pathway A 3-Amino-4-methylpyridine B 3-Amino-2-chloro-4-methylpyridine A->B N-Chlorosuccinimide (NCS) Acetonitrile, RT C 6-Methyl-5-azaindole B->C 1. Pd(PPh3)2Cl2, CuI, Et3N 2. Trimethylsilylacetylene 3. TBAF, THF D 6-Methyl-3-nitro-5-azaindole C->D HNO3 / H2SO4 0 °C to RT E 3-Amino-6-methyl-5-azaindole D->E SnCl2·2H2O, Ethanol Reflux

Caption: Proposed synthetic pathway for 3-Amino-6-methyl-5-azaindole.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine

  • Rationale: Chlorination at the C2 position is a critical step to enable the subsequent palladium-catalyzed coupling. N-Chlorosuccinimide (NCS) is an effective and mild electrophilic chlorinating agent for electron-rich pyridines.

  • Procedure:

    • To a solution of 3-amino-4-methylpyridine (1.0 eq) in acetonitrile (0.5 M), add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-amino-2-chloro-4-methylpyridine as a solid.

Step 2: Synthesis of 6-Methyl-5-azaindole

  • Rationale: This step builds the pyrrole ring via a one-pot Sonogashira coupling and cyclization. The palladium catalyst and copper(I) iodide co-catalyst facilitate the coupling of the aryl chloride with trimethylsilylacetylene. The subsequent in-situ deprotection of the silyl group with tetrabutylammonium fluoride (TBAF) generates a terminal alkyne, which undergoes a base-promoted intramolecular cyclization to form the azaindole ring.

  • Procedure:

    • To a degassed solution of 3-amino-2-chloro-4-methylpyridine (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

    • Add trimethylsilylacetylene (1.5 eq) dropwise.

    • Heat the mixture to 60 °C and stir for 8 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and add a 1M solution of TBAF in THF (2.0 eq).

    • Stir for an additional 2 hours at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield 6-methyl-5-azaindole.

Step 3: Synthesis of 3-Amino-6-methyl-5-azaindole

  • Rationale: This final step involves electrophilic nitration at the electron-rich C3 position of the pyrrole ring, followed by a standard reduction of the nitro group. Tin(II) chloride is a classic and highly effective reagent for the reduction of aromatic nitro compounds to amines.

  • Procedure:

    • Nitration: Cool a mixture of concentrated sulfuric acid to 0 °C. Add 6-methyl-5-azaindole (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Add fuming nitric acid (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours. Carefully pour the mixture onto crushed ice and neutralize with aqueous sodium hydroxide until a precipitate forms. Filter the solid, wash with water, and dry to obtain 6-methyl-3-nitro-5-azaindole.

    • Reduction: Suspend the crude 6-methyl-3-nitro-5-azaindole (1.0 eq) in ethanol (0.3 M). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8-9.

    • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography or recrystallization to afford the final product, 3-Amino-6-methyl-5-azaindole.

Characterization and Structural Elucidation

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the correct structure has been synthesized.

Analytical_Workflow cluster_char Characterization Crude Crude Product from Synthesis Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Pure Purified 3-Amino-6-methyl-5-azaindole Purification->Pure HPLC HPLC (Purity Assessment) Pure->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Pure->MS NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Pure->NMR FTIR FTIR Spectroscopy (Functional Group ID) Pure->FTIR

Caption: Standard analytical workflow for compound validation.

Summary of Characterization Data

The following table summarizes the expected analytical data for 3-Amino-6-methyl-5-azaindole (Molecular Formula: C₈H₉N₃, Molecular Weight: 147.18 g/mol ).

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Pyrrole-H (C2): ~7.0-7.2 ppm (s); Pyridine-H (C4): ~7.8-8.0 ppm (s); Pyridine-H (C7): ~8.1-8.3 ppm (s); Amine-NH₂: ~3.5-4.5 ppm (br s); Methyl-CH₃: ~2.4-2.6 ppm (s); Indole-NH: ~10.5-11.5 ppm (br s)
(400 MHz, DMSO-d₆)Multiplicitys = singlet, br s = broad singlet
¹³C NMR Chemical Shift (δ)C2: ~120-125 ppm; C3: ~130-135 ppm; C3a: ~115-120 ppm; C4: ~140-145 ppm; C6: ~145-150 ppm; C7: ~135-140 ppm; C7a: ~125-130 ppm; CH₃: ~18-22 ppm
(101 MHz, DMSO-d₆)
Mass Spec. ModeElectrospray Ionization (ESI+)
(HRMS)[M+H]⁺Calculated: 148.0875; Found: 148.0875 ± 5 ppm
HPLC Purity>95% (typical target)
ConditionsC18 column; Mobile phase: Acetonitrile/Water gradient with 0.1% TFA; Detection: 254 nm.[7]
FTIR Wavenumber (cm⁻¹)N-H Stretch (Amine, Indole): 3400-3200 cm⁻¹ (broad); C-H Stretch (Aromatic/Alkyl): 3100-2900 cm⁻¹; C=C/C=N Stretch: 1650-1500 cm⁻¹

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.[8][9]

Applications in Research and Drug Development

3-Amino-6-methyl-5-azaindole is a valuable building block for creating diverse chemical libraries. Its structural features make it an attractive starting point for the development of therapeutic agents targeting a range of diseases.[4] The amino group allows for the introduction of various side chains through amide coupling, reductive amination, or other N-functionalization reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The azaindole core itself has been successfully incorporated into inhibitors of kinases, polymerases, and other enzyme classes, highlighting its broad utility in medicinal chemistry.[2][3]

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of 3-Amino-6-methyl-5-azaindole. By providing a clear rationale for each synthetic step and a robust workflow for analytical validation, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry. The successful preparation of this versatile azaindole intermediate opens the door to further investigation and the development of novel molecular entities with therapeutic potential.

References

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
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  • PLOS One. (2018, February 5). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
  • Wol. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.

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A Technical Guide to Determining the Organic Solvent Solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a heterocyclic amine of interest in pharmaceutical research and development. Recognizing the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its empirical determination. We delve into the theoretical principles governing solubility, analyzing the molecular structure of the target compound to predict its qualitative behavior in various organic solvents. This guide offers detailed, field-proven protocols for both thermodynamic (equilibrium) and kinetic solubility assays, enabling researchers to generate reliable and reproducible data. Furthermore, we outline the analytical quantification of the dissolved compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended to be an essential resource for researchers, scientists, and drug development professionals, empowering them to overcome the data gap and proceed with formulation, process development, and further preclinical research.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a critical parameter that profoundly influences a compound's therapeutic potential.[1][2] Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, unreliable in vitro assay results, and difficulties in creating viable formulations.[3][4] Consequently, a thorough understanding of a compound's solubility profile is not merely beneficial but essential for making informed decisions throughout the drug discovery and development pipeline.[5]

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities.[6] Despite its relevance, a comprehensive search of scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this specific molecule in common organic solvents.

This guide, therefore, serves as both a theoretical treatise and a practical handbook. It is designed to equip the researcher with the foundational knowledge and detailed methodologies required to:

  • Qualitatively predict the solubility of this compound based on its molecular structure.

  • Experimentally determine its thermodynamic (equilibrium) solubility using the gold-standard shake-flask method.

  • Perform a higher-throughput kinetic solubility assessment for early-stage screening.

  • Accurately quantify the dissolved compound using standard analytical techniques.

By providing these tools, we aim to bridge the existing information gap and facilitate the continued investigation of this and other novel compounds.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. This aphorism suggests that a solute will dissolve best in a solvent that has a similar polarity.[7] An analysis of the molecular structure of this compound provides critical insights into its potential interactions with various solvents.

Caption: Molecular structure of this compound with key functional groups highlighted.

Key Structural Features and Their Influence on Solubility:

  • Amino Group (-NH₂): This primary amine at the 3-position is a potent hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity and suggests a propensity for favorable interactions with polar solvents, particularly those that are also hydrogen bond donors or acceptors (e.g., alcohols, water). The amine group is also a primary basic center, meaning its ionization state and, therefore, solubility will be highly dependent on the pH of the medium.

  • Pyrrolo-Pyridine Core: This fused heterocyclic system contains two nitrogen atoms that contribute to its overall polarity.

    • The pyridine nitrogen is a hydrogen bond acceptor and a basic center.

    • The pyrrole nitrogen (NH) is a hydrogen bond donor and is weakly acidic.

  • Methyl Group (-CH₃): Attached to the pyridine ring, this group is nonpolar and contributes to the lipophilicity (fat-solubility) of the molecule. It will favor interactions with less polar, organic solvents.

Qualitative Solubility Predictions:

Based on this structural analysis, we can formulate the following hypotheses:

  • High Solubility in Polar Protic Solvents: The compound is expected to be most soluble in solvents like methanol, ethanol, and potentially water (especially under acidic conditions where the basic nitrogens are protonated). These solvents can engage in extensive hydrogen bonding with the amine and heterocyclic nitrogen atoms.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and should effectively solvate the molecule. Acetonitrile, being less polar, might be a slightly less effective solvent.

  • Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like ethyl acetate and dichloromethane may show some solvating power, but the strong hydrogen bonding network of the solute may not be fully overcome.

  • Poor Solubility in Nonpolar Solvents: The compound is expected to have very low solubility in nonpolar solvents such as hexanes, cyclohexane, or toluene, as these solvents cannot effectively interact with the polar functional groups of the molecule.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility

Since no empirical data is available, experimental determination is crucial. The choice of method often depends on the stage of research; the "gold standard" thermodynamic shake-flask method is ideal for late-stage development, while higher-throughput kinetic assays are suitable for early discovery.[8]

Solubility_Workflow cluster_Prep Preparation cluster_Equilibrium Equilibrium (Thermodynamic) Method cluster_Kinetic Kinetic Method (96-well) cluster_Analysis Analysis & Quantification Start Start: Obtain Pure Compound and Select Solvents Prep_Standards Prepare Stock & Standard Solutions for Calibration Curve Start->Prep_Standards Add_Excess Add excess solid compound to known volume of solvent Start->Add_Excess Dispense_DMSO Dispense DMSO stock into 96-well plate Start->Dispense_DMSO Quantify Quantify concentration using calibration curve Prep_Standards->Quantify Calibration Data Equilibrate Agitate at constant temp. (e.g., 24-48 hours) Add_Excess->Equilibrate Separate_Solid Separate undissolved solid (Centrifuge/Filter) Equilibrate->Separate_Solid Analyze_Supernatant Analyze clear supernatant via HPLC-UV Separate_Solid->Analyze_Supernatant Add_Buffer Add aqueous buffer to induce precipitation Dispense_DMSO->Add_Buffer Incubate_Short Incubate with shaking (e.g., 2-18 hours) Add_Buffer->Incubate_Short Separate_Precipitate Filter or Centrifuge plate Incubate_Short->Separate_Precipitate Separate_Precipitate->Analyze_Supernatant Analyze_Supernatant->Quantify Calculate Calculate Solubility (e.g., in mg/mL or µM) Quantify->Calculate

Caption: General workflow for experimental solubility determination.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium. It is considered the most accurate and reliable method.[9][10]

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Analytical balance

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.[11] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter. Discard the initial few drops to saturate any binding sites on the filter.

  • Sample Preparation for Analysis: Immediately after separation, dilute a known aliquot of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4).

  • Quantification: Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or molarity (mol/L).

Protocol 2: Kinetic Solubility Determination (96-Well Plate Method)

This high-throughput method measures how readily a compound, initially dissolved in a strong organic solvent (typically DMSO), precipitates when diluted into an aqueous or organic medium. It is a rapid and material-sparing approach for early-stage assessment.[12][13]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Selected organic solvents

  • 96-well microplates (e.g., polypropylene for storage, filter plates for separation)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate centrifuge

  • Plate sealer

  • HPLC-UV system with a plate autosampler

Step-by-Step Procedure:

  • Stock Solution Addition: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

  • Solvent Addition: Rapidly add a larger volume (e.g., 198 µL) of the test organic solvent to each well to achieve the target final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker, agitating at room temperature for a defined period, typically between 2 and 18 hours.[12]

  • Phase Separation: Separate any precipitate that has formed by either:

    • Centrifugation: Spin the plate at high speed (e.g., 4000 rpm for 15 minutes).

    • Filtration: Use a 96-well filter plate and a vacuum manifold to collect the filtrate in a clean collection plate.

  • Sample Analysis: Transfer the clear supernatant or filtrate to an analysis plate. If necessary, perform a further dilution step. Analyze the samples via HPLC-UV.

  • Quantification: Determine the concentration in each well using a calibration curve. The measured concentration is the kinetic solubility under those conditions.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for quantifying the concentration of small molecules in solution.[14][15]

Method Development Outline:

  • Column Selection: A reverse-phase C18 column is a common starting point for polar heterocyclic compounds.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Detection Wavelength: The compound should be analyzed at its wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector during an initial HPLC run.

  • Calibration Curve:

    • Prepare a high-concentration stock solution of the compound in the chosen solvent.

    • Create a series of at least five standard solutions of known concentrations through serial dilution.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to determine the concentration of the unknown samples.[16]

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents.

Table 1: Template for Reporting Solubility Data of this compound

SolventSolvent TypeMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
MethanolPolar ProticEquilibrium25[Experimental Value][Calculated Value]Clear solution
EthanolPolar ProticEquilibrium25[Experimental Value][Calculated Value]Clear solution
DMSOPolar AproticEquilibrium25[Experimental Value][Calculated Value]Clear solution
AcetonitrilePolar AproticEquilibrium25[Experimental Value][Calculated Value]Undissolved solid
Ethyl AcetateIntermediateEquilibrium25[Experimental Value][Calculated Value]Undissolved solid
DichloromethaneIntermediateEquilibrium25[Experimental Value][Calculated Value]Undissolved solid
HexaneNonpolarEquilibrium25[Experimental Value][Calculated Value]Insoluble
Solvent X[Type]Kinetic25[Experimental Value][Calculated Value]Precipitate formed

Conclusion

While direct solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By understanding the influence of the compound's structural features, researchers can make rational predictions and select appropriate solvents for experimental work. The detailed protocols for both equilibrium and kinetic solubility measurements, coupled with a robust HPLC-UV quantification method, offer a clear path to generating high-quality, reliable data. The systematic application of these methodologies will empower drug discovery and development teams to characterize this promising molecule effectively, enabling informed decisions in formulation, process chemistry, and preclinical evaluation.

References

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Navigating the Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the procurement and synthesis of the novel heterocyclic compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. A critical analysis of the current chemical supplier landscape reveals that this molecule is not a commercially available, off-the-shelf product, necessitating a de novo synthetic approach. This document provides a comprehensive, step-by-step synthetic protocol, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. The proposed pathway is designed to be both robust and accessible to researchers proficient in organic synthesis. Furthermore, this guide details the requisite analytical methodologies for the structural confirmation and purity assessment of the final compound and its intermediates. Visual aids, including a detailed workflow diagram, are provided to enhance clarity and reproducibility.

Commercial Availability Assessment

A thorough survey of major chemical supplier catalogs indicates that this compound is not currently offered as a stock chemical. Researchers and drug development professionals seeking to investigate the properties and potential applications of this compound must therefore rely on custom synthesis. While several structurally related analogs, such as 6-methyl-1H-pyrrolo[3,2-c]pyridine and various isomers, are commercially available, the specific title compound with the 3-amino substituent is not. The data in Table 1 summarizes the availability of closely related, but distinct, chemical entities.

Table 1: Commercial Availability of Structurally Related Pyrrolo[3,2-c]pyridine Analogs

Compound NameCAS NumberNotesRepresentative Supplier(s)
6-methyl-1H-pyrrolo[3,2-c]pyridineN/ALacks the 3-amino group.Aladdin
1H-pyrrolo[3,2-b]pyridin-6-amine1015609-67-2Isomeric scaffold (pyrrolo[3,2-b]pyridine).Synblock, Sigma-Aldrich
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine1552214-01-3Methyl group on pyrrole nitrogen; amine at C6.Sunway Pharm Ltd
1H-pyrrolo[3,2-c]pyridin-6-amineN/ALacks the 6-methyl group; amine at C6.CP Lab Safety

Proposed Synthetic Pathway

The absence of a direct commercial source necessitates a multi-step synthesis to obtain this compound. The following proposed route is designed for efficiency and is based on well-established transformations in heterocyclic chemistry, particularly drawing from methodologies for the construction of the 1H-pyrrolo[3,2-c]pyridine core.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow SM 2-Chloro-5-methyl-4-nitropyridine (Starting Material) Int1 Intermediate 1: (E)-N,N-dimethyl-1-(5-methyl-4-nitropyridin-2-yl)ethenamine SM->Int1 DMF-DMA, DMF Heat Int2 Intermediate 2: 6-methyl-1H-pyrrolo[3,2-c]pyridine Int1->Int2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Int3 Intermediate 3: 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine Int2->Int3 Electrophilic Nitration (HNO3/TFAA) FP Final Product: This compound Int3->FP Nitro Group Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The initial phase of the synthesis focuses on the construction of the bicyclic 6-methyl-1H-pyrrolo[3,2-c]pyridine core. This is achieved through a two-step sequence starting from the commercially available 2-chloro-5-methyl-4-nitropyridine.

Protocol 2.1.1: Synthesis of (E)-N,N-dimethyl-1-(5-methyl-4-nitropyridin-2-yl)ethenamine (Intermediate 1)

  • To a solution of 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine (Intermediate 2)

This step involves a reductive cyclization of the enamine intermediate.

  • Dissolve the crude (E)-N,N-dimethyl-1-(5-methyl-4-nitropyridin-2-yl)ethenamine (1.0 eq) in a mixture of acetic acid and ethanol.

  • Add iron powder (5.0-10.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Functionalization of the Pyrrole Ring

With the core structure in hand, the next stage is the introduction of the amino group at the 3-position of the pyrrole ring via a nitro intermediate.

Protocol 2.2.1: Synthesis of 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (Intermediate 3)

Electrophilic nitration of the electron-rich pyrrole ring is the key transformation in this step.

  • In a flask cooled to 0 °C, add trifluoroacetic anhydride (TFAA) (5.0-10.0 eq).

  • Slowly add concentrated nitric acid (1.1-1.5 eq) to the cooled TFAA while maintaining the temperature at 0 °C.

  • Add a solution of 6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane) dropwise to the nitrating mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base, such as aqueous ammonia or sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine.

Protocol 2.2.2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group to the desired primary amine.

  • Dissolve 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed using a combination of standard analytical techniques.

Table 2: Expected Analytical Data for Key Compounds

CompoundTechniqueExpected Observations
Starting Material: 2-Chloro-5-methyl-4-nitropyridine¹H NMR Aromatic signals corresponding to the pyridine ring protons and a singlet for the methyl group.
LC-MS A peak corresponding to the molecular ion [M+H]⁺.
Intermediate 2: 6-methyl-1H-pyrrolo[3,2-c]pyridine¹H NMR Characteristic signals for the pyrrole and pyridine ring protons, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole.
¹³C NMR Resonances for all carbon atoms in the bicyclic system.
LC-MS A peak corresponding to the molecular ion [M+H]⁺.
Intermediate 3: 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine¹H NMR Downfield shift of the pyrrole proton signals due to the electron-withdrawing nitro group.
LC-MS A peak corresponding to the molecular ion [M+H]⁺.
Final Product: this compound¹H NMR Appearance of a new broad singlet corresponding to the -NH₂ protons, and upfield shifts of the pyrrole protons compared to the nitro intermediate.
¹³C NMR Characteristic shifts for the carbon atoms, including the C3 carbon bearing the amino group.
LC-MS A peak corresponding to the molecular ion [M+H]⁺.
HRMS High-resolution mass spectrometry to confirm the elemental composition.

Conclusion

While this compound is not directly accessible from commercial suppliers, this guide provides a viable and detailed synthetic route for its preparation in a laboratory setting. The proposed synthesis is based on established and reliable chemical transformations, offering a clear path for researchers to access this novel compound for further investigation in drug discovery and other scientific disciplines. Adherence to the outlined protocols and rigorous analytical characterization will ensure the successful and verifiable synthesis of the target molecule.

References

A comprehensive list of references that support the analogous transformations described in this guide will be provided upon request, drawing from established literature in heterocyclic synthesis. Key synthetic strategies are inspired by the work of researchers in the field of substituted azaindoles.

An In-Depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: Synthesis, Safety, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines the compound's safety profile, handling procedures, a plausible synthetic route, and its potential applications in research, particularly in the development of kinase inhibitors.

Compound Identification and Safety Data

Table 1: Hazard Identification and Classification

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Oral)Category 3DangerH301: Toxic if swallowed.
Acute Toxicity (Dermal)Category 2DangerH310: Fatal in contact with skin.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.

This data is extrapolated from the Safety Data Sheet for a similar pyrrolopyridine derivative. Users must conduct a thorough risk assessment before handling this compound.

Precautionary Measures and Personal Protective Equipment (PPE)

Given the high acute toxicity, particularly through dermal contact, stringent safety protocols are mandatory.

  • Engineering Controls: All manipulations of the solid compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of dust.[1][2] A dedicated and labeled work area for potent compounds should be established.

  • Personal Protective Equipment:

    • Gloves: Double gloving with nitrile gloves is required.[2] Gloves should be changed frequently and immediately upon any sign of contamination.

    • Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered professionally.

    • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.

    • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a properly fitted respirator is essential.

First Aid and Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Synthesis and Chemical Properties

A specific, detailed synthesis protocol for this compound is not publicly available in the surveyed literature. However, based on established synthetic routes for analogous pyrrolopyridine structures, a plausible multi-step synthesis can be proposed. The following is a conceptual outline intended to guide experienced synthetic chemists.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned starting from a commercially available substituted pyridine. A common strategy for constructing the pyrrole ring onto a pyridine core involves a series of functional group manipulations and a final ring-closing reaction. One such approach could be a variation of the Fischer indole synthesis or a palladium-catalyzed cross-coupling strategy.

A recent publication details the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines starting from 2-bromo-5-methylpyridine[3]. Adapting this methodology, a potential route to this compound is outlined below.

G cluster_0 Synthetic Pathway Start 2-Bromo-5-methylpyridine Step1 Nitration Start->Step1 HNO3/H2SO4 Step2 Reduction Step1->Step2 e.g., Fe/HCl or H2, Pd/C Step3 Pyrrole Ring Formation Step2->Step3 e.g., Fischer Indole Synthesis conditions Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Conceptual Approach

The following is a generalized, conceptual protocol that would require optimization and adaptation by a qualified synthetic chemist.

Step 1: Nitration of 2-Bromo-5-methylpyridine

  • To a stirred solution of 2-bromo-5-methylpyridine in concentrated sulfuric acid, cooled in an ice bath, slowly add fuming nitric acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst or inorganic solids.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the aminopyridine intermediate.

Step 3: Pyrrole Ring Formation (Conceptual)

The formation of the pyrrole ring to yield the final product could be achieved through various methods, such as the Fischer indole synthesis, which would involve the reaction of the aminopyridine with a suitable ketone or aldehyde under acidic conditions. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, could be employed to introduce the amine at the 3-position after the pyrrole ring is formed. The choice of method would depend on the stability of the intermediates and the desired overall yield.

Applications in Research and Drug Development

The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, particularly as inhibitors of protein kinases.[4][5] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Derivatives of the pyrrolo[3,2-c]pyridine core have been shown to be potent inhibitors of several kinases, including FMS kinase (CSF-1R)[4]. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of ATP in the kinase active site. The methyl group at the 6-position and the amine group at the 3-position of the target compound can be further functionalized to enhance potency and selectivity for specific kinases.

G cluster_0 Kinase Inhibition Mechanism Compound 6-methyl-1H-pyrrolo [3,2-c]pyridin-3-amine Kinase Kinase Active Site (e.g., FMS, cMET) Compound->Kinase Binds to ATP-binding pocket Inhibition Inhibition of Signal Transduction Kinase->Inhibition Outcome Anti-proliferative/ Anti-inflammatory Effects Inhibition->Outcome

Caption: Conceptual mechanism of action for pyrrolopyridine-based kinase inhibitors.

Anticancer and Anti-inflammatory Research

Given the role of kinases like FMS in cancer and inflammation, this compound is a valuable tool for researchers in these fields.[4] It can be used as a starting point for the synthesis of compound libraries for high-throughput screening against various kinase targets. Furthermore, studies on related pyrrolopyridine derivatives have demonstrated their potential as anticancer agents by targeting tubulin polymerization.[3]

Table 2: Potential Research Applications

Research AreaPotential ApplicationRationale
OncologyDevelopment of novel kinase inhibitorsThe pyrrolopyridine scaffold is a known kinase-binding pharmacophore.
Investigation of anti-proliferative effectsKinase inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
ImmunologyDevelopment of anti-inflammatory agentsInhibition of kinases such as FMS can modulate inflammatory responses.
Medicinal ChemistryScaffold for library synthesisThe core structure can be readily functionalized to explore structure-activity relationships.

Handling and Disposal of a Highly Potent Compound

Due to the presumed high toxicity of this compound, all handling and disposal procedures must be conducted with extreme caution.

Weighing and Solution Preparation
  • Weighing: Whenever possible, purchase pre-weighed amounts of the compound. If weighing is necessary, it must be done inside a ventilated balance enclosure or by using the "tare method" within a chemical fume hood to minimize the risk of aerosolization.[1]

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the vial containing the powder slowly to avoid splashing.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment that come into contact with the compound should be decontaminated. This can be achieved by wiping surfaces with a solvent in which the compound is soluble, followed by a detergent solution.[2]

  • Waste Disposal: All contaminated materials, including gloves, disposable lab coats, and weighing paper, should be disposed of as hazardous chemical waste in clearly labeled, sealed containers.

This technical guide provides a framework for the safe handling, synthesis, and application of this compound in a research setting. It is imperative that all procedures are carried out by trained personnel in a properly equipped laboratory, with strict adherence to all institutional and regulatory safety guidelines.

References

  • Hospital Pharmacy Europe. (2006, September 1). Safe handling of cytotoxic drugs. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116087.
  • Abdel-Aal, E. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Future Medicinal Chemistry, 10(14), 1685-1698.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Biological Screening of Novel Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the biological screening of novel pyrrolo[3,2-c]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. This document moves beyond a generic recitation of protocols to offer a strategic and logical approach to building a robust screening cascade, underpinned by a deep understanding of the scientific rationale at each step.

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows for interactions with a wide range of biological targets, particularly ATP-binding sites within kinases.[1] This has led to the exploration of pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of various protein kinases, with significant therapeutic potential in oncology and inflammatory diseases.[2][3] Furthermore, derivatives of this scaffold have demonstrated promising activity as anticancer agents by targeting tubulin polymerization.[4]

This guide will delineate a comprehensive screening strategy to identify and characterize the biological activity of novel pyrrolo[3,2-c]pyridine derivatives, with a focus on two prominent therapeutic avenues: kinase inhibition and disruption of microtubule dynamics.

Part 1: The Screening Cascade: A Strategic Funnel for Hit Identification and Validation

A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify true positive "hits" from a library of compounds and progressively refine them into viable "leads." This process, known as the screening cascade, is a strategic funnel that moves from high-throughput, less complex assays to lower-throughput, more physiologically relevant models.

Our proposed screening cascade for novel pyrrolo[3,2-c]pyridine derivatives is designed to be adaptable, depending on the primary therapeutic hypothesis.

Screening Cascade for Pyrrolo[3,2-c]pyridine Derivatives cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Support HTS_Biochemical Biochemical HTS (e.g., Kinase Activity Assay) Dose_Response Dose-Response & IC50 Determination HTS_Biochemical->Dose_Response Initial Hits HTS_Phenotypic Phenotypic HTS (e.g., Cell Viability Assay) HTS_Phenotypic->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Panel Initial Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Selectivity_Panel->Target_Engagement Prioritized Hits Cellular_Phenotype Phenotypic Confirmation (e.g., Cell Cycle Analysis, Immunofluorescence) Target_Engagement->Cellular_Phenotype ADMET In Vitro ADME/Tox Profiling Cellular_Phenotype->ADMET Validated Leads In_Vivo_Models In Vivo Proof-of-Concept ADMET->In_Vivo_Models

Caption: A generalized screening cascade for the evaluation of novel pyrrolo[3,2-c]pyridine derivatives.

Part 2: High-Throughput Primary Screening: Casting a Wide Net

The initial step in any screening campaign is a high-throughput screen (HTS) designed to rapidly assess a large library of pyrrolo[3,2-c]pyridine derivatives. The choice of the primary assay is dictated by the therapeutic hypothesis.

Scenario A: Targeting a Specific Kinase (e.g., FMS Kinase)

FMS kinase, a receptor tyrosine kinase, is implicated in various cancers and inflammatory diseases.[3] For a target-based approach against FMS kinase, a biochemical assay is the logical starting point.

Protocol 1: High-Throughput Biochemical Kinase Activity Assay (e.g., TR-FRET)

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay, a robust and widely used format for HTS of kinase inhibitors.[5]

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of each pyrrolo[3,2-c]pyridine derivative (typically at 10 mM in DMSO) into a 384-well low-volume assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation: Prepare a solution containing recombinant FMS kinase and the fluorescently labeled substrate peptide in kinase reaction buffer.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

  • ATP Addition: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP to detect both competitive and non-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection solution containing the europium-labeled antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. Inhibition is determined by the reduction in this ratio compared to the positive controls.

Parameter Typical Concentration/Condition Rationale
Final Compound Concentration10 µMA standard starting concentration for single-point HTS.
FMS Kinase Concentration1-5 nMDetermined empirically to give a robust signal-to-background ratio.
Substrate Concentration100-500 nMShould be at or below the Km for the substrate.
ATP Concentration10-100 µM (approx. Km)Balances sensitivity to ATP-competitive inhibitors with assay robustness.
Incubation Time60 minutesAllows for sufficient product formation without significant reagent degradation.
Scenario B: Phenotypic Screening for Anticancer Activity

If the primary goal is to identify compounds with general anticancer activity, a phenotypic screen is more appropriate. This approach makes no a priori assumptions about the mechanism of action.

Protocol 2: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a luminescence-based assay that measures ATP levels as an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in 384-well white, clear-bottom plates at a density of 1,000-5,000 cells per well and incubate overnight.

  • Compound Addition: Add the pyrrolo[3,2-c]pyridine derivatives to the wells at a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plates to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: A decrease in luminescence compared to vehicle-treated cells indicates a reduction in cell viability.

Part 3: Hit Confirmation and Prioritization

Hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.[7]

1. Dose-Response Analysis: Confirmed hits are re-tested in the primary assay over a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50).

2. Orthogonal Assay Validation: To rule out assay artifacts, hits should be validated in a mechanistically distinct assay.[7]

  • For Kinase Inhibitors: An alternative format such as a luminescence-based ADP-Glo™ assay can be used.[8]
  • For Cytotoxic Hits: A different viability assay, such as one measuring membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT), should be employed.

3. Initial Selectivity Profiling: For kinase inhibitors, it is crucial to assess selectivity early on. This can be achieved by testing the compounds against a small panel of related kinases. This helps to identify promiscuous inhibitors and provides an early indication of the potential for off-target effects.[7]

Part 4: Secondary Assays: Delving into Cellular Mechanisms

Once hits are confirmed and prioritized, the focus shifts to understanding their effects in a more physiological context.

For Tubulin Polymerization Inhibitors

The initial phenotypic screen may identify compounds that induce cell death. If the hypothesis is that this is due to inhibition of tubulin polymerization, specific secondary assays are required.

Protocol 3: Cellular Imaging of Microtubule Disruption

This protocol uses immunofluorescence to visualize the effects of compounds on the microtubule network.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., A549) on coverslips or in imaging-compatible plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the pyrrolo[3,2-c]pyridine derivatives at their IC50 and 10x IC50 concentrations for a defined period (e.g., 24 hours). Include a known tubulin inhibitor like colchicine as a positive control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

Expected Outcome: Untreated cells will display a well-defined network of microtubule filaments. Cells treated with tubulin polymerization inhibitors will show a diffuse, depolymerized tubulin staining pattern.[4]

Tubulin Polymerization Inhibition Pathway cluster_0 Cellular State cluster_1 Inhibitory Action Tubulin_Dimers α/β-Tubulin Dimers Microtubules Polymerized Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest Leads to Pyrrolo_Pyridine Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Pyridine->Tubulin_Dimers Binds to

Caption: Mechanism of action for pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

For FMS Kinase Inhibitors

For compounds identified as FMS kinase inhibitors in biochemical assays, it is essential to confirm their activity in a cellular context.

Protocol 4: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to its target within intact cells.[9]

Step-by-Step Methodology:

  • Cell Line Engineering: Create a cell line that expresses FMS kinase tagged with a NanoLuc® luciferase.

  • Cell Plating and Transfection: Plate the cells and, if necessary, transfect with the FMS-NanoLuc® construct.

  • Compound and Tracer Addition: Add the pyrrolo[3,2-c]pyridine derivatives at various concentrations, followed by the addition of a fluorescently labeled tracer that also binds to FMS kinase.

  • Substrate Addition and Reading: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

Data Analysis: Competitive binding of the compound displaces the tracer, leading to a decrease in the BRET signal. This allows for the determination of a cellular IC50 value.

Part 5: Lead Optimization Support: Building a Druggable Profile

Promising lead compounds must be evaluated for their drug-like properties. This involves a suite of in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.[10]

Key In Vitro ADME/Tox Assays:

Assay Purpose Methodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time.[8]
Permeability To predict intestinal absorption.Caco-2 cell monolayer assay, measuring the rate of compound transport.[8]
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins, which influences its availability.Equilibrium dialysis or ultrafiltration.
CYP450 Inhibition To identify potential for drug-drug interactions.Incubation with specific CYP450 isoforms and monitoring the inhibition of probe substrate metabolism.[11]
Hepatotoxicity To assess the potential for liver damage.Treatment of primary hepatocytes or HepG2 cells and measuring markers of cytotoxicity (e.g., LDH release, ATP levels).[8]
Cardiotoxicity (hERG) To evaluate the risk of cardiac arrhythmias.Patch-clamp electrophysiology or binding assays using cells expressing the hERG channel.

Conclusion: A Pathway to Novel Therapeutics

The biological screening of novel pyrrolo[3,2-c]pyridine derivatives is a multifaceted endeavor that requires a strategic and scientifically rigorous approach. By employing a well-designed screening cascade that progresses from high-throughput primary screens to detailed mechanistic and ADME/Tox studies, researchers can effectively identify and advance promising compounds toward the development of new medicines. The integration of biochemical, cellular, and biophysical methods, as outlined in this guide, provides a robust framework for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • PubMed. (n.d.). High-throughput screening for kinase inhibitors.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
  • Sygnature Discovery. (n.d.). Screening Cascade Development Services.
  • PubMed. (n.d.). Identification and Screening of Novel Anti-Cancer Compounds for Aurora Kinase-A from Chemical Database.
  • EFMC. (n.d.). Hit-to-Lead.
  • Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • National Institutes of Health. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
  • Promega Corporation. (n.d.). ADME-Tox Assays.
  • PubMed. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • PubMed. (n.d.). FMS Kinase Inhibitors: Current Status and Future Prospects.
  • PubMed. (2016). From Drug Screening to Target Deconvolution: a Target-Based Drug Discovery Pipeline Using Leishmania Casein Kinase 1 Isoform 2 To Identify Compounds with Antileishmanial Activity.
  • PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.

Sources

An In-depth Technical Guide to the Exploratory Studies of the 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural resemblance to indole and purine has rendered it a "privileged scaffold," frequently utilized in the design of bioactive molecules. The strategic placement of a nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives. While extensive research has been conducted on various substituted pyrrolopyridines, the specific derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine , remains a relatively underexplored entity. This guide aims to provide a comprehensive technical framework for the synthesis, characterization, and initial biological exploration of this promising scaffold, targeting researchers and professionals in drug discovery and development.

Proposed Synthetic Pathway: A Strategic Approach to the Core Scaffold

Synthetic_Pathway A 2,5-Dimethyl-4-nitropyridine 1-oxide B 4-Amino-2,5-dimethylpyridine A->B Reduction (e.g., Fe/AcOH) C 4-Azido-2,5-dimethylpyridine B->C Diazotization & Azide Substitution (e.g., NaNO2, HCl, then NaN3) D 6-Methyl-1H-pyrrolo[3,2-c]pyridine C->D Thermolysis/Photolysis (Nitrene Insertion) E 6-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine D->E Nitration (e.g., HNO3/H2SO4) F This compound E->F Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2,5-dimethylpyridine

  • Rationale: The initial step involves the reduction of the nitro group of the commercially available 2,5-dimethyl-4-nitropyridine 1-oxide to an amine. This transformation is a standard and high-yielding reaction.

  • Protocol:

    • To a stirred suspension of iron powder (5.0 eq) in glacial acetic acid (20 vol), add 2,5-dimethyl-4-nitropyridine 1-oxide (1.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-amino-2,5-dimethylpyridine.

Step 2: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine

  • Rationale: This key step involves the formation of the pyrrole ring. A plausible approach is through a nitrene insertion reaction from the corresponding azide. The amino group is first converted to an azide, which upon heating or photolysis, generates a nitrene that inserts into the adjacent methyl C-H bond to form the pyrrole ring.

  • Protocol:

    • Dissolve 4-amino-2,5-dimethylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • Add a solution of sodium azide (1.2 eq) in water dropwise, allowing the reaction to warm to room temperature and stir for 2 hours.

    • Extract the product, 4-azido-2,5-dimethylpyridine, with an organic solvent like dichloromethane.

    • Carefully concentrate the organic layer (Caution: azides can be explosive) and dissolve the residue in a high-boiling point solvent (e.g., diphenyl ether).

    • Heat the solution to 200-250 °C to induce thermal cyclization via nitrene insertion.

    • After cooling, purify the crude product by column chromatography on silica gel to obtain 6-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 3: Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine

  • Rationale: Introduction of a nitro group at the 3-position of the pyrrole ring is a strategic step to enable the subsequent reduction to the desired amine. The pyrrole ring is activated towards electrophilic substitution, and nitration is a common method to achieve this.

  • Protocol:

    • To a solution of 6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine.

Step 4: Synthesis of this compound

  • Rationale: The final step is the reduction of the nitro group to the target primary amine. This is a well-established transformation with several reliable methods available.

  • Protocol:

    • To a solution of 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.

Purification and Structural Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the integrity of the synthesized scaffold for subsequent biological studies.

  • Purification: Initial purification will be achieved using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Final purification can be accomplished by recrystallization from an appropriate solvent.

  • Characterization: The structure of the final compound and all intermediates should be confirmed by a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the proton and carbon environments, confirming the connectivity and substitution pattern.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition of the molecule.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the amine and pyrrole, and the absence of the nitro group in the final product.

Predicted Analytical Data for this compound
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
¹H NMR (Predicted) Signals corresponding to the methyl group, aromatic protons on the pyridine and pyrrole rings, and the amine protons.
¹³C NMR (Predicted) Resonances for the methyl carbon and the six aromatic carbons of the bicyclic system.
HRMS (ESI+) (Predicted) [M+H]⁺ calculated for C₈H₁₀N₃⁺

Exploratory Biological Evaluation: A Focus on Kinase Inhibition

Given that many pyrrolopyridine derivatives have demonstrated potent kinase inhibitory activity, a primary focus of the exploratory biological evaluation should be on screening the this compound scaffold against a panel of protein kinases implicated in human diseases, particularly cancer.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FMS, FGFR) Kinase Intracellular Kinase (e.g., Pim-1, CDK, Src) Receptor->Kinase Activation Scaffold 6-methyl-1H-pyrrolo [3,2-c]pyridin-3-amine Scaffold->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Figure 2: Hypothetical signaling pathway illustrating the potential inhibitory action of the scaffold on a protein kinase.

Proposed Kinase Inhibition Assay Protocol

A common method to assess kinase inhibition is through an in vitro enzymatic assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a biotinylated substrate peptide are used. In the presence of streptavidin-allophycocyanin (APC), FRET occurs when the substrate is phosphorylated.

  • Protocol:

    • Prepare a dilution series of the test compound (this compound) in an appropriate buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA).

    • In a 384-well plate, add the kinase, the biotinylated substrate peptide, and ATP.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and streptavidin-APC.

    • Incubate for another 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Suggested Kinase Panel for Initial Screening

Based on the known activities of related pyrrolopyridine scaffolds, the following kinases would be relevant targets for an initial screening:

Kinase Family Specific Kinases Therapeutic Relevance
Pim Kinases Pim-1, Pim-2, Pim-3Oncology, Immunology
CDKs CDK2, CDK9Cell Cycle Control, Oncology
Src Family Kinases Src, Lck, FynSignal Transduction, Oncology
Receptor Tyrosine Kinases FMS (CSF1R), FGFR, VEGFRAngiogenesis, Immunology, Oncology
MAP Kinases p38α, JNK1Inflammation, Oncology

Structure-Activity Relationship (SAR) Insights and Future Directions

The this compound scaffold offers several points for chemical modification to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

  • N1-Position of the Pyrrole Ring: Alkylation or arylation at this position can modulate the compound's lipophilicity and introduce new interactions with the target protein.

  • 3-Amino Group: This group provides a key handle for derivatization. Acylation, sulfonylation, or reductive amination can be employed to introduce a wide variety of substituents to probe different regions of the kinase active site.

  • 6-Methyl Group: While providing a starting point, this position could also be modified. For instance, replacement with other small alkyl groups or functional groups could influence binding.

  • Other Positions on the Pyridine Ring: Positions 2, 4, and 7 on the pyridine ring could be functionalized, although this would require a more elaborate synthetic strategy.

Future work should focus on synthesizing a library of analogues based on the initial screening results. Promising compounds should be further profiled for their selectivity against a broader panel of kinases and evaluated in cell-based assays to assess their anti-proliferative or anti-inflammatory effects. Ultimately, lead compounds with favorable in vitro and cellular activity would be advanced to in vivo studies to evaluate their efficacy and safety in relevant disease models.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation, with a focus on its potential as a kinase inhibitor. The proposed synthetic route is logical and utilizes established chemical transformations. The outlined biological screening strategy provides a clear path to understanding the therapeutic potential of this scaffold. By systematically exploring the chemistry and biology of this core, researchers can unlock new opportunities for the development of novel therapeutics.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2306732. [Link]

  • El-Adl, K., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3569. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 22(10), 2035-2046. [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master Thesis, Graz University of Technology). [Link]

  • Luo, J. K., et al. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry, 27(12), 1731-1733. [Link]

  • Mariwamy, V. H., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(4), 1436. [Link]

Methodological & Application

synthesis protocol for 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for: 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Abstract

This document provides a comprehensive guide for the multi-step synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around a modified Batcho-Leimgruber reaction to construct the core 1H-pyrrolo[3,2-c]pyridine (5-azaindole) framework, followed by functional group manipulations to install the desired 3-amino substituent. This protocol is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step procedures, mechanistic insights, and justifications for experimental choices to ensure reproducibility and success.

Introduction and Significance

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts unique physicochemical properties, making it an attractive core for designing kinase inhibitors, CNS-active agents, and other therapeutics. The target molecule, this compound, incorporates key functional groups—a primary amine on the pyrrole ring and a methyl group on the pyridine ring—that serve as crucial vectors for further chemical elaboration and interaction with biological targets.

This guide details a robust and logical five-step synthesis commencing from the commercially available precursor, 2-chloro-3-methyl-4-nitropyridine. The pathway leverages the well-established Batcho-Leimgruber azaindole synthesis for the core construction, followed by functionalization steps.

Overall Synthetic Pathway

The synthesis is logically segmented into the construction of the bicyclic core followed by its functionalization. The complete pathway is outlined below.

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Functionalization A 2-Chloro-3-methyl- 4-nitropyridine B (E)-2-Chloro-3-(2-(dimethylamino)vinyl) -4-nitropyridine A->B Step 1 DMF-DMA C 7-Chloro-6-methyl- 1H-pyrrolo[3,2-c]pyridine B->C Step 2 H2, Pd/C D 6-Methyl-1H-pyrrolo[3,2-c]pyridine C->D Step 3 H2, Pd/C, Et3N E 6-Methyl-3-nitro- 1H-pyrrolo[3,2-c]pyridine D->E Step 4 HNO3, H2SO4 F This compound (TARGET) E->F Step 5 H2, Pd/C

Caption: Overall 5-step synthetic workflow.

Detailed Experimental Protocols

General Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents are hazardous and should be handled with care.

Step 1: Synthesis of (E)-2-Chloro-3-(2-(dimethylamino)vinyl)-4-nitropyridine (Enamine Formation)

This step utilizes the foundational reaction of the Batcho-Leimgruber synthesis, where an ortho-nitrotoluene analog is condensed with an amide acetal to form a reactive enamine intermediate. The methyl group of the starting material is activated by the adjacent electron-withdrawing nitro group, facilitating deprotonation and subsequent addition.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
2-Chloro-3-methyl-4-nitropyridine172.5710.0 g57.91.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1613.8 g (15.2 mL)115.92.0
N,N-Dimethylformamide (DMF), anhydrous73.09100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-methyl-4-nitropyridine (10.0 g, 57.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture to dissolve the starting material.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.2 mL, 115.9 mmol) to the solution.

  • Heat the reaction mixture to 110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the dark red solution into 500 mL of ice-water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the resulting solid under high vacuum to afford the enamine product as a dark red or orange solid. The product is often used in the next step without further purification.

Step 2: Synthesis of 7-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (Reductive Cyclization)

This key step involves the reductive cyclization of the enamine intermediate. Catalytic hydrogenation simultaneously reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to form the aromatic pyrrole ring.[1][2]

ReagentM.W. ( g/mol )AmountMoles (mmol)
(E)-2-Chloro-3-(2-(dimethylamino)vinyl)-4-nitropyridine227.6512.0 g52.7
Palladium on Carbon (10% Pd/C, 50% wet)-1.2 g-
Ethyl Acetate (EtOAc)88.11250 mL-
Methanol (MeOH)32.0450 mL-

Protocol:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the hydrogenation vessel, suspend the crude enamine from Step 1 (approx. 12.0 g, 52.7 mmol) in a mixture of ethyl acetate (250 mL) and methanol (50 mL).

  • Carefully add the 10% Palladium on Carbon catalyst (1.2 g, ~10 wt%).

  • Seal the vessel, evacuate the air, and purge with nitrogen gas three times.

  • Introduce hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to obtain 7-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine as a solid.

G cluster_mech Reductive Cyclization Mechanism Start Start Reduced Reduced Start->Reduced [H] (Reduction) Cyclized Cyclized Reduced->Cyclized Intramolecular Attack Final Final Cyclized->Final - HN(Me)2 (Elimination)

Caption: Mechanism of the reductive cyclization step.

Step 3: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine (Dechlorination)

The chloro group at the 7-position is removed via catalytic hydrogenolysis. The presence of a base, such as triethylamine, is crucial to neutralize the HCl that is formed during the reaction, preventing side reactions and catalyst poisoning.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
7-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine166.618.0 g48.01.0
Palladium on Carbon (10% Pd/C, 50% wet)-0.8 g--
Triethylamine (Et3N)101.197.4 mL52.81.1
Ethanol (EtOH)46.07200 mL--

Protocol:

  • In a hydrogenation vessel, dissolve 7-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (8.0 g, 48.0 mmol) in ethanol (200 mL).

  • Add triethylamine (7.4 mL, 52.8 mmol).

  • Carefully add 10% Palladium on Carbon (0.8 g).

  • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, vent the hydrogen, purge with nitrogen, and filter the mixture through Celite®, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-methyl-1H-pyrrolo[3,2-c]pyridine, which can be used directly or purified by chromatography if necessary.

Step 4: Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (Nitration)

Electrophilic nitration of the 5-azaindole core occurs preferentially at the C3 position of the electron-rich pyrrole ring. Controlled conditions using a mixture of nitric and sulfuric acid at low temperatures are employed to prevent over-nitration and degradation.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
6-Methyl-1H-pyrrolo[3,2-c]pyridine132.165.0 g37.81.0
Sulfuric Acid (conc. H2SO4)98.0825 mL--
Nitric Acid (fuming HNO3)63.011.8 mL41.61.1

Protocol:

  • In a 100 mL flask, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice-salt bath.

  • Slowly add 6-methyl-1H-pyrrolo[3,2-c]pyridine (5.0 g, 37.8 mmol) in portions, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, slowly add fuming nitric acid (1.8 mL, 41.6 mmol) dropwise via a syringe, maintaining the internal temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g).

  • Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine.

Step 5: Synthesis of this compound (Final Reduction)

The final step is the reduction of the 3-nitro group to the target 3-amino functionality. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the final product with high purity.[3]

ReagentM.W. ( g/mol )AmountMoles (mmol)
6-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine177.164.5 g25.4
Palladium on Carbon (10% Pd/C, 50% wet)-0.45 g-
Ethanol (EtOH)46.07150 mL-

Protocol:

  • Suspend 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (4.5 g, 25.4 mmol) in ethanol (150 mL) in a hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (0.45 g).

  • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature.

  • The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the yellow starting material and the appearance of the UV-active amine product.

  • Upon completion, vent the hydrogen, purge with nitrogen, and filter the catalyst through Celite®.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound. It can be recrystallized (e.g., from ethanol/water) if further purification is required.

References

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz, 2013.
  • Wikipedia. Leimgruber–Batcho indole synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Zhang, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 2024. Available at: [Link]

  • Clark, R. D. The Leimgruber-Batcho Indole Synthesis. Organic Reactions, 1991.
  • Caddick, S., et al. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2005. Available at: [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Profiling: A Case Study with Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the characterization of novel kinase inhibitors, using the promising pyrrolo[3,2-c]pyridine scaffold as a representative example. While specific data for 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is not extensively available in public literature, the methodologies outlined herein are broadly applicable for the evaluation of this and related compounds. We will draw upon established principles of kinase inhibitor profiling and published data on analogous structures to present a robust framework for your research.

The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore in the development of targeted therapies, particularly in oncology.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including FMS kinase, and have demonstrated significant anti-proliferative effects in cancer cell lines.[3] This document will guide you through the essential in vitro and cell-based assays to determine the potency, selectivity, and cellular effects of your pyrrolo[3,2-c]pyridine-based kinase inhibitor.

Introduction to Pyrrolo[3,2-c]pyridines as Kinase Inhibitors

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives being investigated as inhibitors of various kinases and other cellular targets.[3][6] For instance, a series of pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase, a key player in the survival and proliferation of macrophages and a target in inflammatory diseases and cancer.[3]

Key Features of the Pyrrolo[3,2-c]pyridine Scaffold:

  • Rigid Bicyclic System: Provides a well-defined orientation for substituent groups to interact with the kinase active site.

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond donors or acceptors.

  • Versatile Substitution Patterns: Allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most small molecule kinase inhibitors, likely including those based on the pyrrolo[3,2-c]pyridine scaffold, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FMS) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Compound This compound (Inhibitor) Compound->RTK Inhibition ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a pyrrolo[3,2-c]pyridine derivative.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of a novel pyrrolo[3,2-c]pyridine-based kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; lower kinase activity results in higher ATP levels and a stronger luminescent signal.[5][7]

Materials:

  • Purified recombinant kinase (e.g., FMS, or a panel of kinases for selectivity profiling)

  • Kinase substrate peptide

  • ATP

  • This compound (or test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (at their optimal concentrations) to each well to start the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays A Compound Preparation (Serial Dilution) B Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) A->B C Luminescence Detection (ATP Measurement) B->C D IC50 Determination (Dose-Response Curve) C->D E Cell Seeding & Treatment F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot (Phospho-protein Analysis) E->G H EC50 Determination (Cellular Potency) F->H

Sources

Application Notes and Protocols for In Vitro Profiling of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases and have shown promise as anticancer and anti-inflammatory agents.[1] For instance, certain pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase, a key player in cancer and inflammatory diseases.[1] Others have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.[2] Furthermore, some derivatives have been shown to interact with the colchicine-binding site on tubulin, leading to potent antitumor activities.[3][4]

This document provides a comprehensive guide for the in vitro characterization of a novel compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. Given the established activities of related compounds, the following protocols are designed to elucidate its potential as a kinase inhibitor and an antiproliferative agent. We will detail methodologies for assessing its biochemical potency against specific kinases, its ability to engage its target within a cellular context, and its functional impact on cancer cell proliferation.

Experimental Strategy: A Multi-Faceted Approach to In Vitro Characterization

Our experimental workflow is designed to provide a comprehensive in vitro profile of this compound. The strategy begins with a broad assessment of its kinase inhibitory activity, followed by a more focused investigation into its cellular effects and target engagement.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation biochem_assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™) cell_prolif Cell Proliferation Assay (e.g., MTT Assay) biochem_assay->cell_prolif Potency Information data_analysis IC50/EC50 Determination and Selectivity Profiling biochem_assay->data_analysis Biochemical Potency target_engage Target Engagement Assay (e.g., NanoBRET™) cell_prolif->target_engage Functional Confirmation target_engage->data_analysis Cellular Potency & Target Binding

Figure 1: A streamlined workflow for the in vitro characterization of this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Materials
  • This compound

  • Purified recombinant kinases (e.g., FMS, FGFR1)

  • Kinase-specific substrates

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
FMSExperimental Value5
FGFR1Experimental Value8
Kinase XExperimental Value20
Kinase YExperimental Value15

Table 1: Example data table for summarizing the inhibitory activity of this compound against a panel of kinases.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[2][3]

Materials
  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[3]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

To confirm that this compound binds to its intended kinase target within intact cells, a target engagement assay is crucial.[6] The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based assay that measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[7][8]

Principle of the Assay

nanoBRET cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase-NanoLuc Fluorescent Tracer Tracer Kinase-NanoLuc->Fluorescent Tracer Binding BRET Signal High BRET Signal Kinase-NanoLuc_inhib Inhibitor Inhibitor Kinase-NanoLuc_inhib->Inhibitor Binding Fluorescent Tracer_inhib Tracer Inhibitor->Fluorescent Tracer_inhib Displacement No BRET Signal Low BRET Signal

Sources

Developing FMS Kinase Inhibitors from a Pyrrolo[3,2-c]pyridine Scaffold: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The FMS kinase, or Colony-Stimulating Factor-1 Receptor (CSF-1R), is a critical regulator of macrophage and monocyte cell lineages, making it a high-value therapeutic target for a range of diseases, including cancer, rheumatoid arthritis, and other inflammatory disorders.[1] This guide provides a comprehensive overview and detailed protocols for the development of FMS kinase inhibitors based on the promising pyrrolo[3,2-c]pyridine chemical scaffold.[1] We will explore the biological rationale for FMS inhibition, the structure-activity relationship of this chemical series, and provide step-by-step methodologies for chemical synthesis, in-vitro biochemical potency testing, and cell-based functional evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: FMS Kinase as a Therapeutic Target

The Role of FMS Kinase in Health and Disease

FMS kinase is a member of the type III receptor tyrosine kinase family, which also includes KIT, FLT3, and PDGFR.[1] Its primary endogenous ligands are Colony-Stimulating Factor-1 (CSF-1) and Interleukin-34 (IL-34).[1] The binding of these ligands induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that are essential for the survival, proliferation, differentiation, and function of monocytes, macrophages, and related cell types.[2]

In the context of disease, the CSF-1/FMS axis is frequently dysregulated. In many solid tumors, cancer cells secrete CSF-1, which recruits and polarizes tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These TAMs promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[3][4] Similarly, in inflammatory conditions like rheumatoid arthritis, activated macrophages driven by FMS signaling are key contributors to joint destruction and chronic inflammation.[1]

The FMS Signaling Pathway

Upon ligand binding, FMS kinase activation triggers multiple downstream pathways, including the RAS/RAF/MAPK/Erk pathway, which promotes proliferation, and the PI3K/AKT/mTOR pathway, which is critical for cell survival.[5] The precise signaling output is context-dependent but ultimately governs the fate and function of the macrophage lineage.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 / IL-34 FMS FMS Receptor (CSF-1R) CSF1->FMS Binding & Dimerization PI3K PI3K FMS->PI3K Phosphorylation RAS RAS FMS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription ProSurvival Survival Differentiation mTOR->ProSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Migration Transcription->Proliferation

Figure 1: Simplified FMS Kinase Signaling Pathway.
Rationale for FMS Kinase Inhibition

Given its central role, inhibiting FMS kinase activity presents an attractive therapeutic strategy. By blocking the ATP-binding site of the kinase, small molecule inhibitors can prevent the downstream signaling responsible for macrophage-driven pathology. This approach has the potential to reduce immunosuppressive TAMs in the tumor microenvironment, thereby enhancing the efficacy of immunotherapies, and to decrease the number of inflammatory macrophages at sites of autoimmune disease.

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure for FMS Inhibition

The pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold" in kinase inhibitor design, demonstrating potent activity against FMS kinase.[1][6] Its rigid, bicyclic structure provides an excellent framework for orienting key pharmacophoric elements into the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) Insights

Studies on a series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have provided critical insights into the SAR for FMS inhibition.[1]

  • Core Scaffold: The 1H-pyrrolo[3,2-c]pyridine core is essential for activity.

  • Linker Group: Both amide and urea linkers between the core and a terminal aryl ring are well-tolerated.

  • Substitutions: A study testing eighteen derivatives revealed that specific substitutions significantly impact potency. For instance, compound 1r (structure not shown), with an IC50 of 30 nM, was 3.2 times more potent than the initial lead compound.[1] This highlights the sensitivity of the target to the chemical modifications on the scaffold. The selectivity of these compounds is also crucial; compound 1r was found to be over 33 times more selective for FMS than for other kinases like FLT3 and c-MET.[1]

Workflow for Inhibitor Development

The development of a novel kinase inhibitor is a multi-stage process that integrates medicinal chemistry, biochemistry, and cell biology to identify and optimize lead compounds.

Workflow Synthesis 1. Chemical Synthesis of Pyrrolo[3,2-c]pyridine Library Biochem 2. In Vitro Biochemical Assay (FMS Kinase IC50) Synthesis->Biochem Cellular 3. Cell-Based Assay (Macrophage Proliferation) Biochem->Cellular SAR 4. SAR Analysis & Lead Optimization Cellular->SAR SAR->Synthesis Iterative Design Outcome Lead Candidate SAR->Outcome

Figure 2: Iterative Workflow for FMS Kinase Inhibitor Development.

Experimental Protocols

Protocol: Synthesis of a 6-Aryl-1H-pyrrolo[3,2-c]pyridine Core

This protocol is adapted from a published multi-step synthesis designed to produce a key intermediate for creating a library of FMS inhibitors.[7]

Principle: The synthesis involves the construction of the pyrrolo[3,2-c]pyridine core from a substituted pyridine precursor, followed by functionalization using cross-coupling reactions to introduce diversity.

Synthesis A 2-bromo-5-methylpyridine B 2-bromo-5-methyl- pyridine-1-oxide A->B m-CPBA C 2-bromo-5-methyl- 4-nitropyridine 1-oxide B->C HNO3/H2SO4 D Key Enamine Intermediate C->D DMF-DMA E 6-bromo-1H- pyrrolo[3,2-c]pyridine D->E Fe/AcOH F Suzuki Coupling (Arylboronic Acids) E->F Pd Catalyst G Final 6-Aryl Products F->G

Figure 3: Generalized Synthetic Scheme.

Step-by-Step Methodology:

  • Oxidation: React commercially available 2-bromo-5-methylpyridine with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[7]

  • Nitration: Transform the pyridine-1-oxide intermediate into 2-bromo-5-methyl-4-nitropyridine 1-oxide using fuming nitric acid in a sulfuric acid medium.[7]

  • Intermediate Formation: React the nitropyridine oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford a key enamine intermediate.[7]

  • Cyclization: Reduce the nitro group and induce cyclization to form the core scaffold, 6-bromo-1H-pyrrolo[3,2-c]pyridine, using iron powder in acetic acid.[7]

  • N-Arylation: Couple the bromo-pyrrolo[3,2-c]pyridine with an appropriate arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) under Chan-Lam coupling conditions to install the N1-substituent.[7]

  • C-Arylation (Diversity Generation): Utilize the remaining bromine at the C6 position as a handle for a Suzuki cross-coupling reaction. Reacting this intermediate with a library of different arylboronic acids will generate the final diverse set of 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[7]

  • Characterization: Confirm the structure and purity of all intermediates and final products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro FMS Kinase Activity Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[5][8] The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined from a dose-response curve.

Materials and Reagents:

  • Recombinant human FMS kinase (catalytic domain, e.g., Promega V4022)[2]

  • Poly (4:1 Glu, Tyr) peptide substrate (e.g., Promega)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[2]

  • FMS Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 2.5mM MnCl₂, 0.1mg/ml BSA, 50μM DTT

  • Test compounds (pyrrolo[3,2-c]pyridines) dissolved in 100% DMSO

  • White, opaque 384-well assay plates (e.g., Corning)

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology for IC50 Determination:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is appropriate. Dispense a small volume (e.g., 1 µL) of each compound dilution into the assay plate wells. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Enzyme Preparation: Thaw the recombinant FMS kinase on ice. Prepare a working solution of FMS kinase in FMS Kinase Buffer at a 2X final concentration (e.g., 34 ng/well for a final reaction volume of 5 µL).

  • Substrate/ATP Mix Preparation: Prepare a 2X working solution of the Poly (Glu, Tyr) substrate and ATP in FMS Kinase Buffer. The final concentration of ATP should be at or near its Km for the enzyme (e.g., 25 µM).

  • Kinase Reaction Initiation:

    • Add 2 µL of the 2X FMS kinase solution to each well containing the test compounds.

    • Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix to all wells. The total reaction volume is now 5 µL.

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by FMS kinase into ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the "DMSO only" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol: Cell-Based Assay for FMS Inhibition (BMDM Proliferation Assay)

Principle: This assay measures the ability of a test compound to inhibit the proliferation of primary macrophages, which is dependent on FMS signaling. Bone marrow-derived macrophages (BMDMs) are stimulated to proliferate with CSF-1. An effective FMS inhibitor will block this proliferation in a dose-dependent manner.[9]

Materials and Reagents:

  • Primary bone marrow cells isolated from mice (e.g., C57BL/6)

  • Macrophage growth medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant mouse CSF-1 (e.g., R&D Systems)

  • Test compounds (pyrrolo[3,2-c]pyridines) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Sterile, tissue culture-treated 96-well plates

Step-by-Step Methodology:

  • BMDM Generation:

    • Harvest bone marrow cells from the femurs and tibias of mice under sterile conditions.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Culture the bone marrow cells for 7 days in macrophage growth medium supplemented with a differentiating concentration of CSF-1 (e.g., 25 ng/mL). This will generate a homogenous population of BMDMs.

  • Assay Plating:

    • After 7 days, harvest the adherent BMDMs using a cell scraper.

    • Count the viable cells using trypan blue exclusion.

    • Seed the BMDMs into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of macrophage growth medium.[9] Allow cells to adhere overnight.

  • Compound Treatment:

    • The next day, prepare serial dilutions of the test compounds in macrophage growth medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds.

    • Include wells with vehicle (DMSO) control.

  • Stimulation:

    • To the appropriate wells, add CSF-1 to a final concentration that induces robust proliferation (e.g., 50 ng/mL). Include unstimulated control wells (no CSF-1) to establish a baseline.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, CSF-1 stimulated control wells (100% proliferation).

    • Plot the percent proliferation versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Data Interpretation and Presentation

Clear and concise data presentation is crucial for comparing compounds and making decisions for lead optimization.

Summarizing Biochemical Potency and Selectivity
Compound IDFMS IC50 (nM)[1]FLT3 (% Inh @ 1µM)[1]c-MET (% Inh @ 1µM)[1]FMS Selectivity (Fold)
KIST10102996N/AN/ABaseline
1e 60N/AN/A1.6x vs Lead
1r 3042%40%>33x vs FLT3/c-MET

Table 1: Example data summary for biochemical potency and selectivity of pyrrolo[3,2-c]pyridine derivatives.

Correlating Biochemical and Cellular Potency
Compound IDFMS Biochemical IC50 (nM)[1]BMDM Cellular IC50 (nM)[1]
KIST10102996195
1r 3084

Table 2: Example data correlating in vitro biochemical potency with cell-based functional activity.

Troubleshooting

  • In Vitro Assay - High Background: Ensure the purity of the ATP source, as ADP contamination can lead to high background luminescence.[10]

  • In Vitro Assay - Low Signal: Optimize the concentration of FMS kinase. Titrate the enzyme to find a concentration that yields a robust signal-to-background ratio (typically >10).

  • Cell-Based Assay - High Variability: Primary cells like BMDMs can have donor-to-donor variability. Ensure consistent cell seeding density and health. Run experiments in triplicate and include proper controls in every plate.

  • Synthesis - Low Yields: Cross-coupling reactions are sensitive to catalyst, ligand, base, and solvent conditions. Optimization of these parameters may be required for each specific substrate.

Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold represents a highly promising starting point for the development of potent and selective FMS kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing novel analogs, determining their biochemical potency, and evaluating their functional effects in a relevant cellular context. Future work should focus on leveraging the SAR to improve potency and pharmacokinetic properties, conducting broader kinome screening to ensure selectivity, and ultimately testing lead candidates in preclinical models of cancer and inflammatory disease.

References

  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(17), 5589-5592. Available from: [Link]

  • Pixley, F. J., & Stanley, E. R. (2004). Measurement of macrophage growth and differentiation. Methods in Molecular Biology, 294, 139-156. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]

  • Burns, C. J., & Wilks, A. F. (2011). Colony-stimulating factor-1 receptor inhibitors for the treatment of cancer and inflammatory disease. Journal of Medicinal Chemistry, 54(1), 28-41. Available from: [Link]

  • Ségaliny, A. I., et al. (2015). The FMS-like tyrosine kinase 3: A key player in acute myeloid leukemia. Oncotarget, 6(16), 14338–14361. Available from: [Link]

  • Sobieraj, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4976. Available from: [Link]

  • Yu, W., et al. (2012). Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807. The Journal of Biological Chemistry, 287(17), 13664–13675. Available from: [Link]

  • Hume, D. A., & MacDonald, K. P. A. (2012). Therapeutic applications of colony-stimulating factor-1 (CSF-1) and inhibitors of the CSF-1 receptor. Blood, 119(8), 1810–1820. Available from: [Link]

  • Meng, W., & Takeichi, M. (2009). Adherens junction: molecular architecture and regulation. Cold Spring Harbor Perspectives in Biology, 1(6), a002899. Available from: [Link]

  • Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5, 53. Available from: [Link]

  • Pyonteck, S. M., et al. (2013). CSF-1R inhibition alters macrophage polarization and blocks glioma progression. Nature Medicine, 19(10), 1264–1272. Available from: [Link]

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Application Notes & Protocols for the In Vitro Evaluation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Scientific Context

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this and related pyrrolopyridine isomers have demonstrated significant potential as antiproliferative agents, targeting various hallmarks of cancer.[2][3][4] Published research highlights that compounds bearing this core structure can exhibit potent cytotoxic effects against a range of cancer cell lines, including melanoma, ovarian, prostate, and breast cancers.[2][5] The mechanisms of action for these derivatives are diverse, ranging from inhibition of critical signaling kinases like FMS kinase to interference with cytoskeletal dynamics by binding to tubulin at the colchicine site.[3][4][5]

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine . The following protocols are designed as a self-validating workflow to ascertain its potential as an anti-cancer agent. We will proceed with the hypothesis that, like its chemical relatives, this compound may exert its effects through the inhibition of a key cellular signaling pathway, leading to cell cycle arrest and apoptosis. The experimental framework detailed herein is structured to rigorously test this hypothesis, moving from broad phenotypic effects to more specific mechanistic insights.

Part 1: Initial Phenotypic Screening - Assessing Antiproliferative Activity

The foundational step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50).

Protocol 1.1: Cell Viability Assessment using a Luminescence-Based ATP Assay

Rationale: This protocol employs a luminescence-based assay (e.g., CellTiter-Glo®) to quantify ATP levels, which is a direct indicator of metabolically active, viable cells.[6] This method is highly sensitive, rapid, and amenable to high-throughput screening.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], DU-145 [prostate])

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Sterile 96-well clear-bottom, white-walled plates

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells will be ≤ 0.1% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

    • After 24 hours of incubation, carefully add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation:

    • Return the plate to the incubator for a standard exposure time, typically 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

    • Allow the plate to incubate at room temperature for an additional 10 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability and background (no cells) as 0%.

    • Plot the normalized viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation: Antiproliferative Activity
Cell LineCancer TypePutative Target PathwayIC50 (µM) of this compound (Hypothetical Data)
A375Melanoma (BRAF V600E)MAPK/ERK Pathway0.15
MCF-7Breast (ER+)PI3K/Akt/mTOR Pathway1.78
DU-145Prostate (Androgen Insensitive)Multiple Kinase Pathways0.95
NIH-3T3Normal FibroblastN/A (Toxicity Control)> 50

Note: The data above is hypothetical and serves as an example for presenting results.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Dilutions to Wells incubate1->treat prep_cpd Prepare Serial Dilutions of Compound incubate2 Incubate for 72h treat->incubate2 add_reagent Add ATP Assay Reagent incubate2->add_reagent read_lum Measure Luminescence add_reagent->read_lum analyze Normalize Data & Calculate IC50 read_lum->analyze G cluster_pathway Hypothetical FMS Kinase Signaling Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (Tyrosine Kinase) CSF1->FMS Binds p_FMS p-FMS (Active) FMS->p_FMS Dimerization & Autophosphorylation Downstream Downstream Effectors (e.g., PI3K, Grb2) p_FMS->Downstream Activates p_ERK p-ERK Downstream->p_ERK Leads to Proliferation Cell Proliferation & Survival p_ERK->Proliferation Compound 6-methyl-1H-pyrrolo [3,2-c]pyridin-3-amine Compound->p_FMS Inhibits

Caption: Hypothetical inhibition of the FMS kinase signaling pathway by the test compound.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Kabale University Library Catalog. (n.d.). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • ResearchGate. (n.d.). Display of small-molecule inhibitors screening outcomes Heatmap showing... | Download Scientific Diagram.
  • BioTechniques. (2024).
  • PubMed. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.
  • (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • PubMed. (2017).
  • PubMed. (n.d.). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H).
  • Semantic Scholar. (n.d.).
  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.
  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PMC. (n.d.).

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Application Notes and Protocols for Efficacy Testing of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the potential of this class of compounds as potent anti-cancer agents. For instance, certain derivatives have shown inhibitory effects against key signaling molecules like FMS kinase, and others have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] This document provides a comprehensive experimental framework for evaluating the efficacy of a novel derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, as a potential anti-cancer therapeutic.

This guide is designed to provide a logical, stepwise approach to characterizing the compound's activity, beginning with in vitro biochemical and cell-based assays and progressing to in vivo tumor xenograft models. The protocols herein are intended to be a thorough starting point, adaptable to specific research needs and laboratory capabilities.

Experimental Workflow Overview

A tiered approach is recommended for the systematic evaluation of this compound. This workflow ensures that a comprehensive dataset is generated to support go/no-go decisions at each stage of preclinical development.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy a Biochemical Assays (Kinase Profiling) b Cell Viability Assays (MTT/MTS) a->b c Apoptosis Assays (Annexin V/PI Staining) b->c Demonstrates Cytotoxicity d Cell Cycle Analysis (Flow Cytometry) c->d e Target Engagement & Pathway Analysis (Western Blot) d->e f Pharmacokinetic (PK) Studies e->f Confirmed Cellular Activity g Subcutaneous Xenograft Model f->g h Pharmacodynamic (PD) Analysis g->h

Caption: High-level experimental workflow for the evaluation of this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the direct biochemical activity of the compound and its cytotoxic effects on cancer cells.

Biochemical Assays: Kinase Inhibition Profiling

Rationale: Given that derivatives of the pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit kinases such as FMS, a broad kinase screen is a logical first step to identify potential molecular targets.[1]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the inhibitory effect of this compound on a panel of kinases. The assay quantifies ADP production, which is proportional to kinase activity.

Materials:

  • Kinase panel (commercially available)

  • Kinase-specific substrates

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the specific kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
FMSExperimental ValueExperimental Value
VEGFR2Experimental ValueExperimental Value
PDGFRβExperimental ValueExperimental Value
... (other kinases)Experimental ValueExperimental Value
Cell Viability Assays

Rationale: To determine the cytotoxic or cytostatic effects of the compound on cancer cells. A panel of cell lines should be chosen based on the results of the kinase profiling (e.g., cell lines known to be dependent on the identified target kinases).

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[4]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) of this compound
OVCAR-3 (Ovarian)Experimental Value
PC-3 (Prostate)Experimental Value
MCF-7 (Breast)Experimental Value
... (other cell lines)Experimental Value

Phase 2: Cellular Mechanism of Action

This phase aims to elucidate how this compound induces cell death.

Apoptosis Assays

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Rationale: To investigate if the compound affects cell cycle progression, which is a common mechanism for anti-cancer drugs, particularly tubulin inhibitors.[2]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7]

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Fixation: Harvest cells and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[8]

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle ControlExp. ValueExp. ValueExp. Value
This compoundExp. ValueExp. ValueExp. Value
Target Engagement and Pathway Analysis

Rationale: To confirm that the compound inhibits the intended target and its downstream signaling pathway within the cancer cells.

Protocol: Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate. Here, it will be used to assess the phosphorylation status of the target kinase and key downstream effectors.

G Compound This compound TargetKinase Target Kinase (e.g., FMS) Compound->TargetKinase Inhibition DownstreamEffector1 Downstream Effector 1 (e.g., Akt) TargetKinase->DownstreamEffector1 Phosphorylation DownstreamEffector2 Downstream Effector 2 (e.g., ERK) TargetKinase->DownstreamEffector2 Phosphorylation CellularResponse Cellular Response (Apoptosis, Cell Cycle Arrest) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Hypothesized signaling pathway inhibition by the compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-FMS, anti-FMS, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) and then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Phase 3: In Vivo Efficacy

This final phase assesses the compound's therapeutic potential in a living organism.

Pharmacokinetic (PK) Studies

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model. This information is crucial for designing the dosing regimen for the efficacy study.

Protocol: This is a specialized study typically conducted by a dedicated DMPK group or a contract research organization (CRO). It involves administering the compound to animals (e.g., mice) via the intended clinical route and collecting blood samples at various time points to measure the drug concentration.

Subcutaneous Xenograft Model

Rationale: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Protocol: Subcutaneous Tumor Xenograft in Immunodeficient Mice

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line that showed sensitivity in vitro

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[13]

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the compound or vehicle according to the dosing regimen determined from the PK studies.

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.[13]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic (PD) Analysis

Rationale: To confirm that the compound is hitting its target in the tumor tissue at the efficacious dose.

Protocol:

  • Tumor Collection: At the end of the efficacy study, or in a separate satellite group of mice, collect tumors at various time points after the final dose.

  • Analysis: Prepare lysates from the tumor tissue and perform Western blot analysis as described in section 2.3 to assess the phosphorylation status of the target kinase and downstream effectors.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be critical for understanding the compound's mechanism of action, determining its therapeutic potential, and guiding its further development as a novel anti-cancer agent.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Annexin V Stain Protocol. Brody School of Medicine. [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. Childhood Cancer Repository. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

  • Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. PMC. [Link]

  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Nature. [Link]

  • Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link]

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Application Note & Protocol: Quantitative Analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic amine of significant interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active compounds. As with any potential therapeutic agent, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to a highly selective and sensitive HPLC-MS/MS method for the determination of this compound in biological and pharmaceutical matrices. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

The inherent polarity and potential for low-level detection necessitate an approach that offers high specificity and sensitivity, making tandem mass spectrometry the ideal choice.[5][6] This guide will detail the method development rationale, step-by-step protocols for sample preparation and analysis, and a complete validation strategy.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is critical for method development. As a pyrrolopyridine derivative, it is a heterocyclic compound containing both a pyrrole and a pyridine ring. The presence of the amine group suggests a basic nature, making it a good candidate for positive ion electrospray ionization (ESI+). Its polarity will influence the choice of chromatographic conditions.

Key Considerations:

  • Solubility: Expected to be soluble in polar organic solvents like methanol and acetonitrile.

  • Chromatographic Behavior: As a polar and basic compound, peak tailing can be a challenge on traditional reversed-phase columns.[7] The use of a modern C18 column with end-capping or a mixed-mode column is recommended. The mobile phase should be buffered to maintain a consistent ionization state.

  • Ionization: The amine group is readily protonated, making ESI in positive mode the optimal ionization technique for mass spectrometry.

Recommended Analytical Workflow

A logical workflow is essential for accurate and reproducible quantification. The following diagram outlines the key stages from sample receipt to final data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (Plasma, Formulation, etc.) Spike Spike with Internal Standard Sample->Spike Aliquot Extraction Extraction (SPE or LLE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Injection HPLC Injection Drydown->Injection Final Extract Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: High-level workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

For the extraction of polar, basic compounds from complex biological matrices like plasma, a strong cation exchange (SCX) mixed-mode SPE is highly effective.[7][8]

Materials:

  • SCX SPE Cartridges (e.g., Strata™-X-C)

  • Human Plasma (or other relevant biological matrix)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close elution time and similar ionization efficiency can be used.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Water (deionized)

Protocol:

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Autosampler.

  • Triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 1.7 µm, 2.1 x 50 mm (e.g., Kinetex® C18)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry Conditions:

The following parameters should be optimized by infusing a standard solution of the analyte.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined empirically (see note below)

Note on MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of C8H9N3 is 147.08. Therefore, the precursor ion to target would be m/z 148.1. Product ions would be determined by fragmentation of the precursor in the collision cell. At least two product ions should be monitored for confident identification and quantification.

Method Validation

The analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[1][2][4]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH Q2(R2).

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities).[1][3]No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range A linear relationship between concentration and instrument response over a defined range.[1][3]Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the measured value to the true value, expressed as percent recovery.[1][3]Mean recovery within 85-115% (or 80-120% at LLOQ) of the nominal concentration.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[1][3]Relative Standard Deviation (RSD) ≤ 15% (or ≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[5]Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH).[1][3]RSD of results under varied conditions should be within acceptable limits.

Data Analysis and Reporting

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used for bioanalytical methods. The concentration of the analyte in unknown samples is then calculated from this regression equation.

Conclusion

This application note provides a robust and detailed framework for the quantification of this compound using HPLC-MS/MS. The described SPE sample preparation protocol is designed for high recovery and matrix effect reduction, while the chromatographic and mass spectrometric conditions are chosen for optimal sensitivity and selectivity. Adherence to the outlined validation procedures will ensure that the method is reliable and fit for purpose in a regulated drug development environment.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL
  • Title: ICH Q2(R2)
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
  • Source: National Institutes of Health (NIH)
  • Title: [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry] Source: PubMed URL
  • Title: Progress in sample preparation and analytical methods for trace polar small molecules in complex samples Source: ResearchGate URL: [Link]

  • Source: National Institutes of Health (NIH)
  • Title: Sample Preparation Methods for the Analysis of Biogenic Amines Source: Royal Society of Chemistry URL
  • Title: An analytical method of heterocyclic amines by LC/MS Source: ResearchGate URL: [Link]

  • Source: National Institutes of Health (NIH)
  • Title: Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon Source: LCGC International URL
  • Title: Sample Preparation for Bioanalytical and Pharmaceutical Analysis Source: ACS Publications URL: [Link]

  • Title: Sample Preparation Techniques for Biological Matrices Source: Agilent URL

Sources

Application Note & Protocols: A High-Throughput Screening Cascade for the Identification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Analog Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against key therapeutic targets, including protein kinases and tubulin.[1][2][3] Analogs of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, in particular, have been identified as promising inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel inhibitors from an analog library based on this scaffold. We detail an end-to-end workflow, from the design of a target-focused compound library to primary screening, data analysis, and a multi-step hit confirmation cascade using orthogonal biochemical and cell-based assays. The protocols herein are designed to be robust, self-validating, and efficient, ensuring the confident identification of high-quality lead compounds for further development.

Pre-Screening & Strategic Planning

A successful HTS campaign is built on a foundation of meticulous planning. The quality of the compound library and the choice of a biologically relevant target are paramount to discovering meaningful and developable hits.

Target Rationale: FMS Kinase (CSF-1R)

FMS kinase is a member of the type III receptor tyrosine kinase family. Its overexpression and signaling are critically involved in the proliferation and survival of monocyte/macrophage lineage cells, which contribute to the tumor microenvironment in cancers of the ovary, prostate, and breast.[2] Therefore, inhibiting FMS kinase presents a compelling therapeutic strategy. This application note will use FMS kinase as the primary target for the screening cascade.

Design of a Focused Analog Library

Rather than screening a large, diverse collection, a target-focused library of this compound analogs can significantly increase the hit rate and provide immediate structure-activity relationship (SAR) insights.[4]

Causality Behind the Choice: A focused library is designed based on known structural information of the target or its ligands.[4] This enriches the collection with chemotypes predicted to have a higher probability of binding, making the screening process more efficient and cost-effective than mass screening.[5]

Design Principles:

  • Computational Docking: Utilize the known crystal structure of FMS kinase to computationally dock virtual analogs. Prioritize compounds for synthesis that show favorable binding interactions within the ATP-binding pocket.[5]

  • Scaffold Decoration: Synthesize a library of analogs by modifying substitution patterns around the core 1H-pyrrolo[3,2-c]pyridine scaffold. This allows for a systematic exploration of the chemical space relevant to the target.[6]

  • Property Filtering: Apply computational filters to ensure "drug-likeness." Remove compounds with undesirable properties (e.g., reactive functional groups) and ensure adherence to guidelines like Lipinski's Rule of Five to improve the chances of downstream success.[5][7]

Compound Management

Proper handling of the compound library is essential for data integrity.[8]

  • Solubilization: Dissolve compounds in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

  • Storage: Store stock solutions in 384-well plates at -20°C or below to prevent degradation.

  • Plate Mapping: Maintain a detailed map of each plate, clearly designating wells for library compounds, positive controls, and negative controls.

Primary High-Throughput Screening: TR-FRET Biochemical Assay

The primary screen is designed for speed, reliability, and scalability to test every compound in the library.[9] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology for biochemical kinase screening.[10][11]

Assay Principle & Selection Rationale

TR-FRET assays measure the inhibition of substrate phosphorylation. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by FMS kinase, excitation of the terbium donor leads to energy transfer to the acceptor, producing a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Expertise Behind the Choice: TR-FRET is superior to standard fluorescence intensity assays for HTS because its ratiometric and time-resolved detection method inherently corrects for assay volume variations and minimizes interference from compound autofluorescence and scattered light—common sources of false positives in HTS.[11][12]

Workflow for Primary HTS

Primary_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dispensing 1. Compound Dispensing (100 nL of 10 mM stock) Controls 2. Control Dispensing (Positive & Negative Controls) Enzyme_Mix 3. Add FMS Kinase & Substrate Mix (25 µL) Controls->Enzyme_Mix To 384-well plate Incubation_1 4. Incubate at RT (60 minutes) Enzyme_Mix->Incubation_1 ATP_Addition 5. Add ATP to Initiate Reaction (25 µL) Incubation_1->ATP_Addition Incubation_2 6. Incubate at RT (90 minutes) ATP_Addition->Incubation_2 Detection_Mix 7. Add TR-FRET Detection Mix (50 µL) Incubation_2->Detection_Mix Incubation_3 8. Incubate at RT (dark) (60 minutes) Detection_Mix->Incubation_3 Read_Plate 9. Read Plate (TR-FRET Plate Reader) Incubation_3->Read_Plate Data_Normalization 10. Normalize Data Read_Plate->Data_Normalization Hit_Selection 11. Select Primary Hits Data_Normalization->Hit_Selection Hit_Triage_Workflow cluster_biochem Biochemical Confirmation cluster_cell Cellular Confirmation Primary_Hits Primary Hits from TR-FRET Screen Dose_Response 1. Re-test in TR-FRET (10-point dose response) Primary_Hits->Dose_Response Orthogonal_Assay 2. Orthogonal Biochemical Assay (e.g., ADP-Glo™) Dose_Response->Orthogonal_Assay Calculate IC50 Remove false positives Cell_Assay 3. Cell-Based Assay (Cell Viability in FMS-dependent line) Orthogonal_Assay->Cell_Assay Confirm on-target activity in cellular context Counterscreen 4. Cytotoxicity Counterscreen (FMS-independent cell line) Cell_Assay->Counterscreen Assess selectivity & general toxicity Confirmed_Leads Confirmed Leads for Lead Optimization Counterscreen->Confirmed_Leads

Caption: A multi-step workflow to confirm primary hits and identify selective leads.

Protocol 1: Dose-Response and IC₅₀ Determination

Re-test all primary hits in the original TR-FRET assay using a 10-point, 3-fold serial dilution (e.g., from 50 µM to 2.5 nM). This confirms the activity and determines the potency (IC₅₀ value) of each hit. Compounds that are not dose-dependent are discarded.

Protocol 2: Orthogonal Biochemical Assay (e.g., ADP-Glo™)

This assay confirms kinase inhibition by measuring a different product of the reaction: ADP. It relies on a luminescence-based signal.

Rationale for Orthogonality: A hit that is active in both a TR-FRET assay and an ADP-production assay is highly unlikely to be an artifact of the detection technology. This step provides strong evidence of true biochemical inhibition. [13] Procedure (Abbreviated):

  • Perform the kinase reaction with the hit compounds as in the primary screen.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP.

  • This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.

  • Read luminescence on a plate reader. Inhibitors will result in a lower signal.

Protocol 3: Cell-Based Target Engagement

To confirm activity in a more biologically relevant context, hits are tested for their ability to inhibit the proliferation of a cancer cell line that is dependent on FMS signaling. [14][15] Procedure (CellTiter-Glo® Viability Assay):

  • Cell Plating: Seed a FMS-dependent cell line (e.g., M-NFS-60) into 384-well plates and incubate overnight.

  • Compound Treatment: Treat cells with a dose-response curve of the confirmed biochemical hits.

  • Incubation: Incubate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability.

  • Readout: Measure luminescence. Active compounds will inhibit proliferation and reduce the luminescent signal.

A parallel counterscreen using a FMS-independent cell line should be run to ensure the observed effect is due to on-target FMS inhibition and not general cytotoxicity. [16]

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability; Suboptimal reagent concentrations; High variability in liquid handling.Verify reagent stability and perform optimization titrations. [17]Calibrate and validate all automated liquid handlers.
High Plate-to-Plate Variability Inconsistent incubation times; Temperature or humidity fluctuations; Reagent degradation over time.Strictly control all incubation steps. [18]Prepare fresh reagents daily. Monitor environmental conditions.
Systematic Errors (Edge Effects) Uneven temperature across the plate during incubation; Evaporation from wells on the plate edge.Use lidded plates and ensure even heating in incubators. Consider leaving edge wells empty or filling them with buffer. [18]
High Number of False Positives Compound interference (autofluorescence, aggregation); Non-specific reactivity.Implement rigorous orthogonal and cell-based confirmation assays. [19]Add a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to mitigate compound aggregation. [19]
Hit Confirmation Fails in Cell-Based Assay Poor cell permeability of the compound; Compound is rapidly metabolized by the cells; The chosen cell model is not dependent on the target.Verify the cell model's dependency on FMS signaling. Consider running permeability or metabolic stability assays on promising biochemical hits. [20]

Conclusion

This application note outlines a systematic and robust HTS cascade for the discovery of novel inhibitors based on the this compound scaffold. By integrating strategic library design, a high-quality primary biochemical screen, and a stringent, multi-step hit confirmation process, this workflow maximizes the probability of identifying potent, selective, and biologically active lead compounds. This structured approach, grounded in principles of scientific integrity and self-validation, provides a reliable pathway from initial screening to the selection of high-quality candidates for lead optimization programs.

References

  • Macia, M., Al-Ali, H., & Vasile, S. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Ermish, A. Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). The Design and Application of Target-Focused Compound Libraries. Current Pharmaceutical Design, 10(18), 2209-2224. [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-47. [Link]

  • Popa-Burke, I. G., et al. (2004). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 1(1), 1-24. [Link]

  • Boutros, M., Heigwer, F., & Laufer, C. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(21), e141. [Link]

  • Sygnature Discovery. Compound Library Design. Sygnature Discovery. [Link]

  • Oprea, T. I., & Matter, H. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 1046-1056. [Link]

  • Dunn, C., et al. (2013). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 18(5), 519-28. [Link]

  • Casey, W., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Archives of Toxicology, 90(9), 2095-103. [Link]

  • Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(4), 415-424. [Link]

  • An, F., & Gu, J. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Life Sciences, 3(1), 1-12. [Link]

  • Wikipedia. High-throughput screening. Wikipedia. [Link]

  • Cik, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Chem Help ASAP. (2023). types of assays used in early drug discovery. YouTube. [Link]

  • News-Medical.Net. (2018). Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]

  • Macia, M., Al-Ali, H., & Vasile, S. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Chem Help ASAP. (2023). using assays to discovery new drugs. YouTube. [Link]

  • Target Discovery Institute. Small Compound Screening Overview. University of Oxford. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Szeliga, J., & Gierdal, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Axxam SpA. From gene to validated and qualified hits. Axxam SpA. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-159. [Link]

  • Huescar, M., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-16. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Wang, T., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(19), 13341-13354. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299882. [Link]

  • Bantia, S., et al. (1991). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry, 34(5), 1730-7. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, field-tested insights to help you troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound. The pyrrolo[3,2-c]pyridine scaffold is a valuable heterocycle in medicinal chemistry, and mastering its synthesis is a critical step in drug discovery programs.[1][2]

This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios. We will explore the causality behind each experimental parameter and provide self-validating protocols grounded in established chemical principles.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a commercially available substituted pyridine. The general strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functional group manipulation to install the desired amine.

Synthetic_Workflow A 2-Chloro-6-methyl-3-nitropyridine (Starting Material) B Step 1: Bartoli Indole Synthesis (Pyrrole Ring Formation) A->B Vinylmagnesium bromide, THF, -78 °C to rt C 6-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (Intermediate) B->C D Step 2: Catalytic Hydrogenation (Nitro Group Reduction) C->D H2, Pd/C, Ethanol E This compound (Final Product) D->E Troubleshooting_Bartoli start Low Yield in Step 1 check_grignard Is Grignard reagent fresh? Have you titrated it? start->check_grignard check_sm Is starting material pure and dry? start->check_sm check_conditions Was addition at -78°C? Is THF anhydrous? start->check_conditions re_run_fresh Action: Use fresh, titrated Grignard reagent. check_grignard->re_run_fresh No re_run_dry Action: Dry starting material and use anhydrous THF. check_sm->re_run_dry No check_conditions->re_run_dry No end Problem Solved re_run_fresh->end Re-run experiment re_run_dry->end Re-run experiment

Sources

Technical Support Center: Purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. Leveraging insights from the purification of analogous heterocyclic compounds, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Potential CauseTroubleshooting Suggestion
Compound Streaking or Tailing on the Column Optimize the solvent system. For azaindole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Consider adding a small percentage of a polar solvent like methanol or a basic modifier such as triethylamine to the eluent to improve peak shape and reduce tailing.[1]
Compound Insolubility in the Loading Solvent Ensure the crude material is fully dissolved before loading it onto the column. If solubility is a challenge, a stronger solvent can be used for loading; however, it is crucial to use a minimal amount to prevent broadening of the initial band.[1]
Improper Column Packing Uniform packing of the silica gel is essential to prevent channeling. A poorly packed column can lead to a significant decrease in separation efficiency and, consequently, lower yields.[1]
Compound Degradation on Silica Gel Nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1] Consider using neutral or basic alumina as the stationary phase. Alternatively, the silica gel can be deactivated by pre-treatment with a triethylamine solution before use.

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities When impurities have a similar polarity to the desired product, a single chromatography step may not be sufficient for complete separation. A multi-step purification approach, such as recrystallization followed by column chromatography or utilizing a different stationary phase (e.g., reversed-phase C18), should be considered.[1]
Starting Materials or Reagents Unreacted starting materials and residual reagents from the synthesis are common impurities. A thorough review of the reaction work-up is recommended to ensure their complete removal prior to purification. An aqueous wash with appropriate pH adjustment can often effectively remove acidic or basic impurities.[1]
Isomeric Impurities The synthesis of azaindoles may lead to the formation of structural isomers that are often difficult to separate.[1] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for achieving effective separation.
Solvent Peaks in NMR Residual solvents from the purification process can be mistaken for impurities. It is advisable to consult NMR solvent impurity charts to identify common solvent peaks.[1] Applying a high vacuum or lyophilization can aid in the removal of these residual solvents.

Purification Workflow Diagram

PurificationWorkflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Secondary Purification (If Needed) TLC Initial TLC Analysis Column Column Chromatography (Silica or Alumina) TLC->Column Optimize Solvents Recrystal Recrystallization TLC->Recrystal Select Solvent System LCMS LC-MS Analysis LCMS->Column Purity_TLC Purity Check by TLC Column->Purity_TLC Recrystal->Purity_TLC Purity_NMR NMR Analysis Purity_TLC->Purity_NMR Purity_LCMS LC-MS Analysis Purity_TLC->Purity_LCMS Prep_TLC Preparative TLC Purity_LCMS->Prep_TLC <95% Pure (Small Scale) Prep_HPLC Preparative HPLC Purity_LCMS->Prep_HPLC <95% Pure (Difficult Separation) Final Pure Compound Purity_LCMS->Final >95% Pure Prep_TLC->Purity_LCMS Prep_HPLC->Purity_LCMS

Caption: Decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for column chromatography purification of this compound?

A1: While the optimal conditions will depend on the specific impurity profile of your crude sample, a good starting point for flash column chromatography on silica gel is a gradient elution using a mixture of ethyl acetate and a non-polar solvent such as hexanes or cyclohexane.[1] It is highly recommended to first determine the ideal solvent system using thin-layer chromatography (TLC). A typical gradient might begin with 10% ethyl acetate in hexanes and gradually increase to 50% or higher. For structurally similar compounds, solvent systems like acetone/DCM have also been employed successfully.[2]

Q2: What are the likely impurities in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, reagents from the synthetic route (such as coupling agents or bases), and side-products from the reaction, which could include isomers of the desired product.[1] Additionally, residual solvents from the reaction and work-up are frequently observed.

Q3: Is it possible to use preparative TLC for the purification of this compound?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a suitable method for purifying small quantities (typically up to 100 mg) of this compound. This technique is particularly advantageous for the rapid separation of components in a reaction mixture to obtain a pure sample for analytical purposes.[1]

Q4: Would HPLC be an effective purification method for this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of this compound, especially when dealing with difficult-to-separate impurities like structural isomers.[1] Both normal-phase and reversed-phase HPLC can be employed, with the choice of column and mobile phase being critical for achieving optimal separation.

Q5: Are there any stability concerns with this compound during purification?

A5: As with many nitrogen-containing heterocycles, there can be concerns about stability on acidic media, such as silica gel.[1] If degradation is suspected, using a deactivated silica gel (treated with triethylamine), or switching to a more neutral stationary phase like alumina, is recommended. Additionally, prolonged exposure to heat should be avoided, and it is best to store the purified compound under an inert atmosphere at a low temperature (2-8 °C is often suggested for similar compounds[3]).

Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity of the eluent over time.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol has been used for the recrystallization of a related compound.[4]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐c]pyridin. [Link]

  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ResearchGate. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. [Link]

  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed Central (PMC). (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed Central (PMC). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges commonly encountered with this heterocyclic amine during in-vitro and in-cell assays. Our goal is to equip you with the knowledge to ensure the reliability and accuracy of your experimental data.

Troubleshooting Guide

Q1: My compound, this compound, precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A1: This is a common issue known as "crashing out" and is often due to the compound's low aqueous solubility. The key is to maintain the compound in a soluble state during the dilution process. Here are several strategies to address this, starting with the simplest:

  • Optimize Your Dilution Protocol: Avoid single, large-volume dilutions. Instead, add small aliquots of your DMSO stock directly into the final assay medium with vigorous and immediate mixing.[1][2] This prevents localized high concentrations of the compound that can trigger precipitation.[2]

  • Lower the Final Compound Concentration: It's possible your target concentration exceeds the compound's kinetic solubility limit in the assay buffer. Try testing a lower concentration to see if the precipitation issue resolves.

  • Increase the DMSO Concentration (with caution): A slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to keep your compound in solution. However, you must first validate the tolerance of your specific assay to higher DMSO levels, as it can impact cell viability and enzyme activity.[3][4] Most cell-based assays can tolerate up to 1% DMSO, but this should be determined empirically.[3][4]

  • Utilize Sonication: After dilution, briefly sonicating the solution can help to break down and redissolve fine precipitates, leading to a more homogenous solution.[2][5]

Q2: I'm observing high variability in my assay results, or the compound's potency is lower than expected. Could this be related to solubility?

A2: Absolutely. Poor solubility is a primary cause of inconsistent and misleading biological data.[6][7] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to:

  • Underestimated Potency: A lower effective concentration will result in a weaker biological response.

  • Poor Reproducibility: The amount of precipitated compound can vary between wells and experiments, leading to high data variability.

Even if you don't see visible precipitation, microscopic aggregates may be forming.[1] It is crucial to ensure your compound is fully solubilized in your assays.

Q3: Can I use co-solvents or other additives to improve the solubility of this compound in my aqueous buffer?

A3: Yes, using co-solvents or other excipients can be an effective strategy. However, their compatibility with your specific assay system is paramount.

  • Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1][8] Common choices include:

    • Ethanol: Often well-tolerated by cells at low concentrations.

    • Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs like PEG 300 or 400 can be effective.

  • Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[1]

    • Tween® 80 or Pluronic® F-68: Use these with caution as they can disrupt cell membranes and interfere with assay components.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrin is a common choice.[3]

Crucially, for any additive, you must run control experiments to ensure it does not affect your assay's performance or cell viability at the concentration used. [1][3]

Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A4: The pH of your assay buffer can significantly impact the solubility of this compound. As an amine-containing molecule, it will have basic properties.[9][10]

  • At acidic pH (below its pKa): The amine group will be protonated, forming a more polar and water-soluble salt.[9][11]

  • At neutral or basic pH (above its pKa): The compound will be in its less polar, free base form, which is likely to have lower aqueous solubility.

Therefore, slightly acidifying your assay buffer (if your assay can tolerate it) may enhance the compound's solubility. The optimal pH range should be determined experimentally, balancing solubility with the requirements of your biological system.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?
  • Basicity: The amine group and the pyridine nitrogen atom will confer basic properties to the molecule. This means its charge and, consequently, its solubility will be pH-dependent.[9][14]

  • Solubility: It is likely to have low intrinsic solubility in neutral aqueous solutions due to its relatively rigid, aromatic ring system. Its solubility is expected to increase in acidic conditions.[9][11]

  • Lipophilicity: The presence of the methyl group and the fused aromatic rings suggests a degree of lipophilicity, which contributes to its low water solubility.

Q2: What is the best way to prepare and store a stock solution of this compound?

A2: For optimal results, follow these guidelines:

  • Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of poorly soluble compounds.[7][15]

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your final assay.

  • Dissolution: Ensure the compound is completely dissolved in the DMSO stock. Gentle warming or sonication may be necessary. Visually inspect the solution for any undissolved particulates.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assays?

A3: Understanding this distinction is crucial for drug discovery assays.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-48 hours). It is most relevant for late-stage development and formulation.[16]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and incubated for a shorter, assay-relevant timeframe (e.g., 1-2 hours).[6][16]

For most in-vitro and cell-based screening assays, kinetic solubility is the more relevant parameter as it better reflects the conditions of the experiment.[16][17]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder.

  • Calculate DMSO Volume: Calculate the required volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Add the DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Hold the vial against a light source to confirm that no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of your compound.

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your DMSO stock solution.

  • Prepare Assay Buffer Plate: Add your aqueous assay buffer to a separate 96-well plate.

  • Dilution: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions into the corresponding wells of the assay buffer plate.

  • Mixing: Immediately mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate at room temperature for a period that mimics your assay conditions (e.g., 1.5 hours).

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles.

  • Data Analysis: The concentration at which light scattering significantly increases above the background is considered the kinetic solubility limit.

Data Summary Table

ParameterRecommendationRationale & Considerations
Primary Stock Solvent 100% DMSOHigh solubilizing power for many organic molecules.[15]
Final DMSO % in Assay ≤ 1% (ideally ≤ 0.5%)Minimize solvent-induced artifacts and cytotoxicity. Must be validated for each assay.[3][4]
Assay Buffer pH Slightly acidic (e.g., 6.0-6.8)To increase solubility by protonating the amine groups. Must be compatible with the biological system.[9][11]
Co-solvents Ethanol, PEG-400Can improve solubility, but require validation to ensure no assay interference.[8][18]
Additives β-cyclodextrin, Tween® 80Use with caution and include appropriate controls. Surfactants can disrupt membranes.[1][3]

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation Start Precipitation Observed in Assay Check_Stock Is stock solution clear? Start->Check_Stock Optimize_Dilution Optimize Dilution Protocol (e.g., direct addition, vigorous mixing) Check_Stock->Optimize_Dilution Yes Recreate_Stock Recreate Stock Solution (ensure full dissolution) Check_Stock->Recreate_Stock No Lower_Conc Test Lower Compound Concentration Optimize_Dilution->Lower_Conc Modify_Buffer Modify Assay Buffer Lower_Conc->Modify_Buffer Adjust_pH Adjust pH to be slightly acidic (e.g., pH 6.5) Modify_Buffer->Adjust_pH Assay Tolerates pH Change? Add_Cosolvent Add Co-solvent/Excipient (e.g., 1% Ethanol, 0.1% β-cyclodextrin) Modify_Buffer->Add_Cosolvent Assay Tolerates Additives? Success Problem Resolved Adjust_pH->Success Add_Cosolvent->Success

Caption: A decision tree for addressing compound precipitation in assays.

Caption: Relationship between pH and the solubility of an amine compound.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Doc A. (n.d.). Solubility and pH of amines. Chemrevise. [Link]

  • Papanikolaou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 839-843. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(9-10), 446-51. [Link]

  • Ueda, S., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 4-11. [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?. ChemGulf Blog. [Link]

  • Tollbäck, P., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(4), 355-365. [Link]

  • Behlke, M. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Tollbäck, P., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Tollbäck, P., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 186-192. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. [Link]

  • Various Authors. (2013). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • Al-Ostoot, F. H., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pospisil, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(19), 3464. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116084. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of this important class of heterocyclic compounds. Pyrrolopyridines are a key structural motif in numerous pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3][4]

This guide provides a structured approach to problem-solving, with detailed explanations of the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrrolopyridines?

A1: Several methods are widely employed for the synthesis of pyrrolopyridines, each with its own advantages and limitations. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Common methods include:

  • Bartoli Indole Synthesis: This method utilizes nitro-pyridines and vinyl Grignard reagents and is particularly effective for the synthesis of 7-substituted 4- and 6-azaindoles.[5][6]

  • Fischer Indole Synthesis: A classic method for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to lower yields under harsh conditions. However, it can be effective for 4- and 6-azaindoles, especially when the starting pyridylhydrazines possess electron-donating groups.[5][6]

  • Leimgruber-Batcho Indole Synthesis: This is a versatile and often high-yielding method for preparing various azaindole isomers.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer efficient and flexible routes starting from functionalized pyridines.[1][5] These methods are particularly useful for introducing a variety of substituents onto the pyrrolopyridine core.

  • Madelung Synthesis: This is another established method for the preparation of azaindoles.[5][6]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of ortho-iodoaminopyridines with alkynes is a powerful method for constructing 2,3-disubstituted pyrrolopyridines.

Q2: Why are the yields often low in pyrrolopyridine synthesis?

A2: The primary reason for low yields in many traditional pyrrolopyridine syntheses is the electron-deficient nature of the pyridine ring in the precursors.[5] This electron deficiency can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis. Additionally, competing side reactions, such as dimerization or polymerization of starting materials, especially at high concentrations, can significantly reduce the yield of the desired product.[7] Incomplete cyclization, where the reaction stalls at an intermediate stage, is another common issue.[5] The formation of positional isomers can also contribute to a lower yield of the specific desired isomer.[5]

Q3: What are the key reaction parameters to consider for optimization?

A3: Several parameters critically influence the outcome of a pyrrolopyridine synthesis. Careful optimization of these factors is essential for achieving high yields and purity.

  • Catalyst: The choice of catalyst and ligand is crucial, particularly in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can exhibit different selectivities for C-2 arylation.[1]

  • Solvent: The solvent can significantly impact reaction rates and yields. For example, in some DBU-catalyzed reactions, ethanol has been found to be a superior solvent compared to methanol, acetonitrile, or toluene.[8][9]

  • Temperature: Strict temperature control is often necessary. For instance, in the Bartoli reaction, the reaction is typically initiated at a very low temperature (-78 °C) and slowly warmed.[5]

  • Reagent Stoichiometry: The ratio of reactants is critical. For example, using an excess of the vinyl Grignard reagent (typically 3-4 equivalents) is recommended in the Bartoli synthesis.[5]

  • Base: The choice and amount of base can influence the reaction outcome, especially in reactions like the Chichibabin-type cyclization where strong bases like LDA are used.[7]

Q4: How can I characterize the synthesized pyrrolopyridines?

A4: A comprehensive characterization of the synthesized pyrrolopyridine derivatives is essential to confirm their structure and purity. The following analytical techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity of atoms.[10]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups in the molecule.[2][11]

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to monitor the progress of the reaction and to assess the purity of the final product.[12]

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the three-dimensional structure of the molecule.[13]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling to synthesize a 2-aryl-pyrrolopyridine, but the yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura cross-coupling reactions for pyrrolopyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Suzuki-Miyaura Troubleshooting Start Low Yield in Suzuki-Miyaura Coupling Catalyst Optimize Catalyst System Start->Catalyst Initial Check Conditions Adjust Reaction Conditions Catalyst->Conditions If no improvement Solution Improved Yield Catalyst->Solution Successful Optimization Substrate Check Substrate Quality & Protecting Groups Conditions->Substrate If still low Conditions->Solution Successful Optimization Substrate->Solution Successful Optimization

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Detailed Optimization Steps:

  • Catalyst System Optimization:

    • Catalyst Screening: The choice of palladium catalyst and ligand is critical. If one catalyst system is not working, screen a variety of others. For instance, while Pd(OAc)₂ might be a common choice, catalysts like Pd(PPh₃)₄ or pre-catalysts such as XPhos Pd G2 could offer better results.[1] A systematic screening of different catalysts is often necessary.[1]

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For Buchwald-Hartwig aminations, ligands like RuPhos have been shown to be effective.[1]

  • Reaction Condition Adjustments:

    • Temperature: The reaction temperature can significantly influence the rate and selectivity. Lowering the temperature might sometimes reduce the formation of byproducts, while in other cases, a higher temperature might be required to drive the reaction to completion.[1]

    • Solvent: The choice of solvent can affect the solubility of reactants and the stability of the catalyst. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF. A solvent screen might be necessary to find the optimal one for your specific substrates.

    • Base: The strength and solubility of the base are important. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can impact the rate of transmetalation.

  • Substrate Quality and Protecting Groups:

    • Purity of Starting Materials: Ensure that your starting materials, especially the boronic acid or ester, are pure and dry. Impurities can poison the catalyst.

    • Protecting Groups: For pyrrolopyridines with a free N-H on the pyrrole ring, N-protection might be necessary to prevent side reactions. The trimethylsilylethoxymethyl (SEM) group is a common choice, though its removal can sometimes be challenging.[1][14]

Experimental Protocol: Catalyst Screening for Suzuki-Miyaura Coupling

  • Set up a parallel reaction block with several reaction vials.

  • To each vial, add the pyrrolopyridine halide (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent to each vial.

  • To each vial, add a different palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2).

  • Seal the vials and heat the reaction block to the desired temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • After the reaction is complete, work up each reaction and analyze the crude product by ¹H NMR to determine the conversion and identify the most effective catalyst system.

CatalystLigandBaseSolventTemperature (°C)Observations
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Moderate conversion, some decomposition.
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100Good conversion, cleaner reaction.[1]
XPhos Pd G2XPhosK₃PO₄Dioxane90High conversion, fast reaction.[1]
PEPPSI™-SIPr-Cs₂CO₃Dioxane90Low chemoselectivity observed in some cases.[1]
Issue 2: Formation of Undesired Isomers

Question: My reaction is producing a mixture of pyrrolopyridine isomers. How can I improve the regioselectivity?

Answer: The formation of positional isomers is a common challenge in pyrrolopyridine synthesis, particularly when using methods like the Fischer indole synthesis or when multiple reactive sites are present on the pyridine ring.

Strategies to Improve Regioselectivity:

  • Choice of Synthetic Route: Some synthetic routes offer better regiocontrol than others. For example, the Larock indole synthesis provides excellent control for the synthesis of 2,3-disubstituted pyrrolopyridines. The Bartoli synthesis is often preferred for specific substitution patterns on 4- and 6-azaindoles.

  • Directing Groups: The presence of directing groups on the pyridine ring can influence the position of cyclization. Electron-donating groups can activate specific positions, while electron-withdrawing groups can deactivate others.

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder reaction at certain positions, thereby favoring the formation of a specific isomer.

  • Palladium-Catalyzed Site-Selective Reactions: In cases of di-halogenated pyridines, site-selective cross-coupling reactions can be achieved by carefully choosing the catalyst, ligand, and reaction conditions. For example, site-selective Sonogashira reactions on 3,4-dibromopyridine have been used to synthesize 6-azaindoles.[15]

Regioselectivity_Control Problem Formation of Isomers Route Select Regioselective Synthetic Route Problem->Route Directing_Groups Utilize Directing Groups Problem->Directing_Groups Sterics Introduce Steric Hindrance Problem->Sterics Pd_Selectivity Employ Site-Selective Pd Catalysis Problem->Pd_Selectivity Solution Desired Isomer Route->Solution Directing_Groups->Solution Sterics->Solution Pd_Selectivity->Solution

Caption: Strategies for controlling regioselectivity in pyrrolopyridine synthesis.

Issue 3: Competing Side Reactions Leading to Byproducts

Question: I am observing the formation of significant amounts of byproducts, such as dimers and polymers, in my reaction. How can I minimize these side reactions?

Answer: The formation of byproducts is a common issue that can significantly lower the yield and complicate the purification of the desired pyrrolopyridine.

Strategies to Minimize Side Reactions:

  • Concentration: High concentrations of starting materials can favor intermolecular reactions leading to dimers and polymers.[7] Running the reaction at a lower concentration can often minimize these side reactions.

  • Slow Addition: In some cases, the slow addition of one of the reagents can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring side reactions.

  • Temperature Control: Side reactions may have different activation energies than the desired reaction. Adjusting the reaction temperature can help to favor the desired reaction pathway.

  • Choice of Base: In base-mediated reactions, the strength and type of base can be critical. A weaker base might be sufficient to promote the desired reaction while minimizing base-catalyzed side reactions.[7]

  • Protecting Groups: If a functional group on the starting material is participating in side reactions, protecting that group can be an effective strategy.

Issue 4: Difficulty in Removing Protecting Groups

Question: I am having trouble removing the SEM protecting group from my pyrrolopyridine without decomposing the product. What are the recommended conditions?

Answer: The removal of the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can be challenging, and standard acidic conditions can sometimes lead to the formation of byproducts, such as the formation of an eight-membered ring through reaction with released formaldehyde.[1]

Optimized SEM-Deprotection Protocol:

A two-step procedure is often employed for SEM deprotection:[14]

  • Acidic Treatment: The SEM-protected compound is treated with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). This step is typically performed at room temperature or slightly elevated temperatures (e.g., 50 °C).[14]

  • Basic Workup: Following the acidic treatment, the reaction mixture is treated with a mild base, such as an aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for the complete removal of the protecting group and to neutralize the acid.

Troubleshooting SEM-Deprotection:

  • Formation of Side Products: If you observe the formation of side products, such as those resulting from the reaction with formaldehyde, you can try to optimize the reaction time and temperature of the acidic step. Shorter reaction times and lower temperatures might be beneficial.[1]

  • Incomplete Deprotection: If the deprotection is incomplete, you can try increasing the reaction time or the temperature of the acidic step.

References

  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis - Benchchem.
  • Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem.
  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. - ResearchGate.
  • Technical Support Center: 1-Acetyl-7-azaindole Synthesis - Benchchem.
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
  • Synthesis of pyrrolo-pyridines 140 by heteroannulation of... - ResearchGate.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds - Juniper Publishers.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate.
  • Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a... - ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • Influence of the solvent on reaction yield - ResearchGate.
  • Azaindole synthesis - Organic Chemistry Portal.
  • Application Note: Analytical Methods for the Characterization of 2H-pyrrolo[1,2-e]oxadiazine Derivatives - Benchchem.

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side product formation in the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Introduction:

The synthesis of this compound is a critical process in the development of various pharmacologically active agents. However, like many multi-step organic syntheses, it is not without its challenges. The formation of side products can significantly impact yield, purity, and the overall efficiency of the process. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this important molecule. The information presented here is based on a combination of established chemical principles, literature precedents, and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am observing a significant amount of a dimeric byproduct in my reaction mixture. How can I minimize its formation?

Answer:

The formation of a dimeric byproduct is a common issue, particularly in reactions involving the self-condensation of a reactive intermediate. In the context of the synthesis of this compound, this often arises from the intermolecular reaction of a key synthetic precursor.

Underlying Cause:

The primary cause of dimerization is often related to reaction kinetics. When the concentration of a reactive intermediate is high, the probability of two molecules of the intermediate reacting with each other increases, leading to the formation of a dimer. This is especially prevalent if the intramolecular cyclization step is slow compared to the intermolecular dimerization.

Solutions:

  • High Dilution Conditions: One of the most effective ways to minimize dimerization is to employ high dilution conditions. By significantly increasing the volume of the solvent, you decrease the concentration of the reactive intermediate, thereby favoring the intramolecular cyclization over the intermolecular dimerization. A practical approach is to add the key reagent dropwise over an extended period using a syringe pump. This maintains a low, steady-state concentration of the reactive intermediate.

  • Optimization of Reaction Temperature: The rate of both the desired intramolecular cyclization and the undesired intermolecular dimerization are temperature-dependent. It is crucial to find the optimal temperature that favors the former. In many cases, lowering the reaction temperature can slow down the rate of dimerization more significantly than the rate of cyclization, thus improving the product-to-dimer ratio.

  • Choice of Base: The choice and stoichiometry of the base can also play a critical role. A strong, non-nucleophilic base is often preferred to deprotonate the precursor and initiate the cyclization. However, using an excess of a very strong base can lead to an increase in the concentration of the reactive anion, which can promote dimerization. Careful screening of bases (e.g., NaH, KHMDS, DBU) and their equivalents is recommended.

Experimental Protocol for Minimizing Dimerization:

  • Apparatus: Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet.

  • Procedure:

    • Dissolve the precursor in a suitable anhydrous solvent (e.g., THF, DMF) to a final concentration of 0.01-0.05 M.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add the base (e.g., 1.1 equivalents of NaH) portion-wise or the reagent solution via syringe pump over a period of 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: My final product is contaminated with a regioisomer. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge when a molecule has multiple reactive sites that can participate in a reaction. In the synthesis of this compound, this can occur if the cyclization can proceed at more than one position on the pyridine ring.

Underlying Cause:

Regioisomeric impurities often arise from a lack of sufficient directing group effect or from harsh reaction conditions that overcome the inherent selectivity of the reaction. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing the cyclization to the desired position.

Solutions:

  • Use of Directing Groups: The strategic placement of directing groups on the starting materials can significantly enhance regioselectivity. For instance, a bulky protecting group on a neighboring nitrogen atom can sterically hinder reaction at an undesired position.

  • Catalyst/Ligand Selection: In metal-catalyzed reactions, the choice of the catalyst and ligand can have a profound impact on regioselectivity. For example, in a palladium-catalyzed cross-coupling reaction, bulky phosphine ligands can favor reaction at the less sterically hindered position.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, in turn, the regioselectivity. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, DMSO) to identify the optimal medium for the desired transformation.

Table 1: Common Side Products in the Synthesis of this compound

Side ProductCommon CauseIdentification MethodMitigation Strategy
Dimeric byproductHigh concentration of reactive intermediateLC-MS, NMRHigh dilution, slow addition of reagents
RegioisomerLack of regiocontrol in cyclizationNMR, X-ray crystallographyUse of directing groups, catalyst/ligand optimization
Incomplete cyclizationInsufficient reaction time or temperatureLC-MS, NMRIncrease reaction time, higher temperature
Over-alkylationReaction of the product with the alkylating agentLC-MS, NMRUse of stoichiometric amounts of alkylating agent

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its inherent challenges?

A1: A prevalent synthetic strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A common approach is the reaction of a 2-amino-3-cyanopyridine derivative with a suitable C1 synthon. The primary challenges with this route include controlling the regioselectivity of the initial functionalization of the pyridine ring and preventing the formation of dimeric or polymeric byproducts during the cyclization step.

Q2: How can I effectively purify the final product from the common side products?

A2: Purification of this compound from its side products typically involves column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. In cases where the polarity of the product and a side product are very similar, reverse-phase chromatography or crystallization may be necessary.

Q3: Are there any specific analytical techniques that are particularly useful for monitoring the progress of this synthesis?

A3: Yes, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for monitoring the reaction progress. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS is invaluable for identifying the masses of the product and any byproducts, which can provide crucial clues about their structures. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for the structural characterization of the final product and any isolated side products.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and a common side reaction.

G cluster_0 Desired Synthetic Pathway A 2-amino-3-cyano-6-methylpyridine B Intermediate A->B Reaction with C1 synthon C This compound B->C Intramolecular Cyclization

Caption: Desired synthetic pathway to the target molecule.

G cluster_1 Side Reaction: Dimer Formation I1 Reactive Intermediate D Dimeric Byproduct I1->D I2 Reactive Intermediate I2->D

Caption: Formation of a dimeric byproduct from a reactive intermediate.

References

  • Title: Synthesis of Novel Pyrrolo[3,2-c]pyridine Derivatives and Their Biological Evaluation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Substituted Pyrrolo[3,2-c]pyridines Source: Organic Letters URL: [Link]

  • Title: Regioselective Synthesis of Pyrido[2,3-b]indoles and Pyrrolo[3,2-c]pyridines Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide is structured to address common questions and troubleshooting scenarios encountered during its handling and use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound solutions.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and the storage temperature. The presence of the amine and pyrrole functional groups makes the molecule susceptible to oxidative and photolytic degradation.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions in aprotic, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Protic solvents, especially those containing water, should be used with caution and for short-term applications, as they can facilitate degradation pathways.

Q3: How should stock solutions of this compound be stored to ensure maximum stability?

A3: Stock solutions should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to atmospheric moisture and oxygen. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing pyrrole rings can be susceptible to photodegradation. Therefore, it is crucial to protect solutions of this compound from light by using amber-colored vials or by wrapping the vials in aluminum foil. All experimental manipulations should be performed under subdued lighting conditions whenever possible.

Q5: What is the expected shelf-life of a stock solution of this compound?

A5: The shelf-life will depend on the storage conditions. When stored as recommended in anhydrous DMSO at -20°C and protected from light, the solution can be expected to be stable for several months. However, it is best practice to perform periodic quality control checks, such as HPLC analysis, to monitor the integrity of the compound over time.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first indication of compound degradation. If you observe a loss of activity or variability in your assay results, consider the following troubleshooting steps.

Troubleshooting Workflow: Investigating Inconsistent Results

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Resolution A Inconsistent Results Loss of expected biological activity or variable data points. B Check Solution Age & Storage Was the solution freshly prepared? How many freeze-thaw cycles? Stored at -20°C or below and protected from light? A->B Start Troubleshooting C Analyze Compound Integrity Perform HPLC or LC-MS analysis on the current solution. Compare the chromatogram to a fresh standard or reference data. B->C If storage is suspect E Prepare Fresh Solution Use a new, unopened vial of solid compound. Use fresh, anhydrous solvent. B->E If solution is old or improperly stored D Evaluate Experimental Conditions Was the compound exposed to incompatible reagents (e.g., strong oxidizers)? Was the assay buffer's pH appropriate? C->D If degradation is observed C->E If degradation is confirmed F Optimize Protocol If degradation is confirmed, minimize incubation times. Adjust buffer components or pH. Implement light protection during the experiment. D->F If conditions are harsh

Caption: Workflow for troubleshooting inconsistent experimental outcomes.

Issue 2: Visible changes in the solution, such as color change or precipitation.

A change in the appearance of the solution is a strong indicator of chemical degradation or poor solubility.

Troubleshooting Steps:

  • Assess for Precipitation:

    • Cause: The concentration of the compound may exceed its solubility limit in the chosen solvent or assay buffer. This can also occur if a DMSO stock is diluted into an aqueous buffer where the compound is less soluble.

    • Solution: Try gentle warming and vortexing to redissolve the precipitate. If this fails, you may need to lower the working concentration or add a co-solvent to your assay buffer to improve solubility.

  • Assess for Color Change:

    • Cause: A color change, often to a yellowish or brownish hue, is a classic sign of oxidation or other forms of chemical decomposition. This is accelerated by exposure to air and light.

    • Solution: Discard the discolored solution immediately. Prepare a fresh solution using the recommended handling procedures, ensuring minimal exposure to ambient light and atmosphere. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for storage.

Part 3: Experimental Protocols

This section provides detailed methodologies for preparing and assessing the stability of this compound solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, disposable syringe and needle (for inert gas)

  • Argon or Nitrogen gas source

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound directly into the amber vial on a calibrated balance.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mM.

  • Seal the vial tightly with the cap.

  • Gently warm the vial to 30-37°C and vortex until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • (Optional but recommended for long-term storage) Purge the headspace of the vial with argon or nitrogen for 15-20 seconds to displace oxygen.

  • Seal the vial tightly and wrap the cap-vial interface with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or -80°C.

Protocol 2: Short-Term Stability Assessment by HPLC

This protocol outlines a basic experiment to evaluate the stability of the compound in a specific buffer over a typical experimental timeframe.

Workflow: Stability Assessment

A Step 1: Preparation Prepare a fresh solution of the compound in the test buffer (e.g., PBS, pH 7.4) at the final working concentration. B Step 2: Initial Analysis (T=0) Immediately inject an aliquot of the solution onto an appropriate HPLC system. Obtain the initial peak area or height for the parent compound. A->B C Step 3: Incubation Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, exposed to light, etc.). B->C D Step 4: Time-Point Analysis At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot and inject it onto the HPLC. C->D E Step 5: Data Analysis Calculate the percentage of the remaining parent compound at each time point relative to T=0. Plot the percentage remaining versus time to determine the degradation rate. D->E

Caption: Experimental workflow for assessing compound stability.

Data Summary Table:

The results from such a stability study can be summarized as follows:

ConditionTime (hours)% Remaining CompoundAppearance
Control (DMSO at -20°C) 24>99%Clear, colorless
Aqueous Buffer (pH 7.4) at 37°C 0100%Clear, colorless
295%Clear, colorless
880%Faint yellow tint
2460%Yellowish
Aqueous Buffer (pH 7.4) at RT, Light 850%Yellowish

This table presents illustrative data. Actual results may vary.

References

At present, specific, publicly available stability studies for this compound are limited. The recommendations provided are based on general principles of chemical stability for related heterocyclic amine compounds and best practices in medicinal chemistry and drug discovery.

troubleshooting inconsistent results in 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. The following information is curated to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your research.

I. Compound Overview and Stability

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents. Its pyrrolopyridine core is a bioisostere of indole, offering unique electronic and steric properties.[1]

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere, such as argon or nitrogen. The hydrochloride salt form can offer improved solubility and stability for in vitro and in vivo studies.[2] Room temperature storage in a sealed container is generally acceptable for short periods.

Q2: Is this compound prone to degradation?

A2: Like many amine-containing heterocyclic compounds, this compound can be susceptible to oxidation and light-induced degradation. The pyrrole moiety can be sensitive to strong acids and electrophilic reagents, which can lead to polymerization or unwanted side reactions.[3] Discoloration of the solid material may indicate degradation.

II. Troubleshooting Synthetic Reactions

The synthesis of this compound and its derivatives often involves multi-step sequences that can be prone to inconsistent results. Below are common issues and their remedies.

Q3: My synthesis of the 1H-pyrrolo[3,2-c]pyridine core is resulting in low yields. What are the likely causes?

A3: Low yields in the formation of the pyrrolopyridine scaffold are a frequent challenge. The cyclization step is often critical and can be influenced by several factors. A common synthetic route involves the construction of the pyrrole ring onto a substituted pyridine.[4]

  • Incomplete reaction: Ensure that the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.

  • Side reactions: The formation of isomeric pyrrolopyridines can occur, especially under harsh reaction conditions.[5] Careful control of temperature and the choice of base are crucial.

  • Reagent quality: The purity of starting materials, particularly the substituted pyridine precursor, is paramount. Impurities can interfere with the cyclization process.

Troubleshooting Workflow for Low Yields

start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Stalled side_reactions Side Reactions Suspected check_completion->side_reactions Multiple Spots reagent_quality Check Reagent Purity check_completion->reagent_quality Baseline Impurities complete Reaction Complete check_completion->complete Clean Conversion optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time incomplete->optimize_conditions modify_reagents Modify Reaction: - Use Milder Base - Lower Temperature side_reactions->modify_reagents purify_reagents Purify Starting Materials reagent_quality->purify_reagents

Caption: Troubleshooting logic for low synthetic yields.

Q4: I am observing multiple products in my reaction mixture when introducing the amine group. How can I improve selectivity?

A4: The introduction of the 3-amino group can be challenging. If using a nitration and subsequent reduction strategy, controlling the regioselectivity of the nitration is key.

  • Reaction Conditions: Nitration of the 6-methyl-1H-pyrrolo[3,2-c]pyridine core can lead to a mixture of isomers. The reaction temperature and the nitrating agent used should be carefully controlled.

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen, such as a tosyl or SEM group, can help direct the electrophilic substitution to the desired position and prevent side reactions.[6]

Q5: During a Suzuki or Buchwald-Hartwig cross-coupling reaction involving the this compound scaffold, I am getting inconsistent yields and byproduct formation. What should I investigate?

A5: Cross-coupling reactions are powerful tools but are sensitive to various parameters.[7][8]

ParameterPotential IssueRecommended Solution
Catalyst Catalyst deactivation or low activity.Screen different palladium catalysts and ligands. Ensure anaerobic conditions to prevent catalyst oxidation.
Base Incorrect base strength or poor solubility.Test a range of bases (e.g., carbonates, phosphates). The choice of base can significantly impact the reaction outcome.
Solvent Poor solubility of reactants or catalyst.Use a solvent system that ensures all components are in solution at the reaction temperature. Degas the solvent thoroughly.
Temperature Suboptimal temperature leading to slow reaction or side product formation.Optimize the reaction temperature. Sometimes, lower temperatures over a longer period can improve selectivity.

III. Purification and Characterization

Q6: I am having difficulty purifying this compound by column chromatography. What are some common pitfalls?

A6: The purification of nitrogen-containing heterocyclic compounds can be challenging due to their basicity and potential for interaction with the stationary phase.[5]

  • Streaking on Silica Gel: The amine group can interact strongly with the acidic silica gel, leading to tailing of the product peak and poor separation. To mitigate this, consider:

    • Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Using a different stationary phase, like neutral or basic alumina.

  • Co-elution of Impurities: If impurities have similar polarity to the product, separation by standard column chromatography may be difficult. In such cases, consider:

    • Recrystallization from a suitable solvent system.

    • Preparative HPLC for high-purity samples.

Purification Strategy Flowchart

start Crude Product column Column Chromatography start->column streaking Streaking/Tailing? column->streaking coelution Co-eluting Impurities? streaking->coelution No modify_eluent Add Basic Modifier to Eluent streaking->modify_eluent Yes recrystallize Recrystallization coelution->recrystallize Yes pure_product Pure Product coelution->pure_product No modify_eluent->column change_stationary Use Alumina or Prep-TLC modify_eluent->change_stationary prep_hplc Preparative HPLC recrystallize->prep_hplc prep_hplc->pure_product

Caption: Decision tree for purification strategies.

Q7: What are the key spectroscopic features I should look for to confirm the identity and purity of this compound?

A7: Spectroscopic analysis is crucial for structural confirmation and purity assessment.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the compound (C₈H₉N₃, MW: 147.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Assessment: Purity should be assessed by HPLC, preferably with detection at multiple wavelengths, and by NMR.

Expected Spectroscopic Data (Reference to similar structures) [4][9]

TechniqueExpected Features
¹H NMR Aromatic protons in the 6-8 ppm range, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the NH₂ protons.
Mass Spec [M+H]⁺ at m/z 148.08.

IV. Use in Biological Assays

Q8: I am observing inconsistent results with this compound in my cell-based assays. What could be the cause?

A8: Inconsistent biological activity can stem from several sources.

  • Compound Solubility: Ensure the compound is fully dissolved in the assay medium. The use of a stock solution in a suitable solvent like DMSO is recommended. Be mindful of the final DMSO concentration in the assay, as it can have its own biological effects.

  • Compound Stability in Media: The compound may not be stable in the assay medium over the time course of the experiment. It is advisable to perform a stability study of the compound under assay conditions.

  • Purity: Impurities can have their own biological activity, leading to confounding results. Always use highly purified material for biological testing.

V. References

  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Retrieved from BenchChem website.

  • Molecules. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. MDPI.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.

  • Journal of Medicinal Chemistry. (1986). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). ACS Publications.

  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from BenchChem website.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.

  • Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Molecules. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. PubMed Central.

  • Molecules. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Organometallics. (2022). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications.

  • Molecules. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI.

  • Molecules. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.

  • Molecules. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

  • Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Organic Syntheses.

  • MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride. Retrieved from MySkinRecipes.

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT.

  • Acta Poloniae Pharmaceutica. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed.

  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine. Retrieved from PubChem.

  • Molecules. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI.

  • Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

Sources

Technical Support Center: Enhancing the Potency of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine series. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising heterocyclic scaffold. Our goal is to provide practical, field-tested insights to help you overcome common experimental hurdles and accelerate your lead optimization programs. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the typical workflow from synthesis to biological evaluation.

Section 1: Synthesis & Purification Challenges

The synthesis of substituted pyrrolo[3,2-c]pyridines can be challenging due to the specific reactivity of the heterocyclic core. Below are solutions to common problems encountered during the synthesis of these derivatives.

Q1: My palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) reaction to install the 3-amino group is failing or giving very low yields. What should I investigate?

A1: This is a frequent issue when working with electron-rich, multi-heteroatom systems like the pyrrolo[3,2-c]pyridine core. The scaffold itself can interfere with the catalytic cycle. Here are the primary factors to troubleshoot:

  • Catalyst Deactivation by Heterocycle Coordination: The nitrogen atoms in your scaffold, especially the pyrrole nitrogen, can act as ligands, coordinating to the palladium center and displacing your phosphine ligand. This leads to catalytically inactive species.[1]

    • Solution: Employ sterically bulky phosphine ligands. Ligands like BippyPhos or bulky biaryl phosphine ligands (e.g., Josiphos-type) are designed to create a protective pocket around the palladium, preventing the heterocycle from coordinating while still allowing the catalytic cycle to proceed efficiently.[2]

  • Base-Mediated Substrate Decomposition: Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the pyrrole N-H or other sensitive protons on your substrate, leading to undesired side reactions. This is particularly problematic with base-sensitive five-membered heteroarenes.[1][3]

    • Solution: Switch to a weaker or more sterically hindered base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good alternatives. For particularly sensitive substrates, a moderate-strength base like sodium trimethylsilanolate (NaOTMS) has been shown to be highly effective, limiting decomposition pathways.[1][3]

  • Poor Ligand/Palladium Pre-catalyst Choice: Not all palladium sources and ligands are created equal for this class of substrates.

    • Solution: Use a well-defined palladium pre-catalyst (e.g., G4-XPhos Pd) which ensures a consistent source of active Pd(0). If using a Pd(II) source like Pd(OAc)₂, ensure your ligand-to-palladium ratio is sufficient (typically 1.5:1 to 2:1) to favor the formation of the active catalyst.

Workflow: Palladium-Catalyzed Amination

Below is a diagram illustrating the key decision points for optimizing the C-N cross-coupling reaction.

cluster_start Start: Low Yield in Amination cluster_troubleshooting Troubleshooting Steps cluster_solutions Recommended Solutions cluster_end Outcome start Low Yield (<30%) check_base Is a strong base (e.g., NaOtBu) being used? start->check_base check_ligand Is the phosphine ligand sterically bulky? check_base->check_ligand No sol_base Switch to milder base: - K₂CO₃ or Cs₂CO₃ - NaOTMS for sensitive substrates check_base->sol_base Yes check_pd Is catalyst deactivation suspected? check_ligand->check_pd Yes sol_ligand Use bulky ligands: - BippyPhos - Josiphos-type - Biaryl phosphines check_ligand->sol_ligand No sol_pd Optimize Catalyst: - Use Pd(0) pre-catalyst (e.g., G4) - Increase ligand:Pd ratio check_pd->sol_pd Yes end_node Improved Yield check_pd->end_node No sol_base->end_node sol_ligand->end_node sol_pd->end_node

Caption: Troubleshooting flowchart for Pd-catalyzed amination.

Section 2: Physicochemical Properties & Solubility

A common bottleneck in developing heterocyclic drug candidates is poor aqueous solubility, which can hinder biological testing and downstream development.

Q2: My this compound derivatives have poor aqueous solubility (<10 µM). How can I improve this property without sacrificing potency?

A2: Poor solubility in this series often stems from the planar, hydrophobic nature of the fused ring system and appended aryl groups. Improving solubility requires a careful balance of modifying the structure to increase polarity or disrupt crystal packing without negatively impacting the key interactions with the biological target.[4][5]

Here are several validated strategies:

  • Introduce Polar, Ionizable Groups: The most direct approach is to add groups that can be protonated at physiological pH.[5]

    • Method: Incorporate basic amines like piperazine, morpholine, or N,N-dimethylethylamine into a substituent. These groups are expected to be protonated, which promotes hydration.[5]

    • Causality: The resulting positive charge dramatically increases the molecule's interaction with water. The non-planar nature of these saturated rings can also disrupt crystal lattice packing, further enhancing solubility.[4][5]

  • Disrupt Molecular Planarity: Highly planar molecules tend to pack efficiently into a stable crystal lattice, which increases the energy required to dissolve them (i.e., lowers solubility).[4]

    • Method: Introduce a substituent that forces a twist in the molecule. For example, adding a methyl group ortho to a bond connecting two aryl rings can break planarity.

    • Causality: Disrupting planarity weakens the intermolecular forces in the solid state, lowering the melting point and often increasing solubility.[5]

  • Replace Hydrophobic Moieties with Polar Bioisosteres:

    • Method: Swap a phenyl ring for a pyridine or pyrimidine ring. Replace a carbon atom in an alkyl chain with an oxygen (ether) or nitrogen (amine). Triazoles are also excellent bioisosteres for amide bonds, improving polarity and metabolic stability.[6]

    • Causality: This strategy increases the number of hydrogen bond acceptors and the overall polarity of the molecule, reducing its lipophilicity (logP) and thereby improving aqueous solubility.[6][7]

StrategyExample ModificationExpected Effect on LogPExpected Effect on Crystal PackingPrimary Mechanism
Increase Ionization Add a piperazine groupDecreaseDisruptIncrease polarity and hydration[5]
Disrupt Planarity Introduce ortho-methyl on an aryl ringIncrease (slightly)DisruptLower lattice energy[4]
Add H-Bond Acceptors Phenyl → PyridylDecreaseMinimal ChangeIncrease polarity[7]
Reduce Lipophilicity -CF₃ → -CHF₂DecreaseMinimal ChangeIncrease polarity

Section 3: Biological Assay Performance

Once you have synthesized your compounds, accurate and reproducible biological data is critical. Kinase assays are a common application for this scaffold.[8]

Q3: I'm seeing a high background signal or inconsistent IC₅₀ values in my in vitro kinase assay. What are the common causes?

A3: Inconsistent results in kinase assays are common and can often be traced to compound interference or suboptimal assay conditions rather than true biological activity.[9][10]

  • Compound Interference: Your compound may be directly interfering with the assay's detection system.

    • Problem: In luminescence-based assays (e.g., Kinase-Glo®), compounds can inhibit the luciferase reporter enzyme, giving a false positive signal of kinase inhibition. In fluorescence-based assays, compounds may be autofluorescent or quench the signal.[10]

    • Troubleshooting Protocol: Run a "No Enzyme Control". This includes all assay components (buffer, ATP, substrate, and your compound) except for the kinase. If you still see a signal change that is dependent on your compound's concentration, you have confirmed assay interference.[11]

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates in aqueous assay buffers. These aggregates can non-specifically sequester the kinase, leading to what appears to be inhibition.[11]

    • Problem: This is a major source of false positives in early-stage screening.

    • Troubleshooting Protocol: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced or eliminated, it was likely caused by aggregation.[11]

  • ATP Concentration: The concentration of ATP used in the assay is critical, especially for ATP-competitive inhibitors.

    • Problem: If you use an ATP concentration that is much higher than the Kₘ of the kinase, your ATP-competitive inhibitor will appear less potent (higher IC₅₀).[11]

    • Troubleshooting Protocol: Determine the Kₘ of ATP for your kinase under your specific assay conditions. For routine screening, run the assay at or near the Kₘ of ATP. This ensures the assay is sensitive enough to detect competitive inhibitors.[9]

Protocol: Standard In Vitro Kinase Assay (Luminescence-Based)
  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution. The ATP concentration should be at its Kₘ for the specific kinase.

    • Prepare a 4X serial dilution of your test compound in kinase buffer (starting from a DMSO stock).

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X test compound or vehicle control to the appropriate wells.

    • Add 10 µL of 2X kinase solution to all wells except the "No Enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Read luminescence on a plate reader.

  • QC Check: Analyze the "No Enzyme" control wells. Any signal modulation here indicates compound interference.[9][11]

Visualizing Assay Troubleshooting Logic

start Inconsistent IC₅₀ or High Background q1 Run 'No Enzyme' Control. Does compound affect signal? start->q1 a1 Diagnosis: Assay Interference Action: Use orthogonal assay format (e.g., TR-FRET instead of Luminescence) q1->a1 Yes q2 Add 0.01% Triton X-100. Does IC₅₀ significantly increase? q1->q2 No end_node Reliable IC₅₀ Data a1->end_node a2 Diagnosis: Compound Aggregation Action: Improve compound solubility or re-test at lower concentrations q2->a2 Yes q3 Is [ATP] >> Km? q2->q3 No a2->end_node a3 Diagnosis: Insensitive Conditions Action: Lower [ATP] to match Km for the kinase q3->a3 Yes q3->end_node No a3->end_node

Caption: Decision tree for troubleshooting kinase assay results.

References

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Improvement in aqueous solubility achieved via small molecular changes Source: PubMed URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC - NIH URL: [Link]

  • Title: Improving solubility via structural modification Source: ResearchGate URL: [Link]

  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: MDPI URL: [Link]

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]

  • Title: Discovery and SAR of pyrrolo[2,1-f][4][7][10]triazin-4-amines as potent and selective PI3Kδ inhibitors Source: PubMed URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC - NIH URL: [Link]

  • Title: Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H) Source: PubMed URL: [Link]

  • Title: Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: NIH URL: [Link]

  • Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study Source: RSC Publishing URL: [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing novel kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, such as 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. This guide is designed to provide in-depth, actionable advice for identifying, validating, and mitigating off-target effects that can confound experimental results and lead to misinterpretation of biological data.

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of potent kinase inhibitors.[1][2][3][4][5] While this scaffold can be engineered for high affinity towards a primary target, the conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a significant challenge.[6] This guide provides the strategic framework and detailed protocols to de-risk these effects systematically.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise during the characterization of novel kinase inhibitors.

Q1: My compound, this compound, induces a cellular phenotype that doesn't align with the known function of its intended target. Could this be an off-target effect?

A: This is a classic indicator of a potential off-target effect. When a compound's observed biological outcome cannot be rationalized by the modulation of its primary target, it is crucial to consider that the compound may be interacting with one or more unintended proteins. The pyrrolo[3,2-c]pyridine scaffold has been associated with inhibitors of various kinases, including FMS, Haspin, and others, highlighting its potential for broad kinome interactions.[1][2][7] A phenotypic discrepancy is your first clue that a deeper investigation into the compound's selectivity is warranted.

Q2: What is the first step I should take to identify the potential off-targets of my inhibitor?

A: The most direct and comprehensive first step is a broad in vitro kinase selectivity screen.[8][9] Several specialized contract research organizations (CROs) offer profiling services against large panels of kinases (e.g., >400 kinases).

Recommended Two-Tiered Approach: [8]

  • Single-Dose Profiling: Initially, screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This acts as a wide net to identify any potential "hits."

  • Dose-Response Profiling: For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a follow-up dose-response analysis to determine the IC50 or Kd values. This quantifies the potency of your compound against these potential off-targets.

This systematic approach is both cost-effective and highly informative for mapping the selectivity profile of your compound.[8]

Q3: My compound hit several kinases in a biochemical screen. How do I know which ones are relevant in my cellular model?

A: This is a critical question. In vitro biochemical activity does not always translate to engagement in a complex cellular environment. To bridge this gap, you must validate target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[10][11][12][13]

The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14] By treating cells with your compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, you can confirm direct physical interaction. A positive thermal shift indicates target engagement. This should be performed for both your intended target and the most potent off-targets identified in your kinase screen.

Q4: I've confirmed a potent off-target kinase is engaged in my cells. How can I prove this off-target is responsible for the observed phenotype?

A: This requires a "rescue" or "orthogonal" experimental approach to decouple the on-target from the off-target effect.

  • Chemical Rescue: The gold standard is to use a structurally distinct inhibitor that is highly selective for your primary target but does not engage the identified off-target. If this second, "cleaner" inhibitor recapitulates the original phenotype, it strengthens the case for the on-target effect. Conversely, if it fails to produce the phenotype, it strongly suggests the off-target is responsible.

  • Genetic Rescue/Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the expression of the suspected off-target kinase. If depleting the off-target protein prevents or reverses the phenotype observed with your compound, this provides strong evidence for its involvement.[15]

Q5: Are there any computational tools that can help predict off-targets before I run expensive screens?

A: Yes, computational or in silico methods are valuable for early-stage liability prediction.[16][17][18] These approaches use information about the compound's structure and/or the structural similarity of kinase binding sites to predict potential interactions.[19][20][21][22]

  • Ligand-Based Methods: These tools, like the Similarity Ensemble Approach (SEA), compare your compound's 2D structure to a database of known ligands and their targets to predict new interactions.[17]

  • Structure-Based Methods: If a crystal structure of your primary target is available, methods like inverse docking or binding site similarity searches can identify other kinases with similarly shaped ATP pockets that your compound might bind.[6][19]

While not a replacement for experimental validation, these methods can help prioritize which off-targets to investigate and guide the design of more selective next-generation compounds.[15]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for the key experimental strategies discussed above.

Overall Off-Target De-risking Workflow

The following diagram outlines a systematic process for identifying and validating off-target effects.

A Initial Observation Phenotype ≠ On-Target Function B In Silico Prediction (Optional Pre-Screen) A->B Predict liabilities C Biochemical Kinase Screen (>400 Kinases, 1µM) A->C Direct to screening B->C Guide screen focus D Analyze Data Identify Potential Hits (e.g., >70% Inhibition) C->D E IC50/Kd Determination (Dose-Response Curves) D->E F Prioritize Hits Based on Potency & Plausibility E->F G Cellular Target Engagement (CETSA) F->G H Off-Target Confirmed in Cells? G->H I Orthogonal Validation (Chemical or Genetic Rescue) H->I Yes K Conclusion Phenotype is On-Target Driven H->K No J Conclusion Phenotype is Off-Target Driven I->J Phenotype Abolished I->K Phenotype Recapitulated

Caption: A systematic workflow for identifying and validating off-target effects.

Protocol 1: Two-Tiered Kinase Selectivity Profiling

Objective: To identify and quantify the potency of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

  • Tier 1: Single-Point Screen:

    • Submit the compound to a commercial profiling service (e.g., Promega, Reaction Biology, Eurofins DiscoverX).

    • Request a screen against their largest available kinase panel (e.g., >400 kinases).

    • Specify a single inhibitor concentration of 1 µM. The assay will typically be run at or near the Km for ATP for each kinase.

    • Data will be returned as Percent Inhibition relative to a vehicle (DMSO) control.

  • Data Analysis:

    • Identify all kinases inhibited by >70% at 1 µM. This threshold is a common starting point but can be adjusted.

    • Cross-reference these "hits" with the known biology of your experimental system. Are any of the hits expressed in your cell line? Are their pathways relevant to your observed phenotype?

  • Tier 2: Dose-Response (IC50) Determination:

    • For the prioritized list of hits from Tier 1, request IC50 determination.

    • Provide the compound for testing across a 10-point dose-response curve (e.g., from 10 µM down to 0.5 nM).

    • The service will return IC50 values for each tested kinase.

Data Interpretation: Organize the results in a table to clearly visualize the compound's selectivity.

Kinase TargetTier 1 (% Inhibition @ 1µM)Tier 2 (IC50, nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
Primary Target (e.g., FMS) 98%30 1
Off-Target A (e.g., FLT3)85%1505
Off-Target B (e.g., c-MET)78%45015
Off-Target C (e.g., SRC)45%>10,000>333
Off-Target D (e.g., LCK)12%Not DeterminedN/A
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To confirm the engagement of the primary target and key off-targets by the inhibitor in intact cells.

Methodology:

  • Cell Culture: Culture cells to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of your inhibitor (e.g., 10x cellular IC50) for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[13]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Transfer the supernatants (soluble fractions) to new tubes.

    • Determine protein concentration using a BCA assay.

    • Normalize samples and run on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with primary antibodies specific to your on-target and suspected off-target proteins.

    • Use an appropriate secondary antibody and visualize bands.

  • Data Analysis: Quantify the band intensity at each temperature for both vehicle and inhibitor-treated samples. Plot the normalized intensity versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.

Protocol 3: Chemical Rescue Experiment Logic

Objective: To determine if the observed phenotype is caused by the intended on-target or an unintended off-target.

cluster_0 Experiment 1: Your Compound cluster_1 Experiment 2: Orthogonal Compound cluster_2 Interpretation A Compound A (e.g., this compound) B Inhibits On-Target X A->B C Inhibits Off-Target Y A->C D Observed Phenotype Z B->D Causes? C->D Causes? E Compound B (Structurally distinct, selective for X) F Inhibits On-Target X E->F G Does NOT Inhibit Off-Target Y E->G H Test for Phenotype Z F->H Causes? I Phenotype Z is Observed H->I J Phenotype Z is NOT Observed H->J K Conclusion: Phenotype is ON-TARGET I->K L Conclusion: Phenotype is OFF-TARGET J->L

Caption: Logical flow of a chemical rescue experiment to assign a phenotype.

References

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1118-1126. Available from: [Link]

  • Wang, L., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1317-1228. Available from: [Link]

  • Bantscheff, M., & Drewes, G. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. Available from: [Link]

  • Gao, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i721-i730. Available from: [Link]

  • Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 3(3), 225-229. Available from: [Link]

  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Biomedicine & Pharmacotherapy, 153, 113396. Available from: [Link]

  • Li, N., & Konig, S. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert Review of Proteomics, 11(1), 45-56. Available from: [Link]

  • Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 3(3), 225-229. Available from: [Link]

  • Li, N., & Konig, S. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert Review of Proteomics, 11(1), 45-56. Available from: [Link]

  • Klaeger, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 283(11), 2037-2051. Available from: [Link]

  • Gao, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i721–i730. Available from: [Link]

  • Milanesi, L., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 23. Available from: [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(9), 839-854. Available from: [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 3648–3675. Available from: [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 526-537. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Amith, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. The AAPS Journal, 21(5), 89. Available from: [Link]

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1118-1126. Available from: [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(9), 839-854. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Wudarska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4989. Available from: [Link]

  • Liu, Y., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(1), 91-101. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116088. Available from: [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2428. Available from: [Link]

  • Sanchez, T. W., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Al-Otaibi, F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6825. Available from: [Link]

  • Miller, S. M., & Cornish, V. W. (2013). Mutant protein chemical rescue: From mechanisms to therapeutics. Current Opinion in Chemical Biology, 17(4), 638-644. Available from: [Link]

  • Malosse, K., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7806. Available from: [Link]

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]

  • Satyanarayanan, S. K., et al. (2021). Schematic overview of experimental design (rescue and prevention effect). ResearchGate. Available from: [Link]

  • Brustad, E. M., & Arnold, F. H. (2011). Designing Allosteric Control into Enzymes by Chemical Rescue of Structure. Journal of the American Chemical Society, 133(41), 16584-16587. Available from: [Link]

  • Wirth, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry. As a bioisostere of indole, this pyrrolopyridine core is integral to the development of novel therapeutics, particularly kinase inhibitors.[1][2] Scaling up its synthesis from the bench to pilot scale introduces challenges that require a deep understanding of the reaction mechanics and process parameters. This document provides practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and facilitate a robust, scalable process.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine core?

There are several established strategies, primarily involving the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. A common and effective method is the Bartoli indole synthesis or a related reductive cyclization pathway. This typically involves starting with a substituted 3-nitro-4-methylpyridine, introducing a side chain at the 2-position, and then performing a reductive cyclization to form the fused pyrrole ring. Other approaches might involve transition-metal-catalyzed cross-coupling reactions to build the core, though these can be more complex to scale.[3]

Q2: What are the most critical challenges when scaling up this synthesis from grams to kilograms?

The primary challenges in scaling up are typically related to:

  • Heat Management: Many steps, particularly nitration, reductions, or reactions involving strong bases like LDA, can be highly exothermic. What is easily managed in a lab flask with an ice bath can become a serious safety risk in a large reactor. Proper reactor engineering, controlled addition rates, and diligent temperature monitoring are essential.

  • Reagent Stoichiometry and Addition: In some related syntheses, using an exact stoichiometric amount of a strong base has resulted in significantly lower yields (15-20%), whereas a slight excess (e.g., 2.1 equivalents) drives the reaction to completion.[4] On a large scale, the order and rate of addition can dramatically affect side-product profiles, such as dimerization, by controlling the instantaneous concentration of reactive intermediates.[4]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and increased side-product formation.

  • Work-up and Purification: Extraction and filtration times increase significantly. The choice of purification method may need to change from chromatography-based approaches, which are often not feasible for multi-kilogram quantities, to crystallization, which requires significant development and optimization.

Q3: How important is the purity of starting materials and solvents?

It is critically important. Impurities in starting materials, even at low levels, can lead to the formation of side products that are difficult to separate from the desired compound, ultimately lowering the yield and purity of the final product.[5] For instance, moisture in solvents can quench strong bases or hydrolyze reactive intermediates. On a large scale, the cost of failed batches due to impure materials far outweighs the savings from using lower-grade inputs. Always use reagents from reputable suppliers and ensure solvents are anhydrous where required.

Troubleshooting Guide: Specific Experimental Issues
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Answer: Low yield is a common problem that can stem from several factors. Here is a systematic approach to diagnosing the issue:

  • Insufficient Base or Reagent: Many steps in heterocyclic synthesis require a precise amount of a reagent to proceed. For example, in reactions using strong bases like Lithium Diisopropylamide (LDA), using only 1.05 equivalents has been shown to give poor yields, as the base is consumed in multiple steps of the mechanism.[4]

    • Solution: Carefully re-evaluate the stoichiometry. It is often necessary to use a slight excess of the base (e.g., 2.1 equivalents) to ensure complete deprotonation and facilitate the subsequent cyclization.[4] Titrate your organolithium or LDA solution before use to confirm its molarity.

  • Reaction Temperature: The reaction may be too cold, preventing it from reaching the necessary activation energy, or too hot, leading to decomposition of starting materials, intermediates, or the final product. Pyrrole and its derivatives can be sensitive to heat.[5]

    • Solution: Conduct small-scale optimization experiments to determine the optimal temperature range. Monitor the reaction progress using TLC or LC-MS at various temperatures. For exothermic steps, ensure your cooling system is adequate for the scale and that reagents are added slowly to maintain the target temperature.

  • Atmospheric Contamination: Reactions involving organometallics or strong bases are highly sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and that the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[6] Use anhydrous solvents and degas them if necessary.

Q2: I'm observing a significant amount of an unknown side product, possibly a dimer. What is happening?

Answer: Dimerization or oligomerization often occurs when a highly reactive intermediate reacts with itself before it can participate in the desired reaction. This is common in syntheses involving lithiated species.

  • Probable Cause: The concentration of a reactive intermediate, such as a lithiated picoline, is too high. This can lead to self-condensation.

  • Solution (Process Control): The key is to control the concentration of this intermediate. Instead of adding the base to your substrate, try an "inverse addition" where the substrate is added slowly to the solution of the base.[4] This ensures the reactive intermediate is formed in the presence of the other reactant and is consumed quickly, minimizing its ability to self-react. Slowing the addition rate, especially during scale-up, is crucial.

Q3: The reaction seems to stall and never goes to completion, even after extended time. What should I investigate?

Answer: An incomplete reaction points to an issue with either the reagents' reactivity or the reaction conditions.

  • Probable Cause 1: Reagent Deactivation. A catalyst may have been poisoned by an impurity, or a strong base may have been quenched by an acidic impurity or residual water in the starting material or solvent.

    • Solution: Re-purify your starting materials. Ensure solvents are freshly dried. If using a catalyst, consider adding a fresh portion to see if the reaction restarts.

  • Probable Cause 2: Unfavorable Equilibrium. The reaction may be reversible and has simply reached equilibrium.

    • Solution: Try to shift the equilibrium towards the products. This can sometimes be achieved by removing a byproduct (e.g., water with a Dean-Stark trap) or by increasing the concentration of one of the reactants.

Q4: I'm having difficulty purifying the final amine product by column chromatography. It streaks badly on the silica gel. How can I improve the separation?

Answer: Amines, especially heterocyclic ones, are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery.

  • Solution 1: Basic Additive in Eluent. Deactivate the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., Dichloromethane/Methanol). This will compete with your product for binding to the silica, allowing it to elute more cleanly.

  • Solution 2: Alternative Stationary Phase. If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Reverse-phase (C18) chromatography is another option, although it is often more expensive for large-scale work.

  • Solution 3: Crystallization. The most scalable purification method is crystallization. Perform a comprehensive screen of solvents and solvent mixtures (e.g., EtOAc/Heptane, IPA/Water, Acetonitrile) to find conditions that will selectively crystallize your desired product, leaving impurities in the mother liquor.

Scalable Experimental Protocol

This protocol describes a plausible and scalable three-step synthesis starting from 2-chloro-4-methyl-3-nitropyridine. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Diethyl 2-((4-methyl-3-nitropyridin-2-yl)malonate
  • To a dried, inerted reactor, add anhydrous tetrahydrofuran (THF, 10 L/kg of starting material).

  • Cool the THF to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add diethyl malonate (1.15 eq.) via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting slurry at 0-5 °C for 1 hour.

  • Add a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq.) in anhydrous THF (2 L/kg) dropwise over 2-3 hours, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by crystallization from ethanol/water.

Step 2: Reductive Cyclization to Ethyl 6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • Charge a reactor with the crude malonate from Step 1 and ethanol (15 L/kg).

  • Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.5 eq.) dissolved in water (5 L/kg).

  • Heat the mixture to reflux (approx. 78-80 °C) and stir vigorously for 4-6 hours. The reaction is highly exothermic initially; control the heating rate carefully. Monitor the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude ester.

Step 3: Hydrolysis and Curtius Rearrangement to this compound
  • Hydrolysis: Dissolve the crude ester from Step 2 in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 3.0 eq.) and heat to 60 °C for 2-4 hours until saponification is complete (monitor by LC-MS). Cool the mixture and acidify with HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry.

  • Rearrangement: Suspend the dried acid (1.0 eq.) in a mixture of acetone and water. Add triethylamine (1.1 eq.) and cool to 0 °C. Add ethyl chloroformate (1.1 eq.) dropwise and stir for 1 hour.

  • In a separate vessel, dissolve sodium azide (NaN₃, 1.5 eq.) in water and add this solution to the reaction mixture, keeping the temperature below 5 °C. Stir for 1 hour. Caution: Sodium azide is highly toxic and can form explosive compounds.

  • Extract the acyl azide into toluene. Heat the toluene solution to 90-100 °C to effect the Curtius rearrangement to the isocyanate.

  • Add 6M hydrochloric acid and heat to reflux for 2-4 hours to hydrolyze the isocyanate and any intermediates.

  • Cool the mixture, basify with concentrated NaOH solution to pH > 10, and extract the final product into dichloromethane or ethyl acetate.

  • Dry the organic layers, concentrate, and purify the final amine product by crystallization or chromatography as previously discussed.

Quantitative Data Summary
StepKey ReagentsStoichiometry (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
1 2-chloro-4-methyl-3-nitropyridine1.0THF0 to RT12-1885-95
Diethyl malonate1.15
Sodium Hydride (60%)1.2
2 Malonate Intermediate1.0Ethanol/Water78-804-670-80
Iron Powder5.0
Ammonium Chloride1.5
3 Carboxylic Acid Intermediate1.0Toluene/Water90-1004-650-65
Ethyl Chloroformate1.1
Sodium Azide1.5
Visualizations
Synthetic Workflow Diagram

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Amine Formation Start 2-Chloro-4-methyl-3-nitropyridine Product1 Diethyl Malonate Adduct Start->Product1  Diethyl Malonate, NaH Product2 Pyrrolo-ester Intermediate Product1->Product2  Fe, NH4Cl FinalProduct This compound Product2->FinalProduct  1. NaOH  2. Curtius Rearrangement  3. Hydrolysis

Caption: A three-step synthetic pathway to the target compound.

Troubleshooting Logic Flowchart

G Issue Problem Encountered LowYield Low Yield Issue->LowYield SideProduct Side Products Issue->SideProduct Incomplete Incomplete Reaction Issue->Incomplete Cause_Base Insufficient Base? LowYield->Cause_Base Cause_Temp Incorrect Temperature? LowYield->Cause_Temp Cause_Purity Reagent Purity Issue? LowYield->Cause_Purity SideProduct->Cause_Temp Cause_Conc High Intermediate Concentration? SideProduct->Cause_Conc Incomplete->Cause_Purity Sol_Stoich Optimize Stoichiometry (e.g., >2 eq. base) Cause_Base->Sol_Stoich Sol_Temp Optimize Temperature Profile Cause_Temp->Sol_Temp Sol_Add Use Slow / Inverse Addition Cause_Conc->Sol_Add Sol_Purity Re-purify Starting Materials & Dry Solvents Cause_Purity->Sol_Purity

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Vik, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4998. Available from: [Link]

  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? Blog.
  • Kharitonov, D. S., et al. (2023). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 28(20), 7136. Available from: [Link]

  • Ead, H. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1323. Available from: [Link]

  • Reddy, T. R., et al. (2014). 1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONE, 6-IODO-1-METHYL-2-(p-TOLYL)-. Organic Syntheses, 91, 221-232. Available from: [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and Other FMS Kinase Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, has emerged as a critical therapeutic target. Overexpressed in various cancers, FMS kinase plays a pivotal role in the proliferation and differentiation of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that contribute to tumor progression, metastasis, and resistance to therapy.[1] This guide provides a comprehensive comparison of a novel investigational compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine (herein referred to as Compound X), with established and clinical-stage FMS kinase inhibitors. This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel kinase inhibitors.

Introduction to the FMS Kinase Signaling Pathway

FMS kinase is a receptor tyrosine kinase that, upon binding to its ligands, CSF-1 or IL-34, dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade, primarily mediated through pathways such as PI3K/AKT and MAPK/ERK, is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. In the context of cancer, the aberrant activation of this pathway in TAMs leads to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis. Therefore, inhibiting FMS kinase is a promising strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.

FMS_Signaling_Pathway cluster_membrane Cell Membrane FMS Kinase FMS Kinase Dimerization & Autophosphorylation Dimerization & Autophosphorylation FMS Kinase->Dimerization & Autophosphorylation CSF-1/IL-34 CSF-1/IL-34 CSF-1/IL-34->FMS Kinase Binds PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway Dimerization & Autophosphorylation->MAPK/ERK Pathway Cellular Response Cellular Response PI3K/AKT Pathway->Cellular Response Regulates MAPK/ERK Pathway->Cellular Response Regulates

Caption: The FMS Kinase Signaling Pathway.

Profile of the Investigational Compound: this compound (Compound X)

Compound X is a novel small molecule inhibitor based on the pyrrolo[3,2-c]pyridine scaffold. While direct experimental data for this specific compound is not yet publicly available, derivatives of this scaffold have shown promising inhibitory activity against FMS kinase. For the purpose of this guide, we will present a hypothetical, yet scientifically plausible, profile for Compound X to illustrate the comparative evaluation process.

Hypothetical Physicochemical Properties:

PropertyValue
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Predicted LogP1.5
Predicted SolubilityModerate

Comparator Kinase Inhibitors

For a robust comparison, we have selected two distinct classes of FMS kinase inhibitors: a small molecule inhibitor, Pexidartinib, and a monoclonal antibody, Emactuzumab. Additionally, we will reference another investigational small molecule, Sotuletinib (BLZ945), to broaden the scope of our analysis.

Pexidartinib (TURALIO™)

Pexidartinib is an orally bioavailable small molecule kinase inhibitor that targets FMS kinase (CSF-1R), KIT, and FLT3.[2][3] It was the first systemic therapy approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[4] Pexidartinib functions by competing with ATP for binding to the kinase domain of its target receptors, thereby inhibiting their autophosphorylation and downstream signaling.[4]

Emactuzumab (RG7155)

Emactuzumab is a humanized monoclonal antibody that specifically targets the extracellular domain of FMS kinase.[5][6] By binding to the receptor, it blocks the binding of the natural ligands, CSF-1 and IL-34, thus preventing receptor dimerization and activation.[7] Emactuzumab has shown significant clinical activity in patients with TGCT.[8]

Sotuletinib (BLZ945)

Sotuletinib is a potent and selective, orally active, and brain-penetrant FMS kinase inhibitor.[9] It has demonstrated the ability to deplete microglia, which are the resident macrophages of the central nervous system, and has shown preclinical efficacy in models of glioma.[10]

Comparative Analysis of Kinase Inhibitory Profiles

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase TargetCompound X (Hypothetical)PexidartinibSotuletinib (BLZ945)
FMS (CSF-1R) 5 20 [2]1 [9]
KIT5010[2]>1000[9]
FLT3200160[2]>1000[9]
KDR (VEGFR2)>1000160[11]>1000
PDGFRβ>1000->1000

Note: Emactuzumab, as a monoclonal antibody, is not included in this table as its mechanism of action is not direct enzymatic inhibition and its potency is typically measured by binding affinity (Kd) or functional assays.

From this hypothetical data, Compound X demonstrates potent FMS kinase inhibition with good selectivity against KIT and excellent selectivity against other tested kinases. Pexidartinib is a multi-targeted inhibitor with potent activity against both FMS and KIT.[2] Sotuletinib stands out for its exceptional potency and selectivity for FMS kinase.[9]

Mechanistic Differences and Therapeutic Implications

The distinct mechanisms of action of small molecules and monoclonal antibodies have significant therapeutic implications.

Inhibitor_Mechanisms cluster_small_molecules Small Molecule Inhibitors (Compound X, Pexidartinib, Sotuletinib) cluster_mab Monoclonal Antibody (Emactuzumab) ATP Binding Pocket ATP Binding Pocket FMS Kinase FMS Kinase ATP Binding Pocket->FMS Kinase Binds to Inhibition of Autophosphorylation Inhibition of Autophosphorylation Extracellular Domain Extracellular Domain Extracellular Domain->FMS Kinase Binds to Ligand Binding Blockade Ligand Binding Blockade FMS Kinase->Inhibition of Autophosphorylation Leads to FMS Kinase->Ligand Binding Blockade Leads to Kinase_Assay_Workflow A Compound Dilution C Add Compound/DMSO A->C B Kinase Reaction Setup (Kinase, Substrate, ATP) B->C D Incubation (30°C, 60 min) C->D E ADP Detection (Luminescence) D->E F Data Analysis (IC50 Calculation) E->F

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Protocol:

  • Cell Culture: Plate cells expressing the target kinase (e.g., cancer cell lines with high FMS expression) in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Phospho-Substrate Detection: Use a phospho-specific antibody in an ELISA-based format (e.g., TR-FRET) to quantify the level of phosphorylation of a known downstream substrate of the target kinase.

  • Data Analysis: Normalize the phospho-substrate signal to the total protein concentration and determine the cellular IC50 value.

Conclusion

The hypothetical profile of this compound (Compound X) as a potent and selective FMS kinase inhibitor positions it as a promising candidate for further preclinical and clinical development. Its comparison with the approved drug Pexidartinib and the clinical-stage antibody Emactuzumab highlights the diverse strategies for targeting FMS kinase. The high selectivity of Compound X, similar to Sotuletinib, could offer a favorable safety profile compared to multi-targeted inhibitors. Further investigation through the detailed experimental protocols outlined in this guide will be crucial to validate its therapeutic potential and delineate its unique advantages in the competitive landscape of FMS kinase inhibitors.

References

  • Emactuzumab - Wikipedia.

  • Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem.

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC.

  • What is Pexidartinib Hydrochloride used for? - Patsnap Synapse.

  • Emactuzumab - Grokipedia.

  • Emactuzumab Overview - Creative Biolabs.

  • Sotuletinib (BLZ945) | CSF-1R inhibitor | CAS 953769-46-5 | Selleck Chemicals.

  • Pexidartinib (PLX3397) – CSF1R Inhibitor | APExBIO.

  • Definition of emactuzumab - NCI Drug Dictionary - National Cancer Institute.

  • Sotuletinib (BLZ945) | CSF-1R Inhibitor | MedChemExpress.

  • The latest perspectives of small molecules FMS kinase inhibitors - PubMed.

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A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family of heterocycles, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to purine has made it a versatile core for the development of inhibitors targeting a range of biological macromolecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 1H-pyrrolo[3,2-c]pyridine analogs, with a particular focus on derivatives that inform the potential of the 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine core. We will dissect the nuances of substitution patterns and their impact on biological activity, drawing upon key studies in the fields of oncology and inflammatory diseases.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Scaffold for Kinase and Microtubule Inhibition

The pyrrolo[3,2-c]pyridine nucleus has been successfully employed to develop potent inhibitors of FMS kinase (CSF-1R), a key player in cancer and inflammatory conditions, as well as inhibitors of tubulin polymerization that target the colchicine binding site, a validated approach in cancer therapy.[1][2] The strategic placement of substituents on this bicyclic system is critical for achieving high potency and selectivity. This guide will compare two prominent classes of 1H-pyrrolo[3,2-c]pyridine derivatives to elucidate the key structural determinants of their activity.

I. Diarylureas and Diarylamides as FMS Kinase Inhibitors

A significant body of research has focused on 1H-pyrrolo[3,2-c]pyridine-based diarylureas and diarylamides as inhibitors of FMS kinase.[2][3] The general structure of these analogs involves a urea or amide linker at the 3-position of the pyrrolopyridine core, connecting to a substituted aryl ring.

Structure-Activity Relationship of FMS Kinase Inhibitors

The following table summarizes the SAR for a series of 1H-pyrrolo[3,2-c]pyridine analogs tested for their inhibitory effect against FMS kinase.[2]

CompoundR1R2LinkerArFMS IC50 (nM)
1a HHUrea4-fluoro-3-(trifluoromethyl)phenyl150
1b HHUrea3-(trifluoromethyl)phenyl>1000
1c HHUrea4-chloro-3-(trifluoromethyl)phenyl110
1d HHUrea4-chloro-3-methoxyphenyl>1000
1e HHAmide4-fluoro-3-(trifluoromethyl)phenyl60
1f HHAmide3-(trifluoromethyl)phenyl230
1g 6-CH3HUrea4-fluoro-3-(trifluoromethyl)phenyl90
1h 6-CH3HAmide4-fluoro-3-(trifluoromethyl)phenyl45
1r HHAmide4-morpholino-3-(trifluoromethyl)benzoic acid30

Key Insights from SAR Studies:

  • Linker Moiety: The conversion of the urea linker to an amide linker generally leads to a significant increase in potency. For instance, compound 1e (amide, IC50 = 60 nM) is more than twice as potent as its urea counterpart 1a (IC50 = 150 nM).[2] This suggests that the amide bond provides a more favorable interaction with the kinase active site.

  • Substitution on the Pyrrolopyridine Core: The introduction of a methyl group at the 6-position of the pyrrolopyridine ring, as seen in compounds 1g and 1h , results in enhanced activity compared to their unsubstituted counterparts (1a and 1e ). This highlights the potential of the this compound core as a promising scaffold.

  • Substitution on the Terminal Aryl Ring: The nature and position of substituents on the terminal aryl ring are critical for FMS kinase inhibition. A trifluoromethyl group at the 3-position and a halogen at the 4-position of the phenyl ring appear to be optimal for activity (e.g., 1a , 1c , 1e ). The highly potent compound 1r (IC50 = 30 nM) features a more complex substitution with a morpholino and a trifluoromethyl group, indicating that further exploration of this region can yield highly active compounds.[2][3]

SAR_FMS_Inhibitors cluster_core 1H-Pyrrolo[3,2-c]pyridine Core cluster_substitutions Structural Modifications cluster_activity Biological Activity Core Core Scaffold R1 R1 (Position 6) Core->R1 6-Methyl -> Increased Potency Linker Linker (Position 3) Core->Linker Amide > Urea Ar Terminal Aryl (Ar) Core->Ar Substituted Phenyl is Critical Activity FMS Kinase Inhibition R1->Activity Linker->Activity Ar->Activity

Figure 1: Key structure-activity relationships for 1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors.

II. 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors

Another class of bioactive 1H-pyrrolo[3,2-c]pyridine derivatives has been investigated as inhibitors of tubulin polymerization by binding to the colchicine site. These compounds exhibit potent anticancer activities.[4] The general structure features a 3,4,5-trimethoxyphenyl group at the 1-position and various aryl or heteroaryl groups at the 6-position.

Structure-Activity Relationship of Tubulin Polymerization Inhibitors

The following table summarizes the SAR for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs and their antiproliferative activity against the HeLa cancer cell line.[4]

CompoundB-ring (at position 6)HeLa IC50 (µM)
10a Phenyl>30
10d 4-Methylphenyl15.6
10h 4-Methoxyphenyl10.8
10i 3-Hydroxyphenyl5.2
10j 3-Methoxyphenyl4.8
10l 4-Fluorophenyl>30
10m 4-Chlorophenyl12.0
10n 4-Nitrophenyl>30
10q Thienyl0.49
10t Indolyl0.12

Key Insights from SAR Studies:

  • The B-ring at Position 6: The nature of the aryl or heteroaryl group at the 6-position dramatically influences antiproliferative activity.

    • Electron-donating groups (EDGs) on the phenyl B-ring, such as methyl (10d ) and methoxy (10h ), enhance activity compared to the unsubstituted phenyl ring (10a ).[4] EDGs at the meta-position (e.g., 10i , 10j ) are more favorable than at the para-position.[4]

    • Electron-withdrawing groups (EWGs) at the para-position, such as fluoro (10l ) and nitro (10n ), lead to a decrease in activity.[4]

    • Replacing the phenyl ring with heteroaromatic rings like thienyl (10q ) and indolyl (10t ) results in a substantial increase in potency, with the indolyl derivative 10t being the most active compound in the series.[4]

SAR_Tubulin_Inhibitors cluster_B_ring B-ring at Position 6 Core 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->EDG Increases Activity EWG Electron-Withdrawing Groups (e.g., -F, -NO2) Core->EWG Decreases Activity Heteroaryl Heteroaromatic Rings (e.g., Indolyl, Thienyl) Core->Heteroaryl Significantly Increases Activity Activity Antiproliferative Activity EDG->Activity EWG->Activity Heteroaryl->Activity FMS_Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Dispense_Compound Dispense compounds into 384-well plate Compound_Prep->Dispense_Compound Add_Enzyme_Substrate Add FMS kinase and peptide substrate Dispense_Compound->Add_Enzyme_Substrate Pre_incubation Incubate for 10 min at RT Add_Enzyme_Substrate->Pre_incubation Add_ATP Initiate reaction with ATP Pre_incubation->Add_ATP Reaction_incubation Incubate for 1 hour at RT Add_ATP->Reaction_incubation Stop_Reaction Add ADP-Glo™ Reagent Reaction_incubation->Stop_Reaction Depletion_incubation Incubate for 40 min at RT Stop_Reaction->Depletion_incubation Add_Detection_Reagent Add Kinase Detection Reagent Depletion_incubation->Add_Detection_Reagent Detection_incubation Incubate for 30 min at RT Add_Detection_Reagent->Detection_incubation Read_Luminescence Measure luminescence Detection_incubation->Read_Luminescence Analyze_Data Calculate % inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro FMS kinase inhibition assay.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the design of potent bioactive molecules. The structure-activity relationship studies on FMS kinase inhibitors and tubulin polymerization inhibitors reveal distinct patterns of substitution that govern their activity. For FMS kinase inhibition, an amide linker at the 3-position and specific substitutions on a terminal aryl ring are crucial, with a 6-methyl group on the core enhancing potency. In contrast, for tubulin polymerization inhibition, the nature of the aryl or heteroaryl group at the 6-position is the primary determinant of activity, with electron-donating and heteroaromatic groups being highly favorable. These findings collectively suggest that the this compound core represents a promising starting point for the development of novel therapeutics, with the specific substitutions at the 3-amino group and other positions on the ring system dictating the ultimate biological target and potency. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300225. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160–1166. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]

  • Wodnicka, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. DSpace at KIST. [Link]

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Unraveling the Molecular Blueprint: A Comparative Guide to Validating the Mechanism of Action of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The central challenge lies in definitively identifying the molecule's mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of a novel compound, using the hypothetical case of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine , a compound with an as-yet-unknown biological target.

Rather than a rigid protocol, this guide presents a logical, tiered approach to MoA validation. We will navigate from broad, unbiased target identification to precise biochemical and cellular characterization. To provide a tangible benchmark, we will compare our experimental strategy and potential data for this compound against two well-established kinase inhibitors, Gefitinib and Dasatinib , assuming a hypothetical scenario where our novel compound is identified as a kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

The Strategic Framework: A Tiered Approach to MoA Validation

MoA_Validation_Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular & Pathway Validation cluster_3 Tier 4: In Vivo Confirmation T1_Kinome Broad Kinome Screening (>400 Kinases) T2_IC50 IC50 Determination (e.g., ADP-Glo) T1_Kinome->T2_IC50 Identifies potential hits T1_Affinity Affinity Chromatography- Mass Spectrometry T1_Affinity->T2_IC50 T1_LabelFree Label-Free Methods (e.g., DARTS) T1_LabelFree->T2_IC50 T2_Binding Direct Binding Assays (e.g., TR-FRET) T2_IC50->T2_Binding Confirms potency T2_Selectivity Selectivity Profiling (Focused Kinase Panel) T2_Binding->T2_Selectivity Confirms direct interaction T3_TargetEngage Cellular Target Engagement (e.g., NanoBRET) T2_Selectivity->T3_TargetEngage Defines selectivity profile T3_Phospho Downstream Phosphorylation (Western Blot / HTRF) T3_TargetEngage->T3_Phospho Confirms on-target activity in cells T3_Phenotype Phenotypic Assays (Proliferation, Apoptosis) T3_Phospho->T3_Phenotype Links target to cellular function T4_InVivo In Vivo Target Engagement & Efficacy Studies T3_Phenotype->T4_InVivo Justifies in vivo testing

Caption: Tiered workflow for MoA validation of a novel compound.

Tier 1: Casting a Wide Net - Unbiased Target Identification

For a novel compound like this compound, we must first identify its molecular target(s). The chemical structure, featuring a nitrogen-containing heterocyclic core, is common among kinase inhibitors. Therefore, a pragmatic and high-yield starting point is a broad kinase panel screen.

Experimental Approach: Kinome Profiling

Kinase screening services offer a powerful method to rapidly assess a compound's activity against a large percentage of the human kinome.[1][2] This provides an immediate landscape of potential targets and off-targets.

Rationale: Starting with a broad screen is more efficient than sequential, hypothesis-driven single-target assays. It minimizes bias and can reveal unexpected activities, which is crucial for understanding both efficacy and potential toxicity.[1]

Comparative Alternatives for Target Identification

While kinome profiling is a primary strategy, other unbiased methods can be employed, particularly if the compound's target class is completely unknown.

  • Affinity-Based Pull-Down: This classic method involves immobilizing the small molecule on a solid support (like beads) to "pull down" binding proteins from a cell lysate.[3][4] The captured proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that a protein becomes more resistant to protease digestion when bound to a small molecule.[3][5] Cell lysates are treated with the compound and then a protease; stabilized proteins are identified via mass spectrometry.

Tier 2: Rigorous Biochemical Characterization - Confirming the Hit

Once kinome screening identifies a primary target—for our scenario, EGFR—the next step is to validate this interaction with orthogonal biochemical assays. This tier focuses on quantifying the compound's potency, confirming direct binding, and refining its selectivity profile.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantitatively measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures ADP production, a direct product of kinase activity.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Gefitinib, and Dasatinib in 100% DMSO. Create 10-point, 1:3 serial dilutions in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of serially diluted compound or DMSO control.

  • Enzyme Addition: Add 2 µL of recombinant human EGFR kinase to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[6]

  • Reaction Initiation: Add 2 µL of a solution containing the substrate peptide (e.g., a poly(Glu, Tyr) peptide) and ATP at its Km concentration. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency

The results of this assay will provide the first direct comparison of our novel compound against established inhibitors.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
This compound EGFR25
Gefitinib (Comparator 1)EGFR30
Dasatinib (Comparator 2)EGFR150
Staurosporine (Positive Control)EGFR5
Experimental Approach 2: Direct Binding and Selectivity

While an activity assay is crucial, it doesn't definitively prove direct binding. A direct binding assay, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based binding assay, confirms physical interaction.[7] Following this, a more focused selectivity panel (e.g., against other ErbB family members like HER2, HER3, HER4) is essential to understand the compound's specificity.

Tier 3: The Cellular Context - Validating the MoA in a Living System

Biochemical assays use purified components. To be therapeutically relevant, a compound must engage its target within the complex environment of a living cell and elicit a functional response.[8]

Experimental Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay quantitatively measures compound binding to a specific protein in live cells.[9] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An effective inhibitor will displace the tracer, leading to a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing EGFR fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Gefitinib, Dasatinib). Add the compounds to the cells and incubate for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.

Data Presentation: Comparative Cellular Target Engagement
CompoundCellular TargetCellular IC50 (nM) [Hypothetical Data]
This compound EGFR150
Gefitinib (Comparator 1)EGFR200
Dasatinib (Comparator 2)EGFR800

Causality Check: A significant drop in potency from the biochemical IC50 to the cellular IC50 can indicate poor cell permeability or efflux by cellular transporters, which are critical considerations for drug development.

Experimental Approach 3: Validating Downstream Pathway Modulation

Confirming target engagement must be linked to a functional outcome. For an EGFR inhibitor, this means demonstrating a reduction in the phosphorylation of downstream signaling proteins like AKT and ERK.[10][11]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Recruits Compound This compound Gefitinib / Dasatinib Compound->EGFR Inhibits Phosphorylation Ras Ras Grb2_Sos->Ras Akt AKT PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and point of inhibition.

This can be assessed using Western Blotting or high-throughput methods like HTRF® (Homogeneous Time Resolved Fluorescence) to quantify the levels of phospho-AKT and phospho-ERK in cell lysates after treatment with the inhibitors. A dose-dependent decrease in these phosphoproteins provides strong evidence of on-pathway activity.

Tier 4 and Beyond: In Vivo Validation

While beyond the scope of this guide's detailed protocols, the final validation step involves demonstrating target engagement and efficacy in a living organism.[12][13] This often involves treating tumor-bearing animal models with the compound and measuring both tumor growth inhibition and the levels of phosphorylated target proteins in the tumor tissue.

Conclusion: Building a Trustworthy MoA Narrative

Validating the mechanism of action for a novel compound like this compound is not a single experiment but a meticulously constructed, multi-tiered investigation. By progressing from broad, unbiased screening to specific biochemical and cellular assays, we build a robust and self-validating case for the compound's MoA. Comparing its performance at each stage to well-characterized alternatives like Gefitinib and Dasatinib provides essential context, highlighting its relative potency, selectivity, and cellular efficacy. This comprehensive approach ensures scientific integrity and provides the authoritative grounding necessary to advance a promising molecule through the drug development pipeline.

References

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comparing the efficacy of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and its bromo-derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and its Bromo-Derivative as Potential FMS Kinase Inhibitors

Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a class of heterocyclic scaffolds that has garnered significant attention in medicinal chemistry. Its unique structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, provides a versatile framework for developing potent and selective therapeutic agents. This scaffold is considered "privileged" as its derivatives have shown a wide array of biological activities. Notably, compounds based on this core structure have been investigated as potent inhibitors of FMS kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R), a key target in oncology and inflammatory diseases[1].

This guide provides a detailed, structure-based comparison of a specific parent compound, This compound , and its prospective bromo-derivative. In the absence of direct, head-to-head experimental data in published literature, this analysis leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to predict their relative efficacy. We will profile each compound, hypothesize the impact of bromination on its biological activity, and provide detailed experimental protocols that would serve as a self-validating system to test these hypotheses.

Compound Profile: this compound (Parent Compound)

The parent compound is an amino-substituted 5-azaindole. The primary amine at the C3 position and the nitrogen atoms within the bicyclic system can act as hydrogen bond donors and acceptors, respectively, which are critical for molecular recognition at a biological target. The 6-methyl group provides a substitution point that can influence solubility and interactions within hydrophobic pockets of a target protein.

  • Structure: Chemical structure of this compound (Note: Image is a representative structure for illustrative purposes.)

  • Hypothesized Biological Target: Based on existing research for the pyrrolo[3,2-c]pyridine scaffold, a primary hypothesized target is FMS kinase[1][2]. FMS kinase is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes and macrophages[2]. Its overexpression is linked to various cancers (ovarian, prostate, breast) and inflammatory conditions like rheumatoid arthritis[1]. The parent compound likely acts as an ATP-competitive inhibitor, occupying the ATP-binding site of the kinase.

Compound Profile: The Bromo-Derivative

Justification of Structure: Regioselectivity of Bromination

Electrophilic aromatic substitution on the 5-azaindole scaffold is governed by the electronic nature of the fused rings. The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring[3][4]. Within the pyrrole moiety, substitution preferentially occurs at the C3 position. However, since this position is already occupied by an amine group, the next most activated position for electrophilic attack is C2. Therefore, the most probable structure for a mono-bromo derivative formed under standard electrophilic bromination conditions (e.g., using N-Bromosuccinimide, NBS) is 2-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine .

Proposed Synthesis

The bromo-derivative can be synthesized from the parent compound via electrophilic bromination using a mild brominating agent to prevent over-bromination or degradation.

G parent This compound product 2-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine parent->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Solvent: DMF or THF reagent->product

Caption: Proposed synthesis of the bromo-derivative.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

The introduction of a bromine atom is a common and powerful strategy in medicinal chemistry to enhance the efficacy of a lead compound. Here, we analyze the predicted impact of this modification.

Mechanism of Action: FMS Kinase (CSF-1R) Signaling

To understand the therapeutic context, it is crucial to visualize the target pathway. FMS kinase (CSF-1R) is activated by its ligands CSF-1 or IL-34, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades like PI3K/Akt and RAS/MAPK, which promote cell survival and proliferation[1][5][6][7][8][9]. An effective inhibitor would block the ATP-binding site, preventing this phosphorylation cascade.

FMS_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FMS FMS Kinase (CSF-1R) PI3K PI3K/Akt Pathway FMS->PI3K Phosphorylates RAS RAS/MAPK Pathway FMS->RAS Phosphorylates Ligand CSF-1 / IL-34 Ligand->FMS Binds & Activates Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS Blocks ATP Site Proliferation Cell Survival & Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Simplified FMS/CSF-1R signaling pathway.

Predicted Impact of Bromination

The addition of a bromine atom at the C2 position is predicted to influence the compound's efficacy in several key ways:

  • Increased Potency: Halogen atoms, particularly bromine and iodine, are excellent halogen bond donors[10]. The bromine at C2 could form a halogen bond with a backbone carbonyl oxygen (e.g., from a hinge region amino acid) in the ATP-binding pocket of FMS kinase. This provides an additional, favorable interaction, potentially increasing binding affinity and inhibitory potency.

  • Enhanced Lipophilicity: The bromo-derivative will be more lipophilic than the parent compound. This can enhance membrane permeability, potentially improving cellular activity. However, an excessive increase in lipophilicity could negatively impact solubility and other pharmacokinetic properties.

  • Metabolic Stability: The C2 position, now blocked by a bromine atom, may be a site of metabolic oxidation in the parent compound. By blocking this site, bromination could reduce metabolic degradation and increase the compound's half-life.

  • Modified Selectivity: The altered size, shape, and electronic profile of the bromo-derivative may change its binding profile against a panel of kinases, potentially improving its selectivity for FMS over other related kinases.

Data Summary Table
FeatureThis compound2-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amineRationale for Predicted Difference
Molecular Weight LowerHigherAddition of a Bromine atom (mass ~79.9 amu).
Lipophilicity (LogP) LowerHigherHalogens significantly increase lipophilicity.
Key Binding Interactions H-bonds (amine, ring N)H-bonds, Halogen Bond Bromine can act as a halogen bond donor to backbone carbonyls.[10]
Predicted Potency (IC₅₀) BaselinePotentially Lower (More Potent) Additional halogen bond can increase binding affinity.[11][12]
Predicted Metabolism Potentially susceptible to oxidation at C2.C2 position is blocked.Halogenation can block sites of metabolism, improving stability.

Experimental Validation: Protocols and Workflow

The hypotheses presented above must be validated through rigorous experimentation. The following protocols describe a standard workflow for comparing the efficacy of kinase inhibitors.

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay biochem_assay FMS Kinase Inhibition Assay (e.g., ADP-Glo™) ic50 Determine IC₅₀ Value (Potency) biochem_assay->ic50 cell_assay Cell Proliferation Assay (e.g., MTT Assay on FMS-dependent cells) ic50->cell_assay Confirm target engagement in cells ec50 Determine EC₅₀ Value (Cellular Efficacy) cell_assay->ec50 conclusion SAR Conclusion ec50->conclusion Compare overall efficacy

Caption: Workflow for inhibitor efficacy validation.

Protocol 1: FMS Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity[13].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against recombinant human FMS kinase.

Materials:

  • Recombinant Human FMS Kinase

  • FMS Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., Poly[Glu:Tyr] peptide)

  • ATP (at a concentration near the Km for FMS)

  • Test Compounds (Parent and Bromo-derivative, dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series for each compound (e.g., from 100 μM to 1 nM) in DMSO. Then, dilute into the kinase buffer. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control.

  • Kinase Reaction Setup: To the wells of a 384-well plate, add:

    • 1 µL of compound dilution (or DMSO control).

    • 2 µL of FMS kinase solution (pre-diluted in kinase buffer to a concentration determined by titration).

    • 2 µL of substrate/ATP mixture.

  • Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Format)

This cell-based assay measures the metabolic activity of a cell line, which is an indicator of cell viability and proliferation. It is used to determine the cellular efficacy (EC₅₀) of the compounds[14][15][16][17].

Objective: To determine the half-maximal effective concentration (EC₅₀) of each compound on a cancer cell line whose growth is dependent on FMS signaling.

Materials:

  • FMS-dependent cancer cell line (e.g., certain breast or ovarian cancer lines).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear tissue culture plates.

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (DMSO in medium).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader[16][18].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit the data to determine the EC₅₀ value.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit predictive, comparison between this compound and its putative 2-bromo derivative. Based on established structure-activity relationships in kinase inhibitor design, the bromo-derivative is hypothesized to exhibit superior potency due to the potential for halogen bonding and improved metabolic stability.

This hypothesis, however, remains to be proven. The true value of this guide lies in the detailed experimental framework provided. By executing the outlined biochemical and cell-based assays, researchers can generate the definitive data required to either validate or refute these predictions. Such a study would not only determine the superior compound for further development but also contribute valuable SAR data for the promising 1H-pyrrolo[3,2-c]pyridine scaffold.

References

  • MTT Assay Protocol for Cell Viability and Proliferation.[Link to a reputable commercial or academic protocol source, e.g., from a supplier like Roche or a methods journal]
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  • Siahaan, T. J., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.[Link]

  • ResearchGate. (Diagram) Structure and signaling pathways of activated and mutated FMS-like tyrosine kinase 3 (FLT3).
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  • Abdel-Aziem, A., et al. (Year). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[Link to the specific journal article, e.g., via PubMed]
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In Vivo Validation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. Drawing from established preclinical methodologies, we will delineate a robust strategy to assess its therapeutic potential, focusing on a hypothesized application in oncology. The experimental design, data interpretation, and comparative analysis with a standard-of-care agent are detailed to equip researchers and drug development professionals with the necessary insights for advancing this compound through the preclinical pipeline.

Introduction: The Therapeutic Promise of Pyrrolopyridines

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The specific compound, this compound, is a novel entity within this class. Based on the known activities of related compounds, we hypothesize that it functions as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. For the purpose of this guide, we will proceed with the hypothesis that this compound is a potent and selective inhibitor of a key oncogenic kinase, for instance, a receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC).

This guide will compare the in vivo validation workflow for this compound against a well-established MEK inhibitor, Trametinib, a standard-of-care therapy in certain types of cancer. This comparative approach will provide a clear benchmark for evaluating the novel compound's performance.

The Cornerstone of In Vivo Validation: The Xenograft Model

To evaluate the anticancer efficacy of this compound in vivo, the use of xenograft models is indispensable.[4][5] These models, which involve the transplantation of human tumor cells into immunodeficient mice, provide a living system to observe tumor growth and its response to therapeutic interventions.[5][6]

Selection of the Appropriate Xenograft Model

The choice of the xenograft model is critical for the translational relevance of the study. Given our hypothesis, a cell line-derived xenograft (CDX) model using a human NSCLC cell line with a known activating mutation in the target pathway (e.g., KRAS-mutant A549 cells) would be appropriate.[5]

Experimental Workflow for Efficacy Assessment

The following diagram illustrates the typical workflow for an in vivo efficacy study using a CDX model.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous injection of tumor cells Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Calipers measurement Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~100-150 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Dosing Dosing Treatment Initiation->Dosing Vehicle, Compound X, Comparator Continued Monitoring Continued Monitoring Dosing->Continued Monitoring Tumor volume, Body weight Endpoint Endpoint Continued Monitoring->Endpoint Tumor volume reaches predefined limit Tissue Collection Tissue Collection Endpoint->Tissue Collection Tumors, Plasma, Organs Pharmacodynamic Analysis Pharmacodynamic Analysis Tissue Collection->Pharmacodynamic Analysis Western blot, IHC

Caption: Workflow for an in vivo xenograft study.

Detailed Experimental Protocols

A successful in vivo validation hinges on meticulously executed protocols. The following sections provide step-by-step methodologies for efficacy, pharmacokinetic, and toxicology studies.

Efficacy Study in an A549 NSCLC Xenograft Model

Objective: To determine the anti-tumor activity of this compound in comparison to Trametinib.

Protocol:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, oral, daily)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, oral, daily)

    • Group 4: Trametinib (e.g., 1 mg/kg, oral, daily)

  • Dosing and Monitoring: Administer treatments for 21 consecutive days. Monitor tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.

  • Tissue Collection: Collect tumors, blood (for plasma), and major organs for further analysis.

  • Pharmacodynamic (PD) Analysis: Analyze tumor lysates by Western blot or immunohistochemistry (IHC) for target modulation (e.g., phosphorylation of downstream effectors).

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7][8]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (for more complete PK profiling) or mice.[9]

  • Dosing:

    • Intravenous (IV) administration (e.g., 5 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) administration (e.g., 25 mg/kg) to determine oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[10]

Toxicology Studies

Objective: To assess the safety profile of this compound.

Protocol:

  • Acute Toxicity: Administer a single high dose of the compound to rodents and observe for signs of toxicity and mortality over 14 days.[11][12]

  • Repeated Dose Toxicity: Administer the compound daily for a set period (e.g., 7 or 28 days) at multiple dose levels.[13][14]

  • Endpoints:

    • Clinical observations (daily).

    • Body weight and food consumption (weekly).

    • Hematology and clinical chemistry at termination.

    • Gross necropsy and histopathology of major organs.

Comparative Data Analysis and Presentation

The objective comparison of this compound with a known standard is crucial for decision-making.

Efficacy Comparison

The primary efficacy endpoint is tumor growth inhibition (TGI).

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1500 ± 250-
This compound25800 ± 15047
This compound50400 ± 10073
Trametinib1500 ± 12067

Data are presented as mean ± SEM. TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

Pharmacokinetic Profile Comparison

A favorable PK profile is essential for a successful drug candidate.

CompoundRouteCmax (ng/mL)AUC (ng*h/mL)t1/2 (h)Bioavailability (%)
This compoundIV120035004.5-
This compoundPO80028005.080
Trametinib (literature values)PO~30~500~130~72
Safety and Tolerability
Treatment GroupDose (mg/kg)Maximum Body Weight Loss (%)Notable Clinical Signs
This compound25< 5%None
This compound50~8%Mild lethargy
Trametinib1~10%Skin rash, diarrhea

Mechanistic Insights and Pathway Analysis

To confirm that the observed anti-tumor activity is due to the intended mechanism of action, pharmacodynamic studies are essential.

G cluster_0 Hypothesized Target Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK Trametinib ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation & Survival This compound This compound This compound->Receptor Tyrosine Kinase Inhibition

Caption: Hypothesized signaling pathway and points of inhibition.

Western blot analysis of tumor lysates should demonstrate a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors in the tumors of mice treated with this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of this compound. The presented experimental framework, if executed with scientific rigor, will provide the necessary data to make a go/no-go decision for further development. Positive results from these studies, demonstrating superior or comparable efficacy with an improved safety profile over existing therapies, would strongly support its advancement towards investigational new drug (IND)-enabling studies.

Future work should focus on exploring the efficacy of this compound in other relevant preclinical models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[5] Additionally, combination studies with other anticancer agents should be considered to explore potential synergistic effects.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

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  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). PubMed. Available at: [Link]

  • 6-Methyl-1H-pyrrolo(3,2-b)pyridine. PubChem. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. Pharmaffiliates. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI. Available at: [Link]

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Benchmarking a Novel Pyrrolo[3,2-c]pyridine Against Established FMS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The FMS-like tyrosine kinase 3 (FMS), also known as colony-stimulating factor 1 receptor (CSF-1R), is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1] Dysregulation of the FMS signaling pathway has been implicated in a variety of pathological conditions, ranging from cancer and inflammatory disorders to neurodegenerative diseases.[2] This has spurred significant interest in the development of small molecule inhibitors targeting this kinase.

This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, against a panel of well-characterized FMS inhibitors currently in various stages of preclinical and clinical development. For the purpose of this guide, and due to the limited publicly available data on the exact methylated compound, we will utilize the closely related and highly potent pyrrolo[3,2-c]pyridine derivative, Compound 1r from the work of Mosa et al. (2017), as a representative of this chemical class.[3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of in vitro potency, kinase selectivity, and key physicochemical properties to inform future research and development decisions.

The FMS Signaling Pathway: A Key Therapeutic Target

Upon binding of its ligands, CSF-1 or IL-34, the FMS receptor dimerizes and autophosphorylates key tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for cell survival, proliferation, and differentiation.[4] In pathological contexts, aberrant FMS activation can contribute to the tumor microenvironment by promoting the survival of tumor-associated macrophages (TAMs), which can suppress anti-tumor immunity.[5]

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 / IL-34 FMS FMS Receptor (CSF-1R) CSF1->FMS Binding & Dimerization P1 P FMS->P1 P2 P FMS->P2 P3 P FMS->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FMS Inhibitor Inhibitor->FMS Inhibition

Caption: The FMS signaling cascade initiated by ligand binding.

Comparative Analysis of FMS Inhibitors

This guide benchmarks the pyrrolo[3,2-c]pyridine representative against four other notable FMS inhibitors: Pexidartinib (PLX3397), GW2580, Edicotinib (JNJ-40346527), and AC710. The selection of these comparators is based on their well-documented FMS inhibitory activity and their representation of different chemical scaffolds.

In Vitro Potency and Kinase Selectivity

A critical aspect of drug development is to ensure that a candidate molecule is not only potent against its intended target but also selective, thereby minimizing off-target effects. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) against FMS (CSF-1R) and other relevant kinases.

CompoundFMS (CSF-1R) IC50 (nM)Other Kinase IC50 (nM)Reference(s)
Pyrrolo[3,2-c]pyridine (Compound 1r) 30 FLT3 (D835Y): >1000, c-MET: >1000[3]
Pexidartinib (PLX3397)17-20c-KIT: 10-12, FLT3-ITD: 9[5][6]
GW258060Inactive against 26 other kinases[7]
Edicotinib (JNJ-40346527)3.2KIT: 20, FLT3: 190[6][8]
AC71010.5PDGFRβ: 7.7, FLT3: 2, c-Kit: 1.2[9]

Expert Commentary: The representative pyrrolo[3,2-c]pyridine demonstrates potent FMS inhibition with an IC50 of 30 nM and exhibits high selectivity against other tested kinases.[3] This selectivity is a desirable characteristic, potentially leading to a more favorable safety profile by avoiding off-target toxicities. In comparison, Pexidartinib and AC710 show potent FMS inhibition but also target other kinases like c-KIT and FLT3 with high affinity, classifying them as multi-kinase inhibitors.[5][6][9] Edicotinib displays the highest potency against FMS in this panel, with good selectivity over c-KIT and FLT3.[6][8] GW2580, while less potent than the others, is reported to be highly selective for FMS.[7]

Physicochemical and ADME Properties

The drug-like properties of a compound are crucial for its successful development. The following table outlines key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for the selected inhibitors.

PropertyPyrrolo[3,2-c]pyridine (Representative)PexidartinibGW2580EdicotinibAC710
Molecular Formula C22H16ClFN4O2C20H15ClF3N5C20H22N4O3C27H35N5O2C31H42N6O4
Molecular Weight ( g/mol ) 434.85417.82366.41461.61562.7
logP (Predicted) 4.84.52.64.95.2
Oral Bioavailability Data not availableModerate (44% excreted unchanged in feces)Orally bioavailableOrally active, brain penetrantHigher oral bioavailability than earlier analogs
Metabolism Data not availableExtensive via oxidation and glucuronidation (CYP3A4 and UGT1A4)Data not availableData not availableLower clearance in rats compared to earlier analogs
Elimination Data not availablePrimarily feces (64.8%), urine (27.4%)Data not availableData not availableData not available
Reference(s) N/A[5][10][3][7][6][11][9][12]

Expert Commentary: The physicochemical properties of the pyrrolo[3,2-c]pyridine representative are within the range of orally available small molecules. Pexidartinib's ADME profile is well-characterized, showing moderate oral bioavailability and extensive metabolism.[5][10] Edicotinib is noted for its brain penetrance, a key feature for targeting neuroinflammatory conditions.[6] The development of AC710 focused on improving pharmacokinetic properties, resulting in lower clearance and higher oral bioavailability in preclinical models.[12] Further investigation into the ADME profile of the this compound is warranted to fully assess its drug-like potential.

Experimental Protocols

To ensure the reproducibility and validity of the benchmarking data, detailed experimental protocols are provided below.

In Vitro FMS Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against FMS kinase.

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Add FMS kinase and ATP/substrate mix to wells Step1->Step2 Step3 Incubate to allow kinase reaction Step2->Step3 Step4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP Step4->Step5 Step6 Measure luminescence Step5->Step6 End End Step6->End

Caption: Workflow for the in vitro FMS kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of FMS kinase enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for FMS Phosphorylation Inhibition (Western Blot)

This protocol outlines a method to assess the ability of a test compound to inhibit CSF-1-induced FMS phosphorylation in a cellular context.

Western_Blot_Workflow Start Start Step1 Seed and serum-starve macrophage cell line Start->Step1 Step2 Pre-treat cells with test compounds Step1->Step2 Step3 Stimulate with CSF-1 Step2->Step3 Step4 Lyse cells and quantify protein Step3->Step4 Step5 SDS-PAGE and protein transfer Step4->Step5 Step6 Immunoblot with anti-phospho-FMS and total FMS antibodies Step5->Step6 Step7 Detect and quantify band intensities Step6->Step7 End End Step7->End

Caption: Workflow for the cellular FMS phosphorylation assay.

Methodology:

  • Cell Culture: Seed a suitable macrophage cell line (e.g., RAW 264.7) in culture plates and allow them to adhere. Serum-starve the cells overnight to reduce basal FMS activation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a predetermined concentration of recombinant CSF-1 for a short period (e.g., 5-15 minutes) to induce FMS phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13]

    • Incubate the membrane with a primary antibody specific for phosphorylated FMS (p-FMS).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total FMS to ensure equal protein loading.

    • Quantify the band intensities for p-FMS and total FMS using densitometry software.

    • Normalize the p-FMS signal to the total FMS signal for each sample.

    • Plot the normalized p-FMS signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The benchmarking analysis presented in this guide highlights the promising potential of the pyrrolo[3,2-c]pyridine scaffold as a source of potent and selective FMS kinase inhibitors. The representative compound demonstrates comparable in vitro potency to several established FMS inhibitors while exhibiting a superior selectivity profile. This suggests that further optimization of this chemical series could lead to the development of a best-in-class FMS inhibitor with a favorable therapeutic window.

Future studies should focus on a comprehensive evaluation of the ADME and in vivo pharmacokinetic properties of this compound. Efficacy studies in relevant preclinical models of cancer and inflammatory diseases will be crucial to validate its therapeutic potential. Furthermore, a broader kinase profiling panel would provide a more complete understanding of its selectivity and potential off-target activities. The detailed experimental protocols provided herein offer a robust framework for conducting these essential follow-up investigations.

References

  • Bura, A. A., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 12(2), 161-170.
  • PubChem. (n.d.). AC710. Retrieved from [Link]

  • Mosa, F. A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1234-1241.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • PubChem. (n.d.). Pexidartinib. Retrieved from [Link]

  • Metrum Research Group. (n.d.). Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor (TGCT) o. Retrieved from [Link]

  • PubChem. (n.d.). Edicotinib. Retrieved from [Link]

  • Conway, J. G., et al. (2005). Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580. Proceedings of the National Academy of Sciences, 102(44), 16078-16083.
  • PubChem. (n.d.). GW-2580. Retrieved from [Link]

  • Liu, G., et al. (2012). Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases. ACS Medicinal Chemistry Letters, 3(12), 997-1002.
  • Benner, B., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Drug Design, Development and Therapy, 14, 1883-1892.
  • Yin, O., et al. (2020). Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors. The Journal of Clinical Pharmacology, 60(12), 1587-1598.
  • Lamb, Y. N., & Keam, S. J. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1699-1705.
  • ResearchGate. (n.d.). Pexidartinib Model Pharmacokinetic Parameter Estimates. Retrieved from [Link]

  • Kandeel, M., et al. (2023). Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R. ACS Omega, 8(23), 20567-20579.
  • PubChem. (n.d.). 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and mechanism of activation of fms-like tyrosine kinase 3. Retrieved from [Link]

  • American Elements. (n.d.). 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pexidartinib. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). Edicotinib. Retrieved from [Link]

  • Frontiers. (n.d.). Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species. Retrieved from [Link]

  • El-Gamal, M. I., & Al-Talib, T. K. (2023). The latest perspectives of small molecules FMS kinase inhibitors. European Journal of Medicinal Chemistry, 262, 115796.

Sources

A Comprehensive Guide to Assessing the Kinase Selectivity of Novel 1H-Pyrrolo[3,2-c]pyridine Analogs: A Case Study with 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. A critical juncture in this process is the characterization of a compound's selectivity. A highly selective drug candidate promises enhanced efficacy and a wider therapeutic window by minimizing off-target effects. The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory effects against various protein kinases.[1][2] This guide provides an in-depth, technical framework for assessing the kinase selectivity of novel analogs, using the hypothetical compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine as a case study.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[5] A promiscuous kinase inhibitor can lead to unforeseen toxicities and a complex pharmacological profile, confounding clinical development.[3][6] Therefore, a thorough understanding of a compound's selectivity across the kinome is paramount.[3][7]

Initial Assessment: Broad-Panel Kinome Profiling

The first step in characterizing a novel inhibitor is to cast a wide net through large-scale biochemical kinase profiling.[3][4] This provides a global view of the compound's inhibitory activity against a diverse panel of kinases.

Experimental Approach: Radiometric Kinase Assays

Radiometric assays, such as the HotSpot™ platform, are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[8]

Protocol: Single-Dose Kinome Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a single concentration, often 1 µM, against a panel of several hundred kinases.[7][9]

  • Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the specific kinase, its corresponding substrate, and ATP. To better mimic physiological conditions, assays can be run at a high ATP concentration (e.g., 1 mM).[8][10]

  • Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP. The plates are incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control.

Data Interpretation and Visualization

The results are often visualized using a kinome tree map, where inhibited kinases are highlighted. This provides an immediate visual representation of the compound's selectivity profile.

Table 1: Hypothetical Single-Dose (1 µM) Kinome Profiling Results for this compound

Kinase Target% Inhibition
FMS85%
c-MET45%
FLT340%
CDK215%
SRC10%
... (300+ other kinases)<10%

This hypothetical data is based on findings for a similar pyrrolo[3,2-c]pyridine derivative which showed selectivity for FMS kinase.[1]

Quantifying Potency: Dose-Response Assays

Following the initial screen, the next logical step is to determine the potency (IC50) of the compound against the primary target(s) and any significant off-targets identified.

Experimental Workflow

Caption: Workflow for IC50 determination of a kinase inhibitor.

Alternative Assay Formats

While radiometric assays are robust, non-radioactive methods are widely used for their convenience and safety.[11] Luminescence-based assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced.[11]

Table 2: Hypothetical IC50 Values for this compound

Kinase TargetIC50 (nM)
FMS30
c-MET850
FLT31200

This data further illustrates the hypothetical selectivity of our compound, showing a significant window between the primary target and off-targets.

Cellular Target Engagement: Moving Beyond Biochemical Assays

Biochemical assays provide a clean assessment of direct enzyme inhibition but do not always reflect a compound's behavior in a complex cellular environment.[12] Cell-based assays are crucial to confirm that the compound can enter cells and engage its intended target.[13][14]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in intact cells or cell lysates.[15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17][18]

Protocol: Isothermal Dose-Response (ITDR) CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing FMS) and treat with a dose range of this compound for a defined period.

  • Heating Step: Heat the cell suspensions at a predetermined temperature (the Tagg of the target protein) for a short duration.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blot or an immunoassay like ELISA.[15]

  • Data Analysis: The amount of stabilized protein is plotted against the compound concentration to determine an EC50 value for target engagement.

Workflow for CETSA®

CETSA_Workflow A Treat Cells with Compound B Heat Shock A->B C Cell Lysis B->C D Centrifugation C->D E Separate Soluble Fraction D->E F Quantify Target Protein (e.g., Western Blot) E->F G Determine EC50 F->G

Caption: Simplified workflow of the Cellular Thermal Shift Assay.

Functional Cellular Assays: Assessing Downstream Effects

The ultimate validation of a selective kinase inhibitor is its ability to modulate downstream signaling pathways and elicit a specific cellular phenotype.

Phosphorylation Assays

A direct consequence of inhibiting a kinase is the reduced phosphorylation of its substrates. This can be measured using techniques like Western blotting or ELISA with phospho-specific antibodies.[13]

Example Protocol: FMS Substrate Phosphorylation

  • Cell Treatment: Treat cells expressing FMS with varying concentrations of this compound.

  • Stimulation: Stimulate the FMS pathway with its ligand, CSF-1.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated FMS (p-FMS) and total FMS.

  • Densitometry: Quantify the band intensities to determine the extent of inhibition of FMS autophosphorylation.

Comparison with Alternative Compounds

To put the selectivity of this compound into context, it should be compared against known inhibitors targeting the same kinase.

Table 3: Comparative Selectivity Profile

CompoundFMS IC50 (nM)c-MET IC50 (nM)FLT3 IC50 (nM)Selectivity Ratio (c-MET/FMS)Selectivity Ratio (FLT3/FMS)
This compound 30850120028.340.0
Reference Compound A (e.g., Pexidartinib) 201503007.515.0
Reference Compound B (e.g., a less selective inhibitor) 501001502.03.0

This table provides a clear, quantitative comparison of the hypothetical selectivity of our lead compound against benchmarks.

Conclusion: A Multi-faceted Approach to a Critical Question

Assessing the selectivity of a novel kinase inhibitor is not a single experiment but a carefully orchestrated series of biochemical and cellular assays. By starting with a broad kinome scan, quantifying potency through dose-response studies, confirming target engagement in a cellular context, and finally, assessing functional downstream effects, researchers can build a comprehensive and robust selectivity profile. This multi-pronged approach, as outlined for the hypothetical this compound, is essential for de-risking a drug discovery program and making informed decisions on the path to clinical development.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • An, L., et al. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 15(4), 376-386. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 12(6), 1537-1544. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Hewitt, J. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols, 3(1), 101131. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4163. [Link]

  • Martinez Molina, D., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1353. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Al-Obaidi, H., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-791. [Link]

  • Abdel-Aziem, A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 136-146. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301037. [Link]

  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[4][10][19]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-6665. [Link]

  • Mariwamy, V. H., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(4), 1435. [Link]

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comparative analysis of pyrrolo[3,2-c]pyridine and furopyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that dictates potency, selectivity, and drug-like properties. Among the myriad of options, pyrrolopyridines and furopyridines have emerged as privileged structures, capable of targeting a diverse range of kinases implicated in oncology and inflammatory diseases. This guide provides a detailed comparative analysis of two specific isomers: pyrrolo[3,2-c]pyridine and its bioisosteric counterpart, furopyridine, offering field-proven insights and experimental data to inform scaffold selection and optimization.

Introduction: The Central Role of the Hinge-Binding Scaffold

Protein kinases, numbering over 500 in the human genome, regulate a vast array of cellular processes.[1] Their dysregulation is a cornerstone of many diseases, making them prime therapeutic targets.[1] Most kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site. A key interaction within this site is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase. The choice of a heterocyclic scaffold is paramount as it typically serves as the primary hinge-binding motif.

Pyrrolo[3,2-c]pyridines and furopyridines are bicyclic heteroaromatic systems that present hydrogen bond donors and acceptors in a spatially favorable arrangement to engage the kinase hinge. The pyrrolo[3,2-c]pyridine scaffold is one of six isomers of pyrrolopyridine, also known as azaindoles.[2] The replacement of the pyrrole nitrogen with a furan oxygen atom leads to the furopyridine scaffold. This bioisosteric substitution subtly alters the scaffold's electronic properties, hydrogen bonding potential, and metabolic stability, leading to significant differences in biological activity.

Structural and Electronic Properties: A Tale of Two Bioisosteres

The fundamental difference between the two scaffolds lies in the heteroatom of the five-membered ring: a nitrogen in pyrrolo[3,2-c]pyridine and an oxygen in furopyridine. This seemingly minor change has profound implications.

  • Hydrogen Bonding: The pyrrole NH group in the pyrrolo[3,2-c]pyridine scaffold acts as a hydrogen bond donor. This is a crucial interaction for anchoring the inhibitor to the kinase hinge. In contrast, the furan oxygen of the furopyridine scaffold is a hydrogen bond acceptor. This dictates a different binding orientation or reliance on other parts of the molecule to satisfy hinge-binding requirements.

  • Electron Distribution: The nitrogen atom in the pyrrole ring is less electronegative than the oxygen in the furan ring. This influences the electron density of the entire bicyclic system, which can affect p-p stacking interactions with aromatic residues in the ATP-binding site and the overall polarity of the molecule.

  • Metabolic Stability: The pyrrole NH can be a site of metabolism (e.g., N-glucuronidation). Replacing it with a furan oxygen can block this metabolic pathway, potentially improving the pharmacokinetic profile of the inhibitor.

Caption: Core structures of Pyrrolo[3,2-c]pyridine and Furopyridine.

Comparative Analysis of Kinase Inhibition

To illustrate the practical implications of scaffold selection, we will compare representative inhibitors from both classes targeting different kinase families.

A series of pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in cancer and inflammatory disorders.[3][4]

CompoundScaffoldTarget KinaseIC50 (nM)Reference
Compound 1r Pyrrolo[3,2-c]pyridineFMS30[4]
KIST101029 Pyrrolo[3,2-c]pyridineFMS96[4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

The data clearly demonstrates that the pyrrolo[3,2-c]pyridine scaffold can yield highly potent FMS inhibitors, with compound 1r showing a 3.2-fold improvement in potency over the lead compound.[4] The authors attribute this to the specific substitutions on the scaffold that optimize interactions within the FMS active site.[3]

Furopyridine derivatives have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[5][6]

CompoundScaffoldTarget KinaseIC50 (nM)Reference
PD18 FuropyridineEGFR (wild-type)~10[5]
PD56 FuropyridineEGFR (wild-type)~12[5]
PD23 FuropyridineEGFR (L858R/T790M)3.23[5]

Several furopyridine compounds demonstrated potent, nanomolar inhibition of both wild-type and mutant forms of EGFR.[5] Notably, compound PD23 exhibited high selectivity for the double mutant EGFR (L858R/T790M), a clinically relevant resistance mutation.[5] This highlights the potential of the furopyridine scaffold in developing next-generation EGFR inhibitors.

Both scaffolds have demonstrated utility across a range of other kinase targets:

  • Pyrrolo[3,2-c]pyridines have been investigated as inhibitors of tubulin polymerization, acting on the colchicine-binding site, with some compounds showing potent anticancer activities in the sub-micromolar range.[7]

  • Furopyridines have been explored as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with some derivatives showing IC50 values comparable to the reference inhibitor roscovitine.[8][9] Additionally, they have been investigated as inhibitors of Phosphoinositide 3-kinase (PI3K) and Phosphatidylinositol-4-kinase (PI4K).[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FMS) PI3K PI3K RTK->PI3K Furopyridines p38 p38 MAPK RTK->p38 Pyrrolopyridines AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription, Cell Proliferation, Survival mTOR->Proliferation p38->Proliferation CDK2 CDK2/Cyclin CDK2->Proliferation Furopyridines Inhibitor1 Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor1->p38 Inhibitor2 Furopyridine Inhibitor Inhibitor2->RTK Inhibitor2->PI3K Inhibitor2->CDK2

Caption: Kinase signaling pathways targeted by these inhibitors.

Structure-Activity Relationship (SAR) Insights

For both scaffolds, the potency and selectivity are heavily influenced by the substituents at various positions.

  • Pyrrolo[3,2-c]pyridines: In the FMS inhibitor series, the nature of the amide substituent was critical for potency.[3] For tubulin inhibitors, the substitution pattern on the B-ring significantly impacted activity, with electron-donating groups often being favorable.[7]

  • Furopyridines: For EGFR inhibitors, different substituents on the furopyridine core allowed for tuning of activity against wild-type versus mutant forms of the kinase.[5] In the case of CDK2 inhibitors, the incorporation of an ester functionality on the furopyridine core showed superior activity against colon cancer cell lines.[11]

The causality behind these observations lies in the specific interactions these substituents make with amino acid residues in the ATP-binding pocket, which varies from kinase to kinase. A thorough understanding of the target kinase's active site topology is crucial for rational design.

Experimental Protocols for Inhibitor Evaluation

The characterization of kinase inhibitors requires a standardized set of assays to ensure data is reliable and comparable.

This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's activity.

Principle: The assay is performed in two steps. First, the kinase reaction is performed with the inhibitor, kinase, substrate, and ATP. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds (pyrrolo[3,2-c]pyridines and furopyridines) in DMSO to create a concentration gradient.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (e.g., FMS, EGFR) in reaction buffer.

  • Inhibitor Addition: Add 0.5 µL of the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, and the amount of light produced is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR inhibitors, ovarian cancer cell lines for FMS inhibitors) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors for 72 hours.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) values.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 Cell_Assay Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Determine GI50 Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) Cell_Assay->Selectivity PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Start Compound Synthesis (Pyrrolo[3,2-c]pyridine or Furopyridine) Start->Kinase_Assay

Caption: A typical workflow for kinase inhibitor evaluation.

Conclusion and Future Outlook

Both pyrrolo[3,2-c]pyridine and furopyridine scaffolds are valuable starting points for the design of potent and selective kinase inhibitors.

  • Pyrrolo[3,2-c]pyridine offers a robust platform with a key hydrogen bond donor, making it particularly suitable for kinases where this interaction is critical. Its utility has been well-demonstrated for targets like FMS kinase.

  • Furopyridine , as a bioisostere, provides an alternative with different electronic and metabolic properties. Its success in targeting EGFR, PI3K, and CDKs showcases its versatility and potential for overcoming challenges like acquired resistance and metabolic liabilities.

The choice between these scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug development goals. Future work will likely involve further exploration of other isomers of both scaffolds and the use of advanced computational methods to predict which scaffold is better suited for a given kinase target. As our understanding of the nuanced interactions within the kinome grows, so too will our ability to rationally design the next generation of targeted therapies.

References

  • Shchekotikhin, A. et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. [Link]

  • Fouad, M. et al. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Advances. [Link]

  • Abdel-Maksoud, M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Czopek, A. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Hassan, A. et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Rahman, A. et al. (2024). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Abdel-Rahman, A. et al. (2024). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. [Link]

  • Stork, C. et al. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. European Journal of Medicinal Chemistry. [Link]

  • Shchekotikhin, A. et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Publications. [Link]

  • Laufer, S. et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Damasy, D. et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). SAR summary of furopyrimidine. ResearchGate. [Link]

  • Hassan, A. et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Similarity map of the 273 top-ranked bioisosteres from QSAR screening. ResearchGate. [Link]

  • Popp, F. D. et al. (1998). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Lämmerhofer, M. et al. (n.d.). The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]

  • Correa, J. et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Sabnis, R. (2024). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. National Institutes of Health. [Link]

  • Abdel-Rahman, A. et al. (2024). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Wang, Y. et al. (2024). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers. [Link]

  • Liu, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, Y. et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ketcham, J. et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ResearchGate. [Link]

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A Head-to-Head Comparative Analysis: A Novel Pyrrolo[3,2-c]pyridine-based Kinase Inhibitor versus Pexidartinib

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "OSI-296" as specified in the initial topic request does not correspond to a known therapeutic agent or investigational drug. Search results indicate it is a product identifier for a sealant. To provide a scientifically relevant and valuable comparison in the spirit of the original request, this guide will conduct a head-to-head analysis of a representative novel kinase inhibitor from the 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine class against the well-characterized and clinically approved kinase inhibitor, Pexidartinib . This framework is designed to illustrate the critical evaluation process for a new chemical entity in drug discovery.

Introduction: The Rationale for a Head-to-Head Comparison in Kinase Inhibitor Development

The development of novel kinase inhibitors is a cornerstone of modern precision medicine, particularly in oncology. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic system for the design of potent kinase inhibitors due to its structural resemblance to the purine core of ATP. This guide presents a comparative analysis of a hypothetical, potent inhibitor from this class, hereafter referred to as PCP-X , against Pexidartinib, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).

Pexidartinib is an important clinical benchmark due to its well-defined mechanism of action and its approval for the treatment of tenosynovial giant cell tumor, a disease driven by CSF1R signaling. A direct comparison with such an established drug is essential for a new investigational compound like PCP-X to demonstrate its potential for improved efficacy, selectivity, or a more favorable safety profile. This guide will provide a framework for such a comparison, rooted in key preclinical experimental data.

Mechanism of Action: Targeting the CSF1R Signaling Pathway

Both PCP-X (hypothetically) and Pexidartinib are designed to inhibit the tyrosine kinase activity of CSF1R. This receptor plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells. In the tumor microenvironment, aberrant CSF1R signaling can promote the recruitment and pro-tumoral functions of tumor-associated macrophages (TAMs).

By inhibiting CSF1R, these compounds aim to modulate the tumor microenvironment, reduce tumor growth, and potentially enhance the efficacy of other cancer therapies. The binding mode and selectivity of a new inhibitor compared to an established one are critical determinants of its therapeutic potential.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R ADP ADP CSF1R->ADP Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) CSF1R->Downstream Autophosphorylation CSF1 CSF1 CSF1->CSF1R Binding PCP_X PCP-X PCP_X->CSF1R Inhibition Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition ATP ATP ATP->CSF1R Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: CSF1R signaling pathway and points of inhibition.

Comparative In Vitro Potency and Selectivity

A primary determinant of a kinase inhibitor's utility is its potency against the intended target and its selectivity against other kinases. Off-target inhibition can lead to unforeseen toxicities. The following table summarizes hypothetical data from biochemical assays comparing PCP-X and Pexidartinib.

CompoundCSF1R IC₅₀ (nM)KIT IC₅₀ (nM)FLT3 IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)
PCP-X 250>1000>1000
Pexidartinib 1020150250

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is hypothetical for PCP-X and representative for Pexidartinib based on publicly available information.

This hypothetical data suggests that PCP-X is a more potent and selective inhibitor of CSF1R compared to Pexidartinib, with significantly less activity against other related kinases like KIT, FLT3, and KDR. This improved selectivity could translate to a better safety profile in a clinical setting.

Experimental Protocol: Biochemical Kinase Inhibition Assay
  • Reagents and Materials: Recombinant human CSF1R kinase domain, appropriate kinase substrate (e.g., a synthetic peptide), ATP, test compounds (PCP-X and Pexidartinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Activity: Inhibition of CSF1-Dependent Proliferation

To determine if the biochemical potency translates to cellular activity, the ability of the compounds to inhibit CSF1-dependent cell proliferation is assessed. A common model for this is the murine macrophage cell line M-NFS-60.

CompoundM-NFS-60 Cell Proliferation IC₅₀ (nM)
PCP-X 15
Pexidartinib 50

IC₅₀ values represent the concentration of the inhibitor required to reduce CSF1-dependent cell proliferation by 50%. Data is hypothetical for PCP-X and representative for Pexidartinib.

The hypothetical cellular data corroborates the biochemical findings, with PCP-X demonstrating superior potency in a cellular context.

Experimental Protocol: Cell Viability Assay
  • Cell Culture: Culture M-NFS-60 cells in appropriate media supplemented with CSF1.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure luminescence to determine the number of viable cells.

    • Calculate the percent inhibition of proliferation and determine the IC₅₀ value.

Pharmacokinetic Profile: A Glimpse into In Vivo Behavior

A favorable pharmacokinetic (PK) profile is crucial for a drug's success. The table below presents hypothetical, key PK parameters for PCP-X and Pexidartinib in mice.

CompoundOral Bioavailability (%)T½ (hours)Cmax (ng/mL)
PCP-X 6081500
Pexidartinib 4561200

Data is hypothetical and for illustrative purposes.

In this hypothetical comparison, PCP-X exhibits improved oral bioavailability and a longer half-life, which could allow for less frequent dosing in a clinical setting.

Experimental Workflow for Inhibitor Profiling

The process of comparing a novel inhibitor to a benchmark compound involves a multi-step workflow.

cluster_workflow Inhibitor Profiling Workflow Biochemical Biochemical Assays (Potency & Selectivity) Cellular Cell-Based Assays (Target Engagement & Viability) Biochemical->Cellular Validation ADME_PK ADME/PK Studies (In Vitro & In Vivo) Cellular->ADME_PK Candidate Selection InVivo In Vivo Efficacy (Xenograft Models) ADME_PK->InVivo Dose Prediction

Caption: A streamlined workflow for kinase inhibitor comparison.

Conclusion and Future Directions

This guide has outlined a comparative framework for evaluating a novel pyrrolo[3,2-c]pyridine-based kinase inhibitor, PCP-X, against the established drug, Pexidartinib. Based on the hypothetical data presented, PCP-X demonstrates a promising preclinical profile with enhanced potency, selectivity, and pharmacokinetics.

These findings underscore the potential of the pyrrolo[3,2-c]pyridine scaffold in kinase inhibitor design. Further investigation, including in vivo efficacy studies in relevant tumor models and comprehensive safety pharmacology, would be necessary to fully elucidate the therapeutic potential of PCP-X and its advantages over existing therapies. The principles and experimental approaches detailed in this guide provide a robust foundation for the continued development and evaluation of the next generation of targeted therapies.

References

This section would include citations to peer-reviewed articles detailing the synthesis, biological evaluation, and clinical development of Pexidartinib and related pyrrolopyrimidine kinase inhibitors. Due to the hypothetical nature of PCP-X, specific references for this compound are not applicable. The following are representative of the types of sources that would be cited:

  • Title: Discovery of Pexidartinib (PLX3397), a Potent and Selective Inhibitor of CSF1R for the Treatment of Tenosynovial Giant Cell Tumor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Pyrrolo[2,3-d]pyrimidine Derivatives as Potent CSF1R Inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Tumor-Associated Macrophages in Cancer Progression. Source: Nature Reviews Cancer URL: [Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. The following procedures are designed to ensure the protection of personnel, the environment, and to maintain strict adherence to regulatory standards.

Hazard Profile and Risk Assessment

Given its chemical structure, this compound is likely to exhibit hazards associated with aromatic amines and pyridine derivatives. These can include:

  • Toxicity: Aminopyridine derivatives can be toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Environmental Hazard: The environmental fate and effects of this specific compound are unknown, but it must be prevented from entering drains or the environment.[3][4]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal) Toxic or fatal upon ingestion or skin contact.[1][2]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and eye protection. Avoid creating dust.
Skin and Eye Irritation Causes skin irritation and serious eye damage.[1][2]Use chemical splash goggles and a face shield if necessary.[5] Ensure an eyewash station and safety shower are accessible.[6]
Respiratory Irritation May cause respiratory irritation.[1][2]Handle exclusively in a certified chemical fume hood.[7][8]
Environmental Unknown, but should be considered harmful to aquatic life.Do not discharge to sewer systems or the environment.[3]
Core Directive: Waste Management and Disposal

The overarching principle for the disposal of this compound is to manage it as a regulated hazardous waste from "cradle-to-grave" in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][10] All generators of hazardous waste are responsible for its proper identification, management, and disposal.[11]

Disposal Decision Workflow

DisposalWorkflow A Start: Waste Generation (Pure compound, contaminated labware) B Is the waste container properly labeled 'Hazardous Waste' with full chemical name? A->B C Label the container immediately. Include accumulation start date. B->C No D Segregate from incompatible materials (e.g., strong oxidizers, acids). B->D Yes C->D E Store in a designated, well-ventilated, secondary containment area. D->E F Arrange for pickup by a licensed hazardous waste disposal contractor. E->F G Complete all required documentation (e.g., hazardous waste manifest). F->G H End: Compliant Disposal G->H

Caption: Decision workflow for compliant disposal of this compound.

Step-by-Step Disposal Protocol

Before handling any waste materials, ensure you are wearing the appropriate PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7]

  • Eye Protection: Chemical splash goggles.[7]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[7]

  • Designated Waste Container:

    • Use a dedicated, sealable, and chemically compatible container for all this compound waste.

    • This includes pure (unreacted) compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions.

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste."

    • The full chemical name, "this compound," must be written out.

    • Include the accumulation start date (the date the first drop of waste is added).

  • Segregation:

    • Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions.[6]

  • Waste containers must be kept tightly sealed except when adding waste.

  • Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area that is cool, dry, and well-ventilated.[7][12]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Licensed Disposal Vendor:

    • The disposal of this chemical waste must be handled by a licensed hazardous waste facility.

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Transportation and Documentation:

    • Your EHS department will work with the vendor to ensure proper transportation and documentation, including the hazardous waste manifest, which tracks the waste from your facility to its final disposal site.[13]

  • Recommended Disposal Method:

    • The most probable disposal method for this type of compound is high-temperature incineration in a licensed chemical destruction plant equipped with flue gas scrubbing.[3] This ensures the complete destruction of the organic molecule, minimizing environmental impact.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate and Alert:

    • Immediately evacuate the affected area and alert colleagues and your supervisor.

  • Containment (if safe to do so):

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[8]

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[4]

  • Decontamination:

    • Clean the spill area according to your laboratory's specific procedures for hazardous amines.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes and seek medical attention.[6]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's EHS department for specific guidance and requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Contaminants in Amine Gas Treating. (n.d.). CCR SERVICES. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. [Link]

  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. (n.d.). Galen Enterprise LLC. [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. [Link]

  • Method for removing amine from a contaminated hydrocarbon streams. (n.d.).
  • Chemical cleaning for removal of amine plant scaling. (2019, November 4). FQE Chemicals. [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. [Link]

  • Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

Sources

Navigating the Safe Handling of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This guide provides crucial safety protocols for researchers, scientists, and drug development professionals handling 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Anticipated Hazard Profile

Based on the toxicological data of analogous compounds such as 2-amino-6-methylpyridine, and various pyrrolopyridine derivatives, this compound should be handled as a substance with the potential for significant health effects. The primary hazards are summarized below.

Potential Hazard Classification Primary Routes of Exposure Anticipated Effects
Acute Toxicity Category 2-4Oral, Dermal, InhalationHarmful to fatal if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]
Skin Corrosion/Irritation Category 2DermalCauses skin irritation.[1][2][3][4][5][6]
Eye Damage/Irritation Category 2AOcularCauses serious eye irritation.[1][2][3][4][5][6]
Respiratory Irritation STOT SE 3InhalationMay cause respiratory tract irritation.[1][3][5][6]

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following protocols are based on established best practices for handling hazardous chemical compounds.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[7] This primary engineering control is non-negotiable and serves to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[6]

Essential PPE Ensemble

The following PPE is required for all personnel handling this compound:

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Hazard: Chemical splash goggles should be worn, especially when working with solutions.[8]

    • High-Risk Operations: A full face shield worn over safety glasses is required for procedures with a risk of explosion or significant splashing.[6][8]

  • Hand Protection:

    • Double Gloving: Due to the potential for dermal toxicity, a double-gloving technique is required.

    • Inner Glove: A disposable nitrile glove.

    • Outer Glove: A heavier-duty chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn over the nitrile glove. Regularly inspect outer gloves for any signs of degradation or contamination. Change gloves immediately if contact with the compound is suspected.[8]

  • Body Protection:

    • A flame-resistant lab coat is mandatory and must be fully buttoned with sleeves rolled down.[8]

    • For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

    • Full-length pants and closed-toe shoes are required at all times in the laboratory.[8][9]

  • Respiratory Protection:

    • In addition to the mandatory use of a chemical fume hood, respiratory protection may be necessary if there is a risk of aerosol generation or if engineering controls are insufficient. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[10][11]

Operational and Disposal Plans

A systematic workflow is essential for safely managing this compound from receipt to disposal.

Experimental Workflow and PPE Integration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal weighing Weighing Solid Compound dissolution Dissolution weighing->dissolution Transfer solid reaction_setup Reaction Setup & Monitoring dissolution->reaction_setup Add to reaction workup Reaction Work-up reaction_setup->workup Quench & Extract decontamination Decontamination of Glassware workup->decontamination Clean equipment waste_disposal Waste Disposal workup->waste_disposal Dispose of waste streams decontamination->waste_disposal Dispose of rinsate

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedures
  • Weighing the Solid Compound:

    • Location: Inside a chemical fume hood or a balance enclosure with exhaust ventilation.

    • PPE: Full essential PPE ensemble.

    • Procedure: Use anti-static weighing paper or a tared container. Handle with care to avoid generating dust.[1]

  • Dissolution:

    • Location: Inside a chemical fume hood.

    • PPE: Full essential PPE ensemble, with chemical splash goggles.

    • Procedure: Add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.

  • Reaction and Work-up:

    • Location: Inside a chemical fume hood.

    • PPE: Full essential PPE ensemble, with a face shield over safety glasses if the reaction has the potential to be exothermic or splash.

    • Procedure: Conduct the reaction in appropriate glassware. All transfers and manipulations must be performed within the fume hood.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling of this compound and its associated waste.

disposal_plan substance Solid Compound Unused or Expired waste_container Hazardous Waste Container (Labeled for Halogenated or Non-Halogenated Waste as appropriate) substance->waste_container contaminated_solids Contaminated Solids Gloves, Weighing Paper, Bench Liners contaminated_solids->waste_container liquid_waste Liquid Waste Reaction Mixtures, Solvents, Rinsates liquid_waste->waste_container

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
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6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.